1-(2-Amino-2-methylpropyl)urea hydrochloride
Description
Properties
IUPAC Name |
(2-amino-2-methylpropyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-5(2,7)3-8-4(6)9;/h3,7H2,1-2H3,(H3,6,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQLODBLGPUZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673782 | |
| Record name | N-(2-Amino-2-methylpropyl)urea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159824-29-9 | |
| Record name | N-(2-Amino-2-methylpropyl)urea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1159824-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1-(2-Amino-2-methylpropyl)urea hydrochloride" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-2-methylpropyl)urea Hydrochloride
For professionals in chemical research and drug development, a thorough understanding of the synthesis and characterization of novel compounds is paramount. This guide provides a detailed examination of this compound (CAS No. 1159824-29-9), a molecule of interest due to its bifunctional nature, incorporating both a primary amine and a urea moiety.[1] This document serves as a comprehensive resource, detailing a robust synthetic pathway and the analytical methodologies required for its structural confirmation and purity assessment.
Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that requires careful selection of starting materials and reaction conditions to ensure selectivity and high yield. The overall strategy involves the selective formation of a urea functional group on the primary amine of a diamine precursor, followed by conversion to its hydrochloride salt.
Precursor Synthesis: 2-Methyl-1,2-propanediamine
The critical starting material for this synthesis is 2-methyl-1,2-propanediamine (CAS No. 811-93-8).[] While commercially available, understanding its synthesis provides deeper insight into the overall process. A common industrial method involves the catalytic amination of 2-amino-2-methyl-1-propanol.[3]
This reaction is typically performed in a high-pressure autoclave under a hydrogen atmosphere with liquid ammonia. A nickel or cobalt-based catalyst facilitates the conversion of the primary alcohol to a primary amine.[3] The choice of a heterogeneous catalyst is strategic for industrial applications, as it simplifies post-reaction workup through simple filtration.
Selective Urea Formation
The core of the synthesis lies in the selective reaction at the primary amine of 2-methyl-1,2-propanediamine. The primary amine is sterically more accessible and generally more nucleophilic than the tertiary amine, which allows for a directed reaction. A well-established method for forming an unsubstituted urea from a primary amine is the reaction with a cyanate salt, such as potassium cyanate, in a weakly acidic aqueous solution.
The reaction proceeds via the in-situ formation of isocyanic acid (HNCO) from the cyanate salt under acidic conditions. The primary amine then acts as a nucleophile, attacking the isocyanic acid to form the desired urea derivative.
Hydrochloride Salt Formation
The final step is the formation of the hydrochloride salt. This is a standard acid-base reaction where the synthesized free base, 1-(2-Amino-2-methylpropyl)urea, is treated with hydrochloric acid.[4][5] Protonation occurs at the basic sites of the molecule, primarily the terminal amino group and the carbonyl oxygen of the urea.[4][6] The resulting salt typically exhibits improved crystallinity and stability, making it easier to handle, purify, and formulate.
Diagram: Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
2-Methyl-1,2-propanediamine
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Isopropanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1,2-propanediamine (1.0 eq) in deionized water.
-
Urea Formation: In a separate beaker, prepare a solution of potassium cyanate (1.1 eq) in deionized water. Add this solution dropwise to the stirred diamine solution at room temperature.
-
Acidification: Slowly add dilute hydrochloric acid to the reaction mixture to maintain a pH between 5 and 6. This step is critical as it facilitates the formation of isocyanic acid while keeping the primary amine sufficiently nucleophilic.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting diamine.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the water. The resulting crude solid contains the free base and inorganic salts.
-
Purification of Free Base: Extract the crude product with a suitable organic solvent like isopropanol to dissolve the organic urea derivative, leaving behind the inorganic salts. Filter the solution and evaporate the solvent to yield the purified free base, 1-(2-Amino-2-methylpropyl)urea.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol. Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Comprehensive Characterization
Confirming the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic and analytical techniques.
Diagram: Characterization Workflow
Caption: Analytical workflow for structural and purity validation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The two methyl groups (CH₃) attached to the quaternary carbon should appear as a singlet. The methylene protons (CH₂) adjacent to the urea nitrogen will likely be a triplet, coupled to the adjacent NH proton. The NH proton of the urea and the NH₂ protons of the primary amine will appear as broad singlets, with chemical shifts that can be concentration and solvent-dependent.[8][9]
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. A key signal is the urea carbonyl carbon, which is expected in the range of 158-162 ppm.[7][10] Other expected signals include the quaternary carbon, the two equivalent methyl carbons, and the methylene carbon.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[11][12]
-
In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺. For C₅H₁₃N₃O (MW = 131.18), this peak would appear at an m/z of approximately 132.11. The presence of this ion confirms the mass of the synthesized free base.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule.[13]
-
N-H Stretching: Broad absorption bands in the region of 3200-3500 cm⁻¹ correspond to the stretching vibrations of the N-H bonds in the primary amine and urea groups.[14]
-
C=O Stretching: A strong, sharp absorption peak around 1650-1680 cm⁻¹ is characteristic of the carbonyl group (Amide I band) in the urea moiety.[10][14]
-
N-H Bending: An absorption band around 1600-1640 cm⁻¹ is attributed to the N-H bending vibrations (Amide II band).[15][16]
Analytical Data Summary
The following table summarizes the expected analytical data for this compound.
| Analysis | Expected Result |
| Molecular Formula | C₅H₁₄ClN₃O[1] |
| Molecular Weight | 167.64 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to (CH₃)₂, CH₂, NH, and NH₃⁺ protons |
| ¹³C NMR | Signals for C=O (~160 ppm), quaternary C, CH₃, and CH₂ |
| MS (ESI+) | m/z ≈ 132.11 [M+H]⁺ (corresponding to the free base) |
| FT-IR (cm⁻¹) | ~3200-3500 (N-H stretch), ~1660 (C=O stretch), ~1620 (N-H bend) |
Protocols for Characterization
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized hydrochloride salt.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
MS Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
-
Infuse the solution directly into the ESI source of the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
FT-IR Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
References
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Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
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Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. ACS Publications. [Link]
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The Infra-red Absorption Spectrum and Structure of Urea. Polish Academy of Sciences Papers. [Link]
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Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]
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Infrared spectra of urea (U) and its complexes. ResearchGate. [Link]
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Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
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Infrared spectrum of urea CH4N2O. Doc Brown's Chemistry. [Link]
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Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica. [Link]
- Method for synthesizing 2-methyl-1,2-propane diamine.
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Determination of Derivatized Urea in Exhaled Breath Condensate by LC–MS. Journal of Chromatographic Science. [Link]
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FTIR Spectrum of pure Urea. ResearchGate. [Link]
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One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. PMC. [Link]
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Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry (RSC Publishing). [Link]
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Urea. Wikipedia. [Link]
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1,2-Diaminopropane. Wikipedia. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Human Metabolome Database. [Link]
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Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Taylor & Francis Online. [Link]
- Method for using urea hydrochloride.
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1H NMR Relaxation in Urea. eScholarship.org. [Link]
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Novel Ureidoamides Derived From Amino Acids: Synthesis and Preliminary Biological Screening. ResearchGate. [Link]
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Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. PMC. [Link]
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Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. PubMed. [Link]
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Urea hydrochloride. PubChem. [Link]
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In-Depth Technical Guide: Physicochemical Properties of 1-(2-Amino-2-methylpropyl)urea Hydrochloride
Introduction
1-(2-Amino-2-methylpropyl)urea hydrochloride is a chemical compound belonging to the substituted urea class. While its parent molecule, urea, is a ubiquitous and extensively studied compound with wide-ranging applications from fertilizers to pharmaceuticals, substituted ureas represent a diverse chemical space with tailored properties for specific applications.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a foundational resource for researchers, chemists, and formulation scientists. Understanding these core properties is paramount for its effective handling, characterization, and potential application in drug development and chemical synthesis.
This document synthesizes available data from chemical suppliers and databases to present a holistic profile of the compound, covering its chemical identity, physical and chemical properties, analytical considerations, and safety protocols.
Chemical Identity and Structure
Establishing a clear chemical identity is the first step in characterization. This involves defining its structure, molecular formula, and standard identifiers.
Nomenclature and Identifiers
The compound is identified by several names and registry numbers, which are crucial for accurate database searches and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | N-(2-amino-2-methylpropyl)urea;hydrochloride | |
| CAS Number | 1159824-29-9 | [3][4][5] |
| Molecular Formula | C₅H₁₄ClN₃O | [3][5] |
| Molecular Weight | 167.64 g/mol | [5] |
| SMILES | CC(C)(CNC(=O)N)N.Cl | [5] |
Chemical Structure
The molecular structure consists of a urea functional group substituted with a 2-amino-2-methylpropyl chain. The presence of two amine groups and a urea moiety dictates its chemical reactivity and physical properties, such as its basicity and potential for hydrogen bonding. The hydrochloride salt form indicates that one of the basic nitrogen centers is protonated.
Figure 1. Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various environments and applications. They influence everything from solubility and stability to absorption and distribution in biological systems.
Physical State and Appearance
While specific data for this compound is not extensively detailed in public literature, related compounds like urea and urea hydrochloride are typically white crystalline solids or powders at standard temperature and pressure.[2][6]
Solubility
Solubility is a cornerstone property for any chemical application, dictating solvent selection for reactions, formulations, and analytical methods.
-
Water: Given the polar urea group, the two amine functionalities, and its nature as a hydrochloride salt, the compound is expected to be highly soluble in water. For comparison, the parent compound urea has a high water solubility of 107.9 g/100 mL at 20°C.
-
Organic Solvents: Solubility in organic solvents will vary. It is expected to have some solubility in polar protic solvents like ethanol and methanol, but limited solubility in non-polar solvents such as hexane or toluene.
Acidity and Basicity (pKa)
The molecule possesses two basic nitrogen atoms: the primary amine and the urea group.
-
The primary amine attached to a tertiary carbon is expected to be the more basic site and will be protonated in the hydrochloride salt form.
-
Urea itself is a very weak base, with a pKb of 13.9, meaning it only protonates under strongly acidic conditions.[1]
The pKa of the protonated primary amine is a critical parameter. It determines the charge state of the molecule at a given pH, which is fundamental for applications in biological systems, such as drug delivery, where physiological pH is approximately 7.4.
Stability
Chemical stability is essential for storage and handling.
-
pH Stability: In aqueous solutions, urea and its derivatives can slowly hydrolyze to form ammonia and carbon dioxide.[1] The rate of this decomposition is dependent on pH and temperature.
-
Storage: For long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area to protect it from moisture and heat.[7][8]
Analytical Characterization
Accurate analytical methods are required to confirm the identity, purity, and concentration of the compound. A multi-technique approach is standard practice.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like substituted ureas.
Rationale: HPLC with UV detection is often the method of choice. The urea chromophore provides sufficient UV absorbance for detection. Reversed-phase chromatography is typically employed, where the mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer) can be adjusted to achieve optimal separation from impurities.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the amine and amide groups, and the strong C=O stretch from the urea carbonyl.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural confirmation.
The determination of urea and its derivatives can be accomplished through various analytical techniques, including colorimetric methods and chromatography.[9][10][11]
Experimental Workflow: Purity Determination by HPLC
The following section outlines a generalized workflow for assessing the purity of a water-soluble compound like this compound.
Workflow Diagram
Caption: Workflow for determining chemical purity using HPLC.
Step-by-Step Protocol
Objective: To determine the purity of this compound by area percent using Reversed-Phase HPLC with UV detection.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Filter and degas both mobile phases before use. This is critical to prevent pump blockages and ensure a stable baseline.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (A standard, versatile column).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (where the urea chromophore absorbs).
-
Column Temperature: 30°C (To ensure reproducible retention times).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (Re-equilibration)
-
-
-
Analysis and Calculation:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Safety, Handling, and Storage
While specific toxicological data for this compound is not widely published, information from related compounds like urea and urea hydrochloride provides guidance.
Hazard Identification
-
Urea hydrochloride is classified as harmful if swallowed and can cause severe skin burns and eye damage.[12]
-
A safety data sheet for a 50% urea hydrochloride solution indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[8]
-
General handling of urea-based compounds requires avoiding contact with eyes, skin, and clothing and ensuring adequate ventilation.[8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Use chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Not typically required unless dust or aerosols are generated.
Storage
-
Store in a tightly closed container.[7]
-
Keep in a cool, dry, well-ventilated area.[8]
-
Isolate from incompatible substances.
Conclusion
This compound is a substituted urea salt with physicochemical properties dominated by its polar functional groups and ionic character. Its high expected water solubility, basic nature, and specific chemical structure make it a compound of interest for further research. The analytical and handling protocols outlined in this guide provide a framework for scientists to work with this compound safely and effectively. As with any chemical, a thorough review of the most current Safety Data Sheet (SDS) is essential before commencing any laboratory work.
References
-
Barman, B. G. (1969). Method for analysis of urea. U.S. Patent No. 3,592,741. Washington, DC: U.S. Patent and Trademark Office.[9]
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BioSpectra. (n.d.). Urea Testing Methods. Retrieved from [Link][13]
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Francis, P., Lewis, S. W., & Lim, K. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry, 21(5), 389-400.[10]
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Global Harmonized System. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%). Retrieved from [Link][8]
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ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link][11]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Urea hydrochloride. Retrieved from [Link][12]
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PubChem. (n.d.). Urea hydrochloride. Retrieved from [Link][14]
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Cheméo. (n.d.). Chemical Properties of Urea. Retrieved from [Link][15]
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Cheméo. (n.d.). Chemical Properties of Urea hydrochloride. Retrieved from [Link][16]
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Sciencemadness Wiki. (2022). Urea. Retrieved from [Link]
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An In-depth Technical Guide to 1-(2-Amino-2-methylpropyl)urea hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Amino-2-methylpropyl)urea hydrochloride (CAS Number: 1159824-29-9), a versatile building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, potential applications, and safety considerations, offering a foundational resource for researchers in the field.
Chemical Identity and Physicochemical Properties
This compound is a small molecule featuring a urea functional group linked to a substituted propyl chain. The presence of a primary amine and a urea moiety makes it an attractive scaffold for creating derivatives with diverse biological activities.[1]
| Property | Value | Source |
| CAS Number | 1159824-29-9 | [1] |
| Molecular Formula | C₅H₁₄ClN₃O | [1] |
| Molecular Weight | 167.64 g/mol | [1] |
| Canonical SMILES | CC(C)(CNC(=O)N)N.Cl | [1] |
Structural Representation:
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
A plausible and commonly employed method for the synthesis of N-substituted ureas is the reaction of a primary amine with an isocyanate.[3] In this case, the synthesis would likely proceed as follows:
-
Starting Material: The key starting material would be 1,2-diamino-2-methylpropane.
-
Reaction: This diamine would be reacted with a source of the urea carbonyl group. A common and effective method is the use of potassium cyanate (KOCN) in the presence of a protic acid, typically hydrochloric acid (HCl). The acid serves both to protonate the cyanate to form isocyanic acid in situ and to subsequently form the hydrochloride salt of the product.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol based on standard procedures for urea synthesis from amines:
-
Dissolution: Dissolve 1,2-diamino-2-methylpropane in a suitable aqueous solvent.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.
-
Cyanate Addition: Prepare a solution of potassium cyanate in water and add it dropwise to the cooled amine hydrochloride solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Isolation: The product, being a salt, may precipitate out of the solution upon concentration or cooling. The solid can be collected by filtration.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to purify the product.
Causality of Experimental Choices:
-
The use of hydrochloric acid is crucial as it protonates one of the amino groups, directing the reaction with isocyanic acid to the other, more nucleophilic primary amine. It also ensures the final product is the hydrochloride salt, which often has improved stability and solubility in aqueous media.
-
The in-situ generation of isocyanic acid from potassium cyanate and acid is a safer and more convenient alternative to handling highly reactive and toxic isocyanates directly.
Potential Applications in Drug Discovery and Medicinal Chemistry
The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets.[2] This makes urea-containing compounds, such as this compound, valuable starting points for the development of novel therapeutics.[4]
As a Scaffold for Bioactive Molecules:
The primary amine group in this compound provides a reactive handle for further chemical modifications. This allows for the facile introduction of various pharmacophores to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
For instance, a structurally related compound, 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride, is utilized in pharmaceutical research for developing compounds that target neurological pathways.[5] This suggests that this compound could serve as a valuable building block for libraries of compounds aimed at neurological targets.
Potential Therapeutic Areas:
While no specific biological activity has been reported for this compound, the urea motif is present in a wide array of approved drugs with diverse mechanisms of action.[2] Based on the structures of known bioactive urea derivatives, potential areas of investigation for derivatives of this compound could include:
-
Enzyme Inhibition: The urea group can act as a hydrogen bond donor and acceptor, making it an effective mimic of peptide bonds and enabling it to bind to the active sites of enzymes.
-
Receptor Modulation: The scaffold can be elaborated to interact with various receptors, including G-protein coupled receptors (GPCRs).
-
Antimicrobial Agents: Some urea derivatives have shown antimicrobial activity.[6]
Caption: Role as a scaffold for developing new bioactive compounds.
Safety and Handling
Hazard Statements for the Free Base (CAS 87484-83-1): [7]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
It is prudent to assume that the hydrochloride salt exhibits a similar hazard profile.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[9]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[9]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of a reactive primary amine and a privileged urea scaffold make it an excellent starting point for the development of novel bioactive compounds. While further research is needed to fully characterize its physicochemical properties and biological activities, this guide provides a solid foundation for its application in the laboratory. As with all chemicals, it should be handled with appropriate care and in accordance with established safety protocols.
References
To be populated with the full list of cited sources with clickable URLs.
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- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buy 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride [smolecule.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 87484-83-1|1-(2-Amino-2-methylpropyl)urea|BLD Pharm [bldpharm.com]
- 8. jmnspecialties.com [jmnspecialties.com]
- 9. chemos.de [chemos.de]
- 10. actylislab.com [actylislab.com]
A Comprehensive Spectroscopic and Analytical Guide to 1-(2-Amino-2-methylpropyl)urea Hydrochloride
This technical guide provides an in-depth analysis of the spectral characteristics of 1-(2-Amino-2-methylpropyl)urea hydrochloride (C₅H₁₄ClN₃O, Molar Mass: 167.64 g/mol ).[1] As a key intermediate in various chemical syntheses, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and quality control. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and provides standardized protocols for data acquisition.
Introduction to Spectroscopic Characterization
The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a substance. For this compound, a combination of NMR, IR, and MS offers a complete picture of its chemical identity. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns.
The hydrochloride salt form of this amine-containing compound influences its spectral properties, particularly in the NMR and IR spectra, due to the protonation of the primary amine group. This guide will consider these effects in the prediction and interpretation of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The presence of electron-withdrawing groups like the urea moiety and the protonated amino group will cause adjacent protons to appear at a lower field (higher ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃ | |||
| )₂ | ~1.3 | Singlet | 6H |
| -CH₂ | |||
| -NH- | ~3.2 | Triplet | 2H |
| -NH-C(O)- | ~6.0 | Triplet | 1H |
| -C(O)-NH₂ | ~5.7 | Singlet (broad) | 2H |
| -C-NH₃ | |||
| ⁺ | ~8.0 | Singlet (broad) | 3H |
Note: Chemical shifts are predicted for a polar solvent like DMSO-d₆ or D₂O. The signals for NH and NH₃⁺ protons are exchangeable with D₂O and may broaden or disappear.[2][3]
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -C(C | |
| H₃)₂ | ~25 |
| -C (CH₃)₂ | ~58 |
| -C | |
| H₂-NH- | ~45 |
| -NH-C (O)-NH₂ | ~160 |
Note: Chemical shifts are predicted relative to a standard reference.[4][5]
Experimental Protocol for NMR Data Acquisition
This protocol outlines a general procedure for obtaining high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
To confirm NH and NH₃⁺ peaks, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.[2][3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
NMR Workflow Diagram
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| N-H Stretch (Amine Salt) | 3200-2800 | Strong, Broad | Stretching vibrations of the -NH₃⁺ group. |
| N-H Stretch (Urea) | 3400-3200 | Medium | Asymmetric and symmetric stretching of -NH₂.[6][7] |
| C-H Stretch (Alkyl) | 2950-2850 | Medium | Stretching vibrations of C-H bonds in methyl and methylene groups. |
| C=O Stretch (Urea) | ~1680 | Strong | "Amide I" band, primarily C=O stretching.[7][8] |
| N-H Bend (Urea) | ~1620 | Medium | "Amide II" band, N-H bending of the -NH₂ group.[6][7] |
| N-H Bend (Amine Salt) | 1600-1500 | Medium | Bending vibrations of the -NH₃⁺ group. |
| C-N Stretch | 1400-1000 | Medium | Stretching vibrations of C-N bonds.[6] |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR accessory.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
-
IR Spectroscopy Workflow Diagram
Caption: Workflow for IR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, charged molecule.
Predicted Mass Spectrum
The mass spectrum of this compound, when analyzed in positive ion mode ESI, is expected to show the molecular ion of the free base.
Table 4: Predicted m/z Values for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 132.13 | The protonated molecule of the free base (C₅H₁₃N₃O). |
| [M-NH₂]⁺ | 115.10 | Loss of the terminal amino group from the urea moiety. |
| [C₄H₁₀N]⁺ | 72.08 | Alpha-cleavage, loss of the urea group.[3] |
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation.
-
-
Instrument Setup (ESI-Q-TOF or similar):
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Nebulizing gas flow: Adjusted for a stable spray
-
Drying gas flow and temperature: Optimized to desolvate the ions.
-
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) on the precursor ion of interest (e.g., m/z 132.13) to obtain a fragmentation spectrum.[9]
-
-
Data Analysis:
-
Identify the molecular ion peak and compare its m/z value to the theoretical value.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
-
Mass Spectrometry Workflow Diagram
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Urea [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 1-(2-Amino-2-methylpropyl)urea Hydrochloride in Medicinal Chemistry: A Technical Guide
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of 1-(2-Amino-2-methylpropyl)urea hydrochloride as a versatile chemical building block. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to empower your research and development endeavors.
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery, the urea moiety stands as a cornerstone functional group, prized for its exceptional ability to form stable, bidentate hydrogen bonds with biological targets.[1] This characteristic underpins the therapeutic efficacy of numerous approved drugs.[1][2] this compound emerges as a particularly strategic building block, integrating the potent hydrogen-bonding capacity of urea with a sterically defined, amine-functionalized scaffold. The presence of a primary amine and a gem-dimethyl group on the propyl backbone introduces valuable architectural features for molecular elaboration and modulation of physicochemical properties. This guide will explore the synthesis, reactivity, and strategic applications of this compound, offering a comprehensive resource for its effective utilization in medicinal chemistry programs.
Physicochemical and Structural Attributes
A thorough understanding of a building block's intrinsic properties is fundamental to its successful application. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1159824-29-9 | Biosynth |
| Molecular Formula | C₅H₁₄ClN₃O | Biosynth |
| Molecular Weight | 167.64 g/mol | Biosynth |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Highly soluble in water (predicted based on urea hydrochloride) | [3] |
| Hygroscopicity | Likely hygroscopic (predicted based on urea hydrochloride) | [3] |
The hydrochloride salt form enhances aqueous solubility and stability, rendering it amenable to a variety of reaction conditions. The gem-dimethyl substitution on the carbon atom bearing the primary amine introduces a degree of conformational constraint and steric bulk, which can be strategically employed to influence binding selectivity and metabolic stability of derivative compounds.
Synthesis and Reaction Principles
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from 2-methylpropane-1,2-diamine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Prophetic)
This protocol is based on well-established procedures for the synthesis of monosubstituted ureas from primary amines.[4]
Step 1: Monoprotection of 2-Methylpropane-1,2-diamine
-
Dissolve 2-methylpropane-1,2-diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in the same solvent. The substoichiometric amount of Boc₂O favors monoprotection.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the mono-Boc-protected diamine.
Step 2: Urea Formation and Deprotection
-
Dissolve the mono-Boc-protected diamine (1.0 eq) in an aqueous solution of hydrochloric acid (1M).
-
Add a solution of potassium cyanate (KOCN) (1.1 eq) in water dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours. The acidic conditions will facilitate the in-situ deprotection of the Boc group.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Lyophilize the aqueous layer to obtain this compound as a solid.
Rationale for Experimental Choices:
-
Mono-protection: Selective protection of one amine group is crucial to direct the urea formation to the desired position. The Boc group is chosen for its stability under the conditions of urea formation and its ease of removal under acidic conditions.
-
Potassium Cyanate: KOCN is a safe and efficient source of the isocyanate precursor in aqueous media.
-
One-pot Deprotection: Conducting the urea formation in acidic media allows for the simultaneous deprotection of the Boc group, streamlining the synthetic process.
Reactivity and Application as a Building Block
The synthetic value of this compound lies in the differential reactivity of its functional groups. The primary amine serves as a versatile handle for a wide array of chemical transformations, while the urea moiety can engage in crucial hydrogen-bonding interactions within a target molecule.
Key Reactions of the Primary Amine
The primary amine can undergo a variety of well-established reactions, including:
-
Amide bond formation: Acylation with carboxylic acids, acid chlorides, or activated esters to form amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides or triflates.[5]
Caption: Key synthetic transformations of the primary amine group.
Strategic Incorporation in Drug Scaffolds
The unique combination of a primary amine for covalent linkage and a urea for non-covalent interactions makes this building block highly valuable in the design of molecules targeting a variety of protein classes, including kinases, proteases, and G-protein coupled receptors. The urea functionality can act as a hinge-binder in kinase inhibitors or interact with the backbone of proteases. The gem-dimethyl group can provide a hydrophobic contact point and shield the adjacent amide or amine from metabolic degradation.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. Based on the safety data for urea hydrochloride, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials. The hygroscopic nature of urea hydrochloride suggests that this compound should be stored in a desiccator.[3]
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis, coupled with the dual functionality of a reactive primary amine and a potent hydrogen-bonding urea moiety, provides a powerful tool for the construction of novel and diverse molecular architectures. The strategic incorporation of this scaffold can significantly contribute to the development of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding to encourage and facilitate the exploration of this promising chemical entity in drug discovery programs.
References
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Dalal, N., & Kour, H. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(3), 265. [Link]
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ResearchGate. Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amidation. [Link]
- Google Patents. Method for using urea hydrochloride.
- Google Patents. Preparation method of 2-amino-2-methyl-1-propyl alcohol.
-
RSC Publishing. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. [Link]
-
Organic Syntheses. nitrosomethylurea. [Link]
-
National Center for Biotechnology Information. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]
-
Gavin Publishers. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amidation. [Link]
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PubChem. Urease inhibitor formulation for use in urea granulation process. [Link]
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ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. [Link]
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Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]
- Google Patents.
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- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Urea derivative synthesis by amidation [organic-chemistry.org]
The Urea Scaffold: A Privileged Motif Driving Diverse Biological Activities
A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Urea Moiety
Since Friedrich Wöhler's synthesis of urea in 1828, which marked a pivotal moment in the history of organic chemistry, urea and its substituted derivatives have become foundational building blocks in modern medicinal chemistry.[1] The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, possesses a unique ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows it to form stable, high-affinity interactions with a multitude of biological targets, including enzymes and receptors.[1][2] This inherent binding prowess, combined with its synthetic tractability, has established the substituted urea as a "privileged scaffold"—a molecular framework that can be readily adapted to modulate potency, selectivity, and pharmacokinetic properties across a wide array of therapeutic areas.[3][4]
This guide provides an in-depth exploration of the major biological activities associated with substituted urea compounds, focusing on their mechanisms of action and the experimental workflows used to validate their therapeutic potential. We will delve into their roles as anticancer agents, herbicides, and antimicrobial compounds, offering detailed protocols and field-proven insights for researchers in drug development.
Part 1: Anticancer Activity - The Kinase Inhibition Paradigm
Aryl ureas have emerged as a cornerstone in modern oncology, most notably as Type II inhibitors of protein kinases. These compounds target the "DFG-out" (inactive) conformation of the kinase, accessing an allosteric pocket adjacent to the ATP-binding site. This mechanism provides a high degree of selectivity and potency. The clinical success of multi-kinase inhibitors like Sorafenib and Lenvatinib validates the power of this chemical class in cancer therapy.[1][3][4]
Mechanism of Action: Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] In many cancers, mutations in components like B-Raf (e.g., V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth.[6][7] Substituted ureas, such as Sorafenib, effectively inhibit Raf kinases (A-Raf, B-Raf, C-Raf), thereby blocking downstream signaling and inducing apoptosis in tumor cells.[1][3] Sorafenib and similar compounds also inhibit other kinases involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3]
Diagram 1: The Ras/Raf/MEK/ERK Signaling Pathway
Caption: Inhibition of the MAPK pathway by a substituted urea compound.
Experimental Workflow for Evaluating Anticancer Activity
A tiered approach is essential for characterizing a novel substituted urea compound as a potential anticancer agent.
1. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound against the target kinase (e.g., B-Raf V600E).
-
Causality: This is the primary screen to confirm on-target activity. A luminescent ADP-Glo™ assay is a robust, high-throughput method that quantifies kinase activity by measuring ADP production.[6] The amount of light generated is directly proportional to the kinase activity, allowing for precise calculation of IC50 values.
Table 1: Example IC50 Values for Urea-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
|---|---|---|---|
| Sorafenib | c-Raf | 6 | N/A (Biochemical) |
| Sorafenib | B-Raf (V600E) | 38 | N/A (Biochemical) |
| Sorafenib | VEGFR-2 | 90 | N/A (Biochemical) |
| Sorafenib | PDGFR-β | 57 | N/A (Biochemical) |
| Sorafenib | HepG2, HuH-7 | ~6000 (72h) | Hepatocellular Carcinoma |
Note: IC50 values can vary based on assay conditions. Data compiled from multiple sources for illustrative purposes.[3][8][9][10][11][12]
Detailed Protocol: In Vitro B-Raf Kinase Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[13]
-
Prepare a 2X solution of recombinant B-Raf kinase and its substrate (e.g., inactive MEK1) in the reaction buffer.
-
Prepare a 2X solution of ATP at the desired concentration (e.g., near the Km for the enzyme).
-
Perform serial dilutions of the substituted urea test compound in DMSO, then dilute further in reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the 2X kinase/substrate mix.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution. Final volume is 10 µL.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
2. Cell-Based Proliferation/Viability Assay
-
Objective: To assess the compound's ability to inhibit the growth of cancer cells.
-
Causality: This assay confirms that the on-target kinase inhibition translates into a functional cellular effect. The MTT assay is a classic colorimetric method where viable cells with active mitochondria reduce a yellow tetrazolium salt (MTT) to a purple formazan product.[14][15]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., A375 melanoma, bearing the B-Raf V600E mutation) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) control wells.
-
Incubate for 48-72 hours.
-
-
MTT Reduction:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.[15]
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control and determine the EC50 value.
-
3. Target Engagement & Pathway Modulation Assay (Western Blot)
-
Objective: To confirm that the compound inhibits the phosphorylation of downstream targets in the signaling pathway.
-
Causality: This provides direct evidence of target engagement within the cellular context. A decrease in the phosphorylated form of ERK (p-ERK) following treatment confirms that the compound is inhibiting the MAPK pathway as intended.[5][17]
Detailed Protocol: Western Blot for Phosphorylated ERK (p-ERK)
-
Cell Lysis:
-
Treat cultured cells with the test compound for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[3][18]
-
Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-p-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK.[18]
-
Part 2: Herbicidal Activity - Disrupting the Engine of Photosynthesis
Substituted ureas, particularly phenylureas like Diuron and Monuron, are highly effective herbicides. Their primary mode of action is the potent inhibition of photosynthesis, a process vital for plant survival.[7][19]
Mechanism of Action: Inhibition of Photosystem II
Urea-based herbicides block the photosynthetic electron transport chain at Photosystem II (PSII).[20] They bind to the D1 protein at the plastoquinone B (QB) binding site, displacing the native QB molecule.[20] This blockage prevents the transfer of electrons from QA to QB, halting the flow of electrons, stopping CO₂ fixation, and leading to the production of damaging reactive oxygen species (ROS) that cause lipid peroxidation and cell death.[20]
Diagram 2: Photosystem II Electron Transport Chain
Caption: Inhibition of electron flow at the QB site of Photosystem II.
Experimental Workflow for Evaluating Herbicidal Activity
1. Chlorophyll Fluorescence Assay
-
Objective: To provide a rapid, non-invasive measurement of PSII inhibition.
-
Causality: When electron transport is blocked, the energy from absorbed light cannot be used for photochemistry and is instead dissipated as fluorescence. An increase in the minimal fluorescence (Fo) and a decrease in the maximal quantum yield of PSII (Fv/Fm) are direct indicators of PSII damage or inhibition.[21][22][23]
Detailed Protocol: Measuring PSII Inhibition via Chlorophyll Fluorescence
-
Plant Preparation:
-
Grow a sensitive plant species (e.g., Lemna minor or cress) in a liquid medium or on agar.
-
Treat the plants with a range of concentrations of the urea herbicide. Include an untreated control.
-
-
Dark Adaptation:
-
Place the plants in complete darkness for at least 20-30 minutes. This ensures all PSII reaction centers are "open" (oxidized).
-
-
Fluorescence Measurement:
-
Use a pulse-amplitude modulated (PAM) fluorometer.
-
Measure the minimal fluorescence (Fo) by applying a weak, non-actinic measuring beam.
-
Measure the maximal fluorescence (Fm) by applying a short, saturating pulse of high-intensity light. This temporarily closes all PSII reaction centers.
-
-
Data Analysis:
-
Calculate the maximum quantum yield of PSII using the formula: Fv/Fm = (Fm - Fo) / Fm .
-
A decrease in the Fv/Fm ratio in treated plants compared to the control indicates inhibition of PSII.
-
Plot the Fv/Fm values against herbicide concentration to determine the IC50.[24]
-
2. Whole-Plant Dose-Response Bioassay
-
Objective: To determine the effective dose (ED) of the herbicide required to control a target weed species under more realistic conditions.
-
Causality: This assay integrates all physiological effects of the herbicide, including uptake, translocation, and metabolic impact, resulting in a holistic measure of phytotoxicity (e.g., biomass reduction or mortality).[20][25][26]
Detailed Protocol: Greenhouse Whole-Plant Bioassay
-
Plant Cultivation:
-
Grow a target weed species (e.g., Avena fatua, wild oat) in pots containing a standard soil mix under controlled greenhouse conditions.
-
Allow plants to reach a specific growth stage (e.g., 2-3 leaf stage) for uniform treatment.[20]
-
-
Herbicide Application:
-
Prepare a logarithmic series of herbicide concentrations.
-
Apply the herbicide solutions uniformly to the plants using a calibrated track sprayer to simulate field application. Ensure even coverage. Include an untreated control group.
-
-
Evaluation:
-
Return the plants to the greenhouse.
-
Visually assess phytotoxicity (e.g., chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 60-70°C to a constant weight.
-
-
Data Analysis:
-
Calculate the percent biomass reduction for each dose relative to the untreated control.
-
Use regression analysis to model the dose-response relationship and calculate the ED50 or GR50 (the dose required to cause 50% mortality or growth reduction).
-
Part 3: Antimicrobial and Other Biological Activities
The versatility of the urea scaffold extends beyond oncology and agriculture. Substituted ureas have been extensively investigated for a range of other biological activities.
Antimicrobial Activity
Numerous studies have demonstrated that substituted urea derivatives possess significant antibacterial and antifungal properties.[5][6][14][15][27][28] Their mechanism can vary, but they often function by disrupting cell membranes or inhibiting essential enzymes. The lipophilicity and hydrogen-bonding capacity of the urea moiety can be tuned by altering the substituents to optimize activity against specific microbial strains, including multi-drug-resistant ones like Acinetobacter baumannii and MRSA.[5][6][28]
Experimental Workflow: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][27]
-
Causality: The MIC assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent.[29]
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation:
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[29]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Other Notable Activities
-
Anti-HIV Agents: Cyclic urea derivatives have been developed as potent inhibitors of HIV-1 protease, an enzyme crucial for viral maturation. These compounds were designed to displace a key structural water molecule in the enzyme's active site, maximizing binding affinity.[1]
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: N,N'-disubstituted ureas are potent inhibitors of sEH, an enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[29] By inhibiting sEH, these compounds can raise EET levels, offering therapeutic potential for hypertension and inflammatory diseases. The activity is typically measured using a fluorometric assay where the enzyme hydrolyzes a non-fluorescent substrate to a highly fluorescent product.[20][30][31][32]
-
Anticonvulsants and Antidiabetics: The urea functionality is present in various other clinically used drugs, including anticonvulsants and antidiabetic agents like Glibenclamide, highlighting the scaffold's broad therapeutic relevance.[1][30][33]
Conclusion and Future Outlook
The substituted urea is a deceptively simple yet remarkably powerful scaffold in drug discovery. Its capacity for strong, specific hydrogen bonding interactions, coupled with its synthetic versatility, has enabled the development of successful drugs across diverse fields, from oncology to agriculture. The continued exploration of novel urea derivatives, guided by rational design and robust biological evaluation workflows as outlined in this guide, promises to yield new therapeutic agents with improved efficacy and safety profiles. As our understanding of complex biological pathways deepens, the adaptable nature of the urea moiety ensures it will remain a central and privileged tool for medicinal chemists aiming to address unmet medical needs.
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Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Ialongo, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 986303. [Link]
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Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. (2025). ResearchGate. [Link]
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Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (2021). MDPI. [Link]
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Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
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Western blot assay for the expression of pErk 1 and 2 and total Erk 1... (n.d.). ResearchGate. [Link]
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Frequently asked questions about in vivo chlorophyll fluorescence: practical issues. (2011). National Center for Biotechnology Information. [Link]
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Diuron concentrations that inhibit 50% (IC50) and 10% (IC10) quantum yields in different sample arrangements of H. ovalis. (2021). ResearchGate. [Link]
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Sorafenib IC 50 evaluation and its difference and prognostic... (2025). ResearchGate. [Link]
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Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. (2017). National Center for Biotechnology Information. [Link]
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Diuron Roadside Vegetation Management Herbicide Fact Sheet. (2017). Washington State Department of Transportation. [Link]
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A Senior Application Scientist's Guide to Leveraging 1-(2-Amino-2-methylpropyl)urea Hydrochloride in Novel Compound Synthesis
Executive Summary
The urea scaffold is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved therapeutics due to its unique hydrogen bonding capabilities and structural rigidity.[1][2][3] This guide introduces 1-(2-Amino-2-methylpropyl)urea hydrochloride, a versatile and strategically valuable building block for the synthesis of novel chemical entities. This document provides a comprehensive technical overview, moving beyond simple protocols to explain the underlying scientific rationale for its application. We will dissect its structural features, propose robust synthetic strategies for library generation, detail analytical characterization methods, and outline critical safety protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this reagent's potential in creating next-generation therapeutics.
The Urea Moiety: A Privileged Scaffold in Drug Design
The significance of the urea functional group in drug discovery cannot be overstated. Its prevalence stems from its ability to act as a rigid, planar hydrogen bond donor-acceptor unit.[1][3] The two N-H groups can form multiple, stable hydrogen bonds with protein and receptor targets, often anchoring a molecule in a binding site with high affinity.[1][4] This interaction is fundamental to the biological activity of a vast number of drugs, including anticancer, antibacterial, and antidiabetic agents.[1] Furthermore, the urea moiety can be strategically employed to modulate critical drug-like properties, such as permeability and solubility, sometimes through the formation of resonance-assisted intramolecular hydrogen bonds.[1]
Physicochemical and Structural Analysis of the Core Reagent
This compound is a bifunctional molecule designed for synthetic utility. A thorough understanding of its components is critical for strategic application.
2.1. Core Properties
| Property | Value | Reference |
| CAS Number | 1159824-29-9 | [5] |
| Molecular Formula | C₅H₁₄ClN₃O | [5] |
| Molecular Weight | 167.64 g/mol | [5] |
| SMILES | CC(C)(CNC(=O)N)N.Cl | [5] |
2.2. Key Structural Features
-
Primary Aliphatic Amine (-NH₂): This is the principal reactive handle for synthetic elaboration. Its nucleophilicity allows for a wide array of chemical transformations, enabling the straightforward introduction of diverse functionalities.
-
Urea Moiety (-NH-CO-NH₂): This is the core pharmacophore. It provides the hydrogen bond donors essential for target engagement and imparts a degree of conformational constraint to the molecule.
-
Gem-Dimethyl Group (-C(CH₃)₂): This structural feature is not merely a spacer. It introduces a steric shield that can protect adjacent functionalities from metabolic degradation. It also induces a conformational bias, which can be advantageous for locking the molecule into a bioactive conformation.
-
Hydrochloride Salt (.HCl): The reagent is supplied as a hydrochloride salt, which significantly enhances its bench stability, prevents degradation of the free amine, and improves its solubility in polar solvents, simplifying handling and reaction setup.
Strategic Pathways for Novel Compound Synthesis
The true power of this compound lies in its utility as a scaffold for combinatorial and parallel synthesis. The primary amine serves as a versatile attachment point for a vast array of chemical side chains (R-groups), allowing for the rapid generation of focused compound libraries.
3.1. Primary Synthetic Strategy: Elaboration of the Amine Terminus
The most direct path to novel compounds involves the derivatization of the primary amine. This allows the core urea pharmacophore to remain constant while systematically exploring the chemical space around it to optimize for potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for library synthesis.
Exemplary Protocol: Amide Coupling with an Aromatic Carboxylic Acid
This protocol details a standard amide bond formation, a robust and widely used reaction in medicinal chemistry.
Objective: To synthesize N-(1-(ureidomethyl)-1-methyl-ethyl)benzamide.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.2 eq) to the suspension. The base is critical to first neutralize the hydrochloride salt, liberating the free amine, and then to scavenge the HCl byproduct generated during the acylation. Stir for 10-15 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.05 eq) dropwise via syringe. The exothermic nature of the reaction necessitates slow addition at reduced temperature to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the triethylammonium hydrochloride salt. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel or by recrystallization to yield the pure amide product.
3.2. Application Logic: The Urea as a Bioisostere and H-Bonding Anchor
While the amine is the synthetic handle, the urea moiety is the functional core for biological activity. In many enzyme classes, such as kinases and hydrolases, the urea group acts as a potent "hinge-binder," forming critical hydrogen bonds with the protein backbone.
Caption: Urea moiety forming hydrogen bonds in a receptor.
By synthesizing a library of compounds where the R-group is varied, researchers can probe the steric and electronic requirements of the adjacent pocket while maintaining the crucial hinge-binding interaction. This strategy has been successfully employed in the development of numerous kinase inhibitors.[6]
Analytical Characterization of Synthesized Derivatives
Confirmation of a successful synthesis is paramount. A combination of standard analytical techniques should be employed to verify the structure and purity of the newly synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the primary amine protons and the appearance of a new amide proton signal (typically δ 7-9 ppm). New signals corresponding to the protons of the added R-group will also be present.
-
¹³C NMR: A shift in the carbon adjacent to the newly formed amide bond and the appearance of new carbon signals from the R-group provide structural confirmation.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming the addition of the desired moiety. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for observing the disappearance of the N-H stretching of the primary amine and the appearance of the characteristic amide C=O stretch (around 1650 cm⁻¹).
Safety, Handling, and Storage
As a hydrochloride salt of an amine and urea derivative, proper handling is essential. The primary hazards are associated with its potential as an irritant.[7][8][9]
| Hazard Category | Precautionary Measures |
| Skin/Eye Contact | Causes skin irritation and potentially serious eye damage.[7][8] Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. |
| Inhalation | May cause respiratory irritation.[9] Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. |
| Ingestion | Harmful if swallowed.[7][8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[10]
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[8]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its bifunctional nature, combining a reactive primary amine with a biologically proven urea pharmacophore, provides an efficient and logical starting point for the synthesis of compound libraries targeting a wide range of diseases. Future applications could see this scaffold utilized in fragment-based screening, the development of covalent inhibitors, or as a linker in antibody-drug conjugates. Its rational design and synthetic accessibility position it as a valuable asset in the modern medicinal chemist's toolbox.
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Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]
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Siddig, L. A., Khasawneh, M., et al. (2021). Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Open Chemistry. [Link]
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Asgari, D., et al. (2017). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences. [Link]
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González‐Cruz, J. A., et al. (2020). Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. Chemistry & Medicinal Chemistry. [Link]
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Darwish, M. I. M., et al. (2023). The synthetic compounds of the urea derivatives 12-22. ResearchGate. [Link]
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In Silico Modeling of 1-(2-Amino-2-methylpropyl)urea Hydrochloride Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The urea scaffold is a cornerstone in modern medicinal chemistry, integral to the design of a multitude of clinically approved therapeutics.[1][2] Its unique ability to form robust hydrogen bond networks with biological targets has cemented its role in the development of potent and selective modulators of various enzyme families and receptors.[1] This technical guide provides an in-depth, practical framework for the in silico modeling of "1-(2-Amino-2-methylpropyl)urea hydrochloride" and its derivatives. While specific biological targets for this particular compound are not extensively documented in publicly available literature, its structural resemblance to known kinase inhibitors suggests its potential as a modulator of protein kinases.[3][4] Consequently, this guide will utilize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target for urea-containing anticancer agents like Sorafenib, as a representative case study to illustrate a comprehensive computational workflow.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable protocols for virtual screening, lead optimization, and prediction of pharmacokinetic properties.
Introduction: The Significance of Urea Derivatives and the Rationale for In Silico Interrogation
Urea and its derivatives have a rich history in drug discovery, dating back to the synthesis of urea itself by Friedrich Wöhler in 1828, which marked a pivotal moment in the birth of organic chemistry.[1] In contemporary medicinal chemistry, the urea functional group is a privileged motif, prized for its ability to act as a rigid hydrogen bond donor, thereby anchoring ligands to the active sites of their protein targets.[1] This has led to the successful development of numerous FDA-approved drugs containing the urea scaffold for a wide array of diseases.[1][7]
The compound of interest, "this compound," is a small molecule available for research purposes.[3] Although its specific biological activity is not yet well-characterized, its chemical structure, featuring a urea core and an amino group, suggests potential interactions with various biological macromolecules. Given the prevalence of urea derivatives as kinase inhibitors, this guide will focus on a hypothetical scenario where this compound and its analogs are investigated as potential inhibitors of VEGFR-2.[3][4][8]
In silico modeling has become an indispensable tool in the drug discovery pipeline, offering a rapid and cost-effective means to prioritize and design novel therapeutic agents.[9][10] By leveraging computational techniques, researchers can predict the binding affinity and mode of a ligand to its target, evaluate its drug-like properties, and gain insights into the molecular determinants of its activity.[9][11] This guide will delineate a multi-faceted computational approach, encompassing ligand and protein preparation, molecular docking, quantitative structure-activity relationship (QSAR) modeling, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Foundational In Silico Workflow: A Strategic Overview
A robust in silico drug design project follows a logical progression of computational experiments. The workflow presented here is designed to be iterative, allowing for the refinement of hypotheses and the generation of increasingly potent and selective compounds.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for the core computational experiments. While specific software packages are mentioned for illustrative purposes, the underlying principles are transferable to other similar tools.
Ligand Preparation
The initial step involves the preparation of the 2D and 3D structures of "this compound" and its hypothetical derivatives.
Protocol:
-
2D Structure Generation: Draw the 2D structure of "this compound" using a chemical drawing software such as MarvinSketch or ChemDraw.
-
Derivative Library Design: Create a virtual library of derivatives by modifying the parent structure. Modifications could include substitutions on the urea nitrogen, alterations to the alkyl chain, or replacement of the amino group with other functional groups.
-
3D Structure Generation and Optimization: Convert the 2D structures into 3D conformers. It is crucial to perform an initial energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94). This step ensures that the initial ligand conformations are energetically favorable.
-
Protonation State and Tautomer Generation: At physiological pH (typically assumed to be 7.4), the amino group of the compound will be protonated. It is essential to generate the correct protonation states and consider all possible tautomers for each ligand.
-
File Format Conversion: Save the prepared ligand structures in a suitable format for the docking software, such as .mol2 or .pdbqt.
Target Identification and Preparation
For this guide, we will use the crystal structure of VEGFR-2 in complex with the urea-containing inhibitor Sorafenib (PDB ID: 4ASD) as our target.[5][6]
Protocol:
-
Protein Structure Retrieval: Download the PDB file for 4ASD from the RCSB Protein Data Bank.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.[12]
-
Repair any missing side chains or loops in the protein structure using tools like Modeller or the protein preparation wizard in Schrödinger Maestro.
-
-
Binding Site Definition: Identify the binding site of the co-crystallized ligand (Sorafenib) in the 4ASD structure. This will define the search space for the molecular docking simulations. The binding site is typically defined as a grid box encompassing the active site residues.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[13]
Protocol:
-
Docking Software Selection: Choose a suitable molecular docking program. AutoDock Vina is a widely used and freely available option.[13]
-
Grid Box Generation: Define the grid box around the active site of VEGFR-2, ensuring it is large enough to accommodate the ligands.
-
Docking Execution: Dock the prepared library of "this compound" derivatives into the active site of VEGFR-2.
-
Pose Analysis and Scoring: Analyze the predicted binding poses and their corresponding docking scores (binding affinities). The docking score is typically given in kcal/mol, with more negative values indicating a stronger predicted binding affinity.
-
Interaction Analysis: Visualize the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligands and the protein.
Table 1: Hypothetical Docking Scores of "this compound" Derivatives against VEGFR-2
| Compound ID | Modification | Docking Score (kcal/mol) | Key Interactions with VEGFR-2 |
| Lead-001 | Parent Compound | -7.5 | H-bonds with Glu885, Asp1046 |
| Deriv-001 | Phenyl substitution on urea | -8.9 | H-bonds with Glu885, Asp1046; Pi-pi stacking with Phe918 |
| Deriv-002 | N-methylation of urea | -7.2 | H-bonds with Glu885, Asp1046 |
| Deriv-003 | Hydroxylation of propyl chain | -7.8 | H-bonds with Glu885, Asp1046, Ser884 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14][15]
Protocol:
-
Data Set Preparation: Compile a dataset of compounds with their corresponding biological activities (e.g., IC50 values). For this hypothetical case, we would use the docking scores as a surrogate for experimental activity.
-
Molecular Descriptor Calculation: Calculate a wide range of molecular descriptors for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
-
Model Building: Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the molecular descriptors with the biological activity.
-
Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation techniques.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.[11][16]
Protocol:
-
System Setup: Place the top-ranked protein-ligand complex from the docking study into a simulation box filled with water molecules and counter-ions to neutralize the system.
-
Force Field Selection: Choose an appropriate force field for the simulation (e.g., AMBER, CHARMM, GROMOS).[8][16]
-
Minimization and Equilibration: Perform energy minimization of the entire system to remove any steric clashes. Subsequently, run a series of equilibration simulations to gradually bring the system to the desired temperature and pressure.
-
Production Run: Run a production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex, identify key interactions that are maintained over time, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
ADMET Prediction
Predicting the ADMET properties of drug candidates early in the discovery process is crucial to avoid late-stage failures.[17]
Protocol:
-
In Silico ADMET Tools: Utilize various online and standalone software tools (e.g., SwissADME, admetSAR) to predict a range of ADMET properties for the designed derivatives.
-
Property Evaluation: Analyze the predicted properties, including:
-
Absorption: Lipophilicity (logP), water solubility, and intestinal absorption.
-
Distribution: Plasma protein binding and blood-brain barrier permeability.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Carcinogenicity, mutagenicity, and cardiotoxicity (hERG inhibition).
-
Table 2: Hypothetical ADMET Profile of Lead Candidate Deriv-001
| Property | Predicted Value | Interpretation |
| logP | 2.8 | Optimal lipophilicity for oral absorption |
| Solubility | Moderately soluble | Acceptable for formulation |
| BBB Permeability | Low | Reduced risk of CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Data Interpretation and Lead Candidate Selection
The culmination of this in silico workflow is the rational selection of a small number of promising lead candidates for synthesis and experimental validation. The selection criteria should be multi-parametric, considering not only the predicted binding affinity but also the stability of the protein-ligand complex, the QSAR model predictions, and a favorable ADMET profile.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the modeling of "this compound" derivatives. By employing a combination of molecular docking, QSAR, molecular dynamics, and ADMET prediction, researchers can efficiently navigate the chemical space and identify promising lead candidates for further development. While this guide used VEGFR-2 as an illustrative target, the described methodologies are broadly applicable to other protein targets and chemical scaffolds. The integration of these computational approaches into the early stages of drug discovery has the potential to significantly accelerate the development of novel therapeutics.
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Methodological & Application
Application Notes & Protocols: Screening of Novel Arginine Mimetics as Nitric Oxide Synthase Inhibitors
For: Researchers, scientists, and drug development professionals in the field of enzyme kinetics and inhibitor screening.
Introduction: The Therapeutic Potential of Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, from neurotransmission to blood pressure regulation.[1] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2][3] Three primary isoforms of NOS have been identified: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While essential for normal physiological function, the overproduction of NO by NOS isoforms is implicated in the pathophysiology of various diseases, including neurodegenerative disorders, inflammation, and septic shock.[1][4] This has made the development of NOS inhibitors a significant area of therapeutic interest.
Many potent NOS inhibitors are arginine mimetics, molecules that structurally resemble the natural substrate L-arginine.[5][6] The guanidino group of L-arginine is a key feature for substrate recognition and binding within the NOS active site.[5][6] Consequently, novel compounds containing a guanidino or a structurally similar urea moiety, such as "1-(2-Amino-2-methylpropyl)urea hydrochloride," are promising candidates for screening as potential NOS inhibitors. This guide provides a comprehensive framework for the screening and characterization of such compounds.
Principle of the Assay
The screening protocol described here is a colorimetric assay designed for the high-throughput screening (HTS) of potential NOS inhibitors.[2][3] The assay measures the enzymatic activity of NOS by quantifying the amount of nitric oxide produced. The core principle involves two main steps:
-
NOS-catalyzed NO Production: In the presence of necessary co-factors, NOS converts L-arginine to L-citrulline and NO.
-
Colorimetric Detection of NO: The highly reactive NO molecule is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻). The total nitrate is then enzymatically converted to nitrite by nitrate reductase. Finally, nitrite is detected using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically at 540 nm.
The intensity of the color produced is directly proportional to the amount of NO generated, and therefore, to the activity of the NOS enzyme. A decrease in color intensity in the presence of a test compound indicates inhibition of NOS activity.
Experimental Workflow
The overall workflow for screening novel compounds as potential NOS inhibitors is depicted below. This process is designed to be systematic, progressing from initial high-throughput screening to more detailed characterization of promising candidates.
Figure 1: A generalized workflow for the screening and characterization of novel NOS inhibitors.
Detailed Protocols
Materials and Reagents
-
Enzyme: Recombinant human iNOS, nNOS, or eNOS.
-
Substrate: L-arginine.
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), Calmodulin (for nNOS and eNOS).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compound: "this compound" or other novel compounds.
-
Control Inhibitor: L-NG-Nitroarginine Methyl Ester (L-NAME) or Diphenyleneiodonium chloride (DPI).
-
Detection Reagents: Nitrate Reductase, Griess Reagent A and B.
-
Equipment: 96-well microplate reader, multichannel pipettes.
Protocol 1: Primary High-Throughput Screening (HTS)
This protocol is designed for the rapid screening of a large number of compounds at a single concentration to identify potential "hits".
1. Preparation of Reagents:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). It is crucial to test the solvent tolerance of the enzyme. For many NOS assays, a final DMSO concentration of up to 5% is acceptable.
- Prepare a working solution of the test compound by diluting the stock solution in assay buffer to the desired screening concentration (e.g., 10 µM).
- Prepare a complete NOS reaction mixture containing L-arginine and all necessary cofactors in the assay buffer.
2. Assay Procedure (96-well plate format):
- Test Wells: Add 10 µL of the test compound working solution.
- Positive Control Wells (No Inhibition): Add 10 µL of assay buffer with the same final solvent concentration as the test wells.
- Negative Control Wells (Maximal Inhibition): Add 10 µL of a known NOS inhibitor (e.g., L-NAME at a concentration known to cause >90% inhibition).
- Blank Wells (No Enzyme): Add 10 µL of assay buffer.
- To all wells except the blank, add 80 µL of the NOS reaction mixture.
- Initiate the reaction by adding 10 µL of the appropriate NOS enzyme isoform to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and proceed with the NO detection protocol as per the manufacturer's instructions (typically involving the addition of nitrate reductase and Griess reagents).
- Measure the absorbance at 540 nm.
3. Data Analysis:
- Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_pos - Abs_blank)] * 100
- Compounds exhibiting a predefined threshold of inhibition (e.g., >50%) are considered "hits" and are selected for further characterization.
Protocol 2: IC50 Determination
For compounds identified as "hits" in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
1. Preparation of Serial Dilutions:
- Prepare a series of dilutions of the hit compound in the assay buffer. A typical 8-point dilution series might range from 100 µM to 1 nM.
2. Assay Procedure:
- The assay is performed as described in Protocol 1, but instead of a single concentration of the test compound, the serial dilutions are used.
3. Data Analysis:
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Diphenyleneiodonium chloride (DPI) | murine iNOS | 64.8 | |
| L-NAME | All NOS isoforms | Varies | Widely cited |
| "Hit Compound" | iNOS | To be determined | This study |
| "Hit Compound" | nNOS | To be determined | This study |
| "Hit Compound" | eNOS | To be determined | This study |
Table 1: Example of how to present IC50 data for a novel inhibitor in comparison to a known control.
Advanced Characterization
Mechanism of Inhibition Studies
To understand how a novel inhibitor interacts with the enzyme, it is important to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by performing kinetic studies where the initial reaction velocity is measured at various concentrations of both the substrate (L-arginine) and the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Michaelis-Menten kinetics.
Selectivity Profiling
A crucial step in the development of a therapeutic inhibitor is to assess its selectivity for the target enzyme isoform. The IC50 of the "hit compound" should be determined for all three NOS isoforms (iNOS, nNOS, and eNOS). A compound with high selectivity for one isoform over the others is often a more desirable drug candidate as it may have fewer off-target effects.
Figure 2: Selectivity profiling of a novel inhibitor against the three major NOS isoforms.
Troubleshooting and Considerations
-
Solubility: Ensure the test compound is fully dissolved in the assay buffer. Precipitated compound can lead to inaccurate results.
-
Solvent Effects: Always include a solvent control to account for any inhibitory or enhancing effects of the solvent (e.g., DMSO) on enzyme activity.
-
Assay Interference: Some compounds may interfere with the colorimetric detection method. This can be tested by running a control where the compound is added after the reaction has been stopped.
-
Enzyme Stability: Ensure the NOS enzyme is handled and stored correctly to maintain its activity.
Conclusion
The screening of novel compounds, such as "this compound," as potential NOS inhibitors is a critical step in the discovery of new therapeutics for a range of diseases. The protocols and strategies outlined in this guide provide a robust framework for identifying and characterizing these inhibitors, from initial high-throughput screening to detailed mechanistic and selectivity studies. By following a systematic approach, researchers can effectively evaluate the potential of novel arginine mimetics to modulate the activity of nitric oxide synthases.
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-
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-
BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Available from: [Link]
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Scorza, G., et al. (2009). Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase. Journal of Medicinal Chemistry, 52(15), 4774-85. Available from: [Link]
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Peterlin Mašič, L., & Kikelj, D. (2006). Arginine mimetic structures in biologically active antagonists and inhibitors. Current Medicinal Chemistry, 13(29), 3505-35. Available from: [Link]
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Scorza, G., et al. (2009). Synthesis and Biological Evaluation of Guanidino Compounds Endowed with Subnanomolar Affinity as Competitive Inhibitors of Maize Polyamine Oxidase. Journal of Medicinal Chemistry, 52(15), 4774-4785. Available from: [Link]
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Thorpe, A. J., & Liskamp, R. M. (1998). The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides. Journal of Peptide Research, 52(3), 201-7. Available from: [Link]
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Peterlin Mašič, L., & Kikelj, D. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. Current Medicinal Chemistry, 13(29). Available from: [Link]
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Peterlin Mašič, L., & Kikelj, D. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. Current Medicinal Chemistry, 13(29), 3505-3535. Available from: [Link]
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Li, H., et al. (2015). The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. Molecules, 20(4), 6857-6881. Available from: [Link]
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Baggio, R., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry, 62(17), 7958-7973. Available from: [Link]
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Delwing-de Lima, D., et al. (2010). Guanidino compounds inhibit acetylcholinesterase and butyrylcholinesterase activities: effect neuroprotector of vitamins E plus C. International Journal of Developmental Neuroscience, 28(6), 465-73. Available from: [Link]
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Yamagishi, S., et al. (2008). Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products. International Journal of Biomedical Science, 4(2), 122-127. Available from: [Link]
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Al-Harthy, N., et al. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Journal of Biomolecular Structure & Dynamics, 40(18), 8345-8359. Available from: [Link]
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Gáspár, R., et al. (2010). Biological activities of guanidine compounds. Current Medicinal Chemistry, 17(33), 3701-19. Available from: [Link]
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Application Notes and Protocols for the Integration of 1-(2-Amino-2-methylpropyl)urea Hydrochloride in Solid-Phase Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Synthetic Peptides
Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone in the fields of chemical biology, drug discovery, and materials science, enabling the systematic construction of peptides.[1] The introduction of non-proteinogenic amino acids and custom chemical moieties is a key strategy for modulating the pharmacological properties of peptide-based therapeutics, such as stability, binding affinity, and cellular permeability. This guide provides a comprehensive overview and a detailed protocol for the utilization of "1-(2-Amino-2-methylpropyl)urea hydrochloride," a unique building block for introducing a urea-based modification at the N-terminus of a synthetic peptide.
The incorporation of urea functionalities into peptide structures is of significant interest, particularly in the design of enzyme inhibitors and receptor ligands. For instance, urea-based motifs are central to the pharmacophore of potent inhibitors of the prostate-specific membrane antigen (PSMA), a key target in prostate cancer diagnostics and therapeutics.[2] While methods exist for the de novo synthesis of urea bonds on a solid support, the use of pre-functionalized building blocks like this compound offers a streamlined approach for peptide modification.
This document will detail the chemical properties of this compound, the rationale for its application in SPPS, a step-by-step protocol for its coupling to a resin-bound peptide, and methods for the subsequent cleavage, purification, and characterization of the modified peptide.
Chemical Properties and Rationale for Use
This compound is a salt of a substituted urea containing a primary amine. This primary amine serves as the reactive handle for its incorporation into a peptide chain via a standard amide bond formation.
| Property | Value | Source |
| Chemical Formula | C₅H₁₄ClN₃O | [3] |
| Molecular Weight | 167.64 g/mol | [3] |
| CAS Number | 1159824-29-9 | [3] |
| Appearance | White crystalline solid (inferred from urea hydrochloride) | [4] |
| Solubility | Highly soluble in water (inferred from urea hydrochloride) | [4] |
The rationale for using this reagent in SPPS is to introduce a terminal urea group with a specific substitution pattern. This modification can influence the hydrogen bonding capacity, conformational rigidity, and overall polarity of the peptide, potentially enhancing its biological activity or stability.
Proposed Mechanism of Incorporation
The incorporation of this compound onto a solid-phase-bound peptide follows the established principles of amide bond formation in SPPS.[5][6] The C-terminal carboxylic acid of the resin-bound peptide is activated using standard coupling reagents, followed by nucleophilic attack from the primary amine of this compound.
Experimental Protocols
The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. Standard Fmoc/tBu or Boc/Bzl protection strategies can be employed for the synthesis of the peptide backbone prior to the addition of the urea-containing moiety.[7]
Protocol 1: N-terminal Modification of a Resin-Bound Peptide
This protocol details the coupling of this compound to the N-terminus of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solutions: 20% (v/v) piperidine in DMF (for Fmoc deprotection if applicable)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether for precipitation
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Preparation of Coupling Solution:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. The presence of the hydrochloride salt necessitates additional base to neutralize the salt and facilitate the coupling reaction.
-
-
Coupling Reaction:
-
Add the activated coupling solution to the swollen and deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[2] A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.
-
-
Washing: After a successful coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x) to facilitate drying.
-
Drying: Dry the resin under a stream of nitrogen or in a desiccator under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the modified peptide from the resin and the simultaneous removal of side-chain protecting groups.
Step-by-Step Procedure:
-
Preparation: Place the dried, modified peptide-resin in a clean reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin. Use approximately 10 mL of cocktail per gram of resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
-
Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis and Final Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the crude product by LC-MS to confirm the identity and purity of the modified peptide.
-
Purify the peptide using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the modification process.
Caption: Workflow for N-terminal modification using this compound.
Caption: Simplified reaction scheme for the coupling of this compound.
Trustworthiness and Validation
The protocols described herein are based on well-established principles of solid-phase peptide synthesis.[8][9] The success of the modification relies on:
-
Accurate Resin Loading: The stoichiometry of the reagents is calculated based on the initial loading of the resin.
-
Anhydrous Conditions: The coupling reaction is sensitive to moisture, which can hydrolyze the activated ester intermediate.
-
Reaction Monitoring: The use of the Kaiser test is crucial to ensure the completion of the coupling reaction before proceeding to the next step.
-
Final Product Verification: The identity and purity of the final modified peptide must be confirmed by analytical techniques such as LC-MS and, if necessary, NMR spectroscopy.
Conclusion
The use of this compound provides a straightforward method for introducing a specific urea-containing moiety at the N-terminus of a synthetic peptide. This modification can serve as a valuable tool for researchers and drug development professionals seeking to enhance the properties of peptide-based molecules. The protocols outlined in this guide, grounded in the fundamental principles of SPPS, offer a reliable framework for the successful synthesis, purification, and characterization of these modified peptides.
References
- A novel and efficient method for solid phase synthesis of urea-containing peptides targeting prostate specific membrane antigen (PSMA) in comparison with current methods. (n.d.).
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- The solid-phase peptide synthesis (SPPS) strategy on the example of urea–peptide hybrid 4. (n.d.).
- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.
- Diss, M. L., & Kennan, A. J. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers, 86(4), 276–281.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (n.d.).
- (2-Amino-2-methylpropyl)urea hydrochloride | 1159824-29-9. (n.d.). Biosynth.
- UREA HYDROCHLORIDE 506-89-8 wiki. (n.d.). Guidechem.
- CAS 506-89-8: Urea hydrochloride. (n.d.). CymitQuimica.
- Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). MDPI.
- Chemical Properties of Urea hydrochloride (CAS 506-89-8). (n.d.). Cheméo.
- Urea hydrochloride. (n.d.). PubChem.
- What Is The Mechanism Of Peptide Synthesis? (2025). YouTube.
- Chemical Methods for Peptide and Protein Production. (n.d.).
- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
- Unit 6 Part 8 Chemical Synthesis of Peptides (Part II). (2023). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. CAS 506-89-8: Urea hydrochloride | CymitQuimica [cymitquimica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 1-(2-Amino-2-methylpropyl)urea Hydrochloride as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of the Urea Moiety in Drug Design
The urea functional group is a cornerstone in medicinal chemistry, celebrated for its exceptional ability to form stable, bidentate hydrogen bonds with biological targets.[1][2][3] This inherent property allows for high-affinity interactions with enzymes and receptors, making urea-containing compounds potent modulators of biological activity.[1][2] Historically, the incorporation of a urea scaffold has been instrumental in the development of a wide array of therapeutics, from anticancer and antiviral agents to treatments for metabolic disorders.[1] The structural rigidity and defined geometry of the urea moiety provide a reliable anchor for pharmacophores, enabling the rational design of selective and efficacious drugs. This document explores the potential of a specific, yet underexplored, urea-based scaffold: 1-(2-Amino-2-methylpropyl)urea hydrochloride (CAS: 1159824-29-9).[4][5] We will delve into its synthetic viability, potential applications, and provide detailed protocols for its incorporation into drug discovery workflows.
Physicochemical Properties and Structural Features
While specific experimental data for this compound is not extensively available in peer-reviewed literature, its structure allows for several key inferences relevant to its application as a medicinal chemistry scaffold.
| Property | Value/Characteristic | Source |
| CAS Number | 1159824-29-9 | [4][5] |
| Molecular Formula | C5H14ClN3O | [4] |
| Molecular Weight | 167.64 g/mol | [4] |
| Key Structural Features | Primary amine, gem-dimethyl group, urea moiety | Inferred |
| Potential H-Bond Donors | 5 | Inferred |
| Potential H-Bond Acceptors | 2 | Inferred |
The presence of a primary amine provides a key reactive handle for further derivatization, allowing for the introduction of various pharmacophoric groups. The gem-dimethyl group can impart steric hindrance, which may influence binding selectivity and metabolic stability. The core urea functionality, as previously mentioned, is primed for crucial hydrogen bonding interactions with target proteins.
Proposed Synthetic Protocol: A Practical Approach
The synthesis of this compound is not explicitly detailed in the current body of scientific literature. However, based on established methods for urea synthesis, a plausible and efficient two-step protocol can be proposed, starting from the commercially available 2-methyl-1,2-propanediamine.
Step 1: Monoprotection of 2-methyl-1,2-propanediamine
To selectively form the urea at the less sterically hindered primary amine, the tertiary amine of the starting material should first be protected. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Protocol:
-
Dissolve 2-methyl-1,2-propanediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting mono-Boc-protected diamine by column chromatography on silica gel.
Step 2: Urea Formation and Deprotection
The urea moiety can be introduced by reacting the free primary amine of the protected intermediate with an isocyanate equivalent, followed by deprotection of the Boc group.
Protocol:
-
Dissolve the mono-Boc-protected 2-methyl-1,2-propanediamine (1.0 eq) in a suitable aprotic solvent like THF or dioxane.
-
Add a solution of potassium cyanate (1.2 eq) in water.
-
Slowly add a solution of a mild acid (e.g., 2N HCl) to the biphasic mixture while stirring vigorously. The in-situ formation of isocyanic acid will react with the primary amine.
-
Continue stirring at room temperature for 4-6 hours, monitoring by TLC.
-
Once the urea formation is complete, add a strong acid, such as 4M HCl in dioxane, to the reaction mixture to remove the Boc protecting group.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation to yield this compound as a solid.
Application Notes: Exploring the Potential of the Scaffold
The unique structural features of this compound make it an attractive scaffold for targeting a variety of biological systems. The primary amine serves as a versatile point for diversification, allowing for the generation of libraries of compounds for screening against different targets.
Kinase Inhibitors
The urea moiety is a well-established hinge-binding motif in many kinase inhibitors. The two N-H groups can form crucial hydrogen bonds with the backbone of the kinase hinge region. The primary amine of the 1-(2-Amino-2-methylpropyl)urea scaffold can be functionalized with various aromatic and heteroaromatic systems that can occupy the ATP-binding pocket, leading to potent and selective kinase inhibition.
Hypothetical Signaling Pathway Targeted by a Derivative:
Caption: Proposed mechanism of a MEK inhibitor designed using the 1-(2-Amino-2-methylpropyl)urea scaffold.
Modulators of Protein-Protein Interactions (PPIs)
The rigid nature of the urea group and the potential for diverse substitutions on the primary amine make this scaffold suitable for designing inhibitors of protein-protein interactions. By appending appropriate functional groups, derivatives can be synthesized to mimic the key binding epitopes of one of the protein partners, thereby disrupting the interaction.
Antibacterial Agents
Urea derivatives have shown promise as antibacterial agents. For instance, some act by inhibiting essential bacterial enzymes. The 1-(2-Amino-2-methylpropyl)urea scaffold can be elaborated to target bacterial enzymes like DNA gyrase or undecaprenyl pyrophosphate synthase, offering a potential avenue for the development of new antibiotics.
Experimental Workflow for Screening:
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. (2-amino-2-methylpropyl)urea hydrochloride | 1159824-29-9 [sigmaaldrich.com]
Application Notes & Protocols: High-Throughput Screening Assays for Urea Derivatives
Introduction
Urea derivatives represent a cornerstone of modern medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates.[1] This chemical scaffold is particularly prevalent in the development of protein kinase inhibitors, where the urea moiety often acts as a key hydrogen bond donor-acceptor, anchoring the molecule within the ATP-binding pocket of the target enzyme.[2][3] Prominent examples include Sorafenib and Lenvatinib, multi-kinase inhibitors that have significantly impacted cancer therapy.[1][3][4]
High-Throughput Screening (HTS) is an indispensable technology in drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[5] Given the significance of urea-based compounds, robust and reliable HTS assays are critical for discovering novel therapeutic agents. This guide provides an in-depth overview of the principles, detailed protocols, and data analysis techniques for HTS assays involving urea derivatives, with a focus on biochemical kinase inhibition and cell-based signaling assays.
PART I: Scientific Principles & Assay Design
The success of any HTS campaign hinges on a well-designed assay that is sensitive, reproducible, and relevant to the biological question. For urea derivatives, which primarily target intracellular enzymes like kinases, the choice of assay format is crucial.
Mechanism of Action: Kinase Inhibition
Many urea-based drugs, such as Sorafenib, function by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis, such as RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7][8] These inhibitors typically compete with ATP for binding to the enzyme's active site. The urea group is adept at forming bidentate hydrogen bonds with the "hinge" region of the kinase domain, a common feature across many kinase inhibitor scaffolds.[2] Understanding this mechanism is key to designing relevant biochemical and cell-based assays.
Choosing the Right HTS Assay Format
Biochemical Assays: These assays use purified components (enzyme, substrate, inhibitor) to measure the direct effect of a compound on the target's activity in vitro. They are ideal for primary screening due to their simplicity, lower cost, and high throughput. However, they do not provide information on cell permeability or off-target effects in a cellular context.[9]
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data on target engagement, downstream signaling, and potential cytotoxicity.[10][11] They are often used in secondary screening to confirm hits from biochemical assays and to prioritize compounds for further development.
Key HTS Technologies for Kinase Inhibition
Several HTS technologies are well-suited for studying urea-based kinase inhibitors. Common detection modes include fluorescence, luminescence, and time-resolved fluorescence resonance energy transfer (TR-FRET).[5]
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This technology is a powerful tool for studying kinase activity. It involves a long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore. When in close proximity (as in a kinase-substrate interaction), energy transfer occurs. The time-resolved detection minimizes interference from compound autofluorescence, a common issue in HTS.[12][13]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into proximity by a biological interaction.[14] This generates a strong chemiluminescent signal and is highly sensitive for detecting kinase activity and protein-protein interactions.[15][16]
-
Luminescence-Based ATP Detection: Kinase activity consumes ATP. Assays like ADP-Glo™ measure the amount of ADP produced or remaining ATP after the kinase reaction. The amount of light generated is proportional to the ADP or ATP concentration, and thus inversely or directly proportional to kinase activity, respectively.[17]
PART II: Detailed Protocols
Protocol 1: Biochemical Kinase Inhibition Assay using TR-FRET
This protocol describes a universal method for assessing the inhibitory activity of urea derivatives against a serine/threonine or tyrosine kinase using a TR-FRET format. This is a "mix-and-read" assay, making it highly amenable to automation.[5][18]
Materials
-
Purified, active recombinant kinase (e.g., RAF-1, VEGFR-2)
-
Biotinylated peptide substrate specific for the kinase[18]
-
Europium (Eu)-labeled anti-phospho-specific antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC) (Acceptor)[18]
-
ATP
-
Urea-based test compounds dissolved in 100% DMSO
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the reaction[18]
-
Low-volume, 384-well black microplates
-
HTRF®-compatible microplate reader[18]
Experimental Workflow Diagram
Caption: Automated workflow for a typical biochemical HTS kinase assay.
Step-by-Step Procedure
-
Compound Plating : Using an acoustic dispenser, transfer 20-50 nL of urea-based compounds from the library stock plates into the 384-well assay plates. Also include wells for controls:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known potent inhibitor of the kinase at a high concentration.
-
-
Kinase Addition : Add 5 µL of kinase solution (diluted in assay buffer to 2X final concentration) to all wells.
-
Pre-incubation : Seal the plates and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the substrate is introduced.[2]
-
Reaction Initiation : Add 5 µL of a 2X mixture of biotinylated substrate and ATP (diluted in assay buffer) to all wells to start the reaction. The final ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors can be identified.
-
Kinase Reaction Incubation : Seal the plates and incubate for 60-90 minutes at 30°C. The exact time should be determined during assay development to ensure the reaction is in the linear range.
-
Reaction Termination & Detection Reagent Addition : Add 10 µL of Stop/Detection Buffer containing the Eu-labeled antibody and the streptavidin-acceptor. The EDTA in the buffer will stop the kinase reaction.[18]
-
Detection Incubation : Seal the plates, protect from light, and incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Plate Reading : Read the plates on a TR-FRET-capable plate reader, exciting at ~340 nm and reading emissions at 615 nm (Europium) and 665 nm (Acceptor).
TR-FRET Assay Principle Diagram
Caption: Principle of TR-FRET kinase assay. Inhibition blocks substrate phosphorylation.
Protocol 2: Cell-Based Assay for RAF/MEK/ERK Pathway Inhibition
This protocol describes a cell-based assay to measure the inhibition of ERK phosphorylation, a downstream event of RAF kinase activity, which is a common target for urea derivatives like Sorafenib.[4][6]
Materials
-
Human cancer cell line with an active RAS/RAF/MEK/ERK pathway (e.g., A375 with BRAF V600E mutation).
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
Urea-based test compounds dissolved in 100% DMSO.
-
Assay Plate: 384-well clear-bottom, black-walled tissue culture treated plates.
-
Fixation and Permeabilization Buffers.
-
Primary Antibodies: Rabbit anti-Phospho-ERK1/2 (pERK) and Mouse anti-Total-ERK1/2 (tERK).
-
Secondary Antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 647-conjugated anti-mouse IgG.
-
Nuclear Stain: Hoechst 33342.
-
High-Content Imaging System.
Step-by-Step Procedure
-
Cell Seeding : Seed cells into 384-well plates at a density that ensures they are in a sub-confluent monolayer (e.g., 5,000 cells/well in 40 µL) and incubate for 24 hours.
-
Compound Treatment : Add 100 nL of test compounds to the cells using an acoustic dispenser. Include DMSO as a negative control.
-
Incubation : Incubate cells with compounds for a predetermined time (e.g., 1-2 hours) at 37°C, 5% CO₂.
-
Fixation : Carefully remove the medium and add 30 µL of 4% paraformaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization : Wash wells 3 times with PBS. Add 30 µL of 0.1% Triton X-100 in PBS and incubate for 15 minutes.
-
Blocking : Wash wells 3 times with PBS. Add 40 µL of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1 hour.
-
Primary Antibody Staining : Remove blocking buffer and add 20 µL of primary antibody cocktail (anti-pERK and anti-tERK diluted in blocking buffer). Incubate overnight at 4°C.
-
Secondary Antibody & Nuclear Staining : Wash wells 3 times with PBS. Add 20 µL of secondary antibody and Hoechst stain cocktail (diluted in blocking buffer). Incubate for 1 hour at room temperature, protected from light.
-
Imaging : Wash wells 4 times with PBS. Add 50 µL of PBS to each well and acquire images using a high-content imaging system. Use channels appropriate for Hoechst (nucleus), Alexa 488 (pERK), and Alexa 647 (tERK).
PART III: Data Analysis, Interpretation, and Quality Control
Data Analysis
For the TR-FRET assay , the primary data is the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Normalization : The raw ratio data is normalized to the intra-plate controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_High) / (Signal_Low - Signal_High))
-
Where Signal_Low is the average of the negative (DMSO) controls and Signal_High is the average of the positive (potent inhibitor) controls.
-
-
IC₅₀ Curve Fitting : Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to achieve 50% inhibition.[2]
For the Cell-Based Imaging Assay , image analysis software is used to:
-
Identify individual cells using the nuclear stain (Hoechst).
-
Measure the mean fluorescence intensity of the pERK and tERK signals within the cytoplasm of each cell.
-
Calculate the ratio of pERK to tERK intensity for each cell.
-
Average the ratio for all cells in a well.
-
Normalize the data and calculate IC₅₀ values as described above.
Data Presentation: Comparative Inhibitory Activity
| Compound Name | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| Sorafenib | c-Raf | 6 | Biochemical | [2] |
| Sorafenib | VEGFR-2 | 90 | Biochemical | [2] |
| Lenvatinib | VEGFR-2 | 4 | Biochemical | [2] |
| Regorafenib | VEGFR-2 | 22 | Biochemical | [2] |
| Compound X | ASK1 | 1.55 | Biochemical | [17] |
Assay Quality Control: The Z'-Factor
The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of an HTS assay.[19] It reflects the dynamic range of the signal and the data variation associated with the measurements.[20]
-
Formula : Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_Low - Mean_High|
-
Where SD and Mean refer to the standard deviation and mean of the high (100% inhibition) and low (0% inhibition) controls.
-
-
Interpretation :
It is imperative to calculate the Z'-factor for each screening plate to ensure data quality and reliability.[22]
PART IV: Troubleshooting Common HTS Artifacts
False positives in HTS can arise from compound interference with the assay technology rather than true inhibition of the target.[23][24]
| Issue | Potential Cause | Recommended Solution |
| High False-Positive Rate | Compound Autofluorescence: Compound emits light in the same wavelength range as the assay signal. | Use time-resolved technologies like TR-FRET or luminescence-based readouts. Perform a counter-screen on "hit" compounds in buffer without assay components to identify fluorescent molecules.[25] |
| Colloidal Aggregation: At high concentrations, some compounds form aggregates that can sequester and denature the enzyme, leading to non-specific inhibition.[26] | Re-test hits at lower concentrations and in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which can disrupt aggregates. | |
| Reactivity: Compounds may covalently modify the target enzyme, leading to irreversible inhibition. | Check for time-dependent inhibition. Use counter-screens to identify reactive functional groups.[26] | |
| Low Z'-Factor | High Data Variability: Inconsistent liquid handling, plate edge effects, or unstable reagents. | Optimize liquid handling and automation protocols. Avoid using the outer rows/columns of the microplate. Ensure reagents are well-mixed and used within their stability window. |
| Low Signal-to-Background Ratio: Suboptimal concentrations of enzyme, substrate, or detection reagents. | Re-optimize assay components. Titrate enzyme and substrate to find conditions that yield a robust signal within the linear range of the reaction. |
By anticipating these potential issues and implementing robust quality control and counter-screening strategies, researchers can significantly increase the quality and reliability of the hits identified in HTS campaigns for urea derivatives.
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
Lee, K., et al. (2013). Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. Journal of Medicinal Chemistry, 56(11), 4436-4449. [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link]
-
National Center for Biotechnology Information. (2024). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI. [Link]
-
Wikipedia. Z-factor. Wikipedia. [Link]
-
BioAssay Systems. EnzyChrom™ Urea Assay Kit III. BioAssay Systems. [Link]
-
BMG LABTECH. AlphaScreen. BMG LABTECH. [Link]
-
Niioka, M., et al. (2021). A Broad Range High-Throughput Assay for Lenvatinib Using Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry With Clinical Application in Patients With Hepatocellular Carcinoma. Therapeutic Drug Monitoring, 43(5), 664-671. [Link]
-
ResearchGate. (2024). Protein kinase inhibitors from the urea class. ResearchGate. [Link]
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BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. [Link]
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Sadybekov, A. A., et al. (2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 64(1), 1-13. [Link]
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Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors. Chemical Biology & Drug Design, 98(6), 1018-1027. [Link]
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Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Rahmat, Z. G., et al. (2010). Quantitative determination of urea concentrations in cell culture medium. Analytical Biochemistry, 405(1), 116-118. [Link]
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ResearchGate. (2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. [Link]
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National Institutes of Health. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NIH. [Link]
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ResearchGate. (2012). Classification of urea-based antineoplastic kinase inhibitors according.... ResearchGate. [Link]
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BMG LABTECH. (2024, January 27). The Z prime value (Z´). BMG LABTECH. [Link]
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Remes, A., et al. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 258, 115599. [Link]
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Zhang, Y., et al. (2024). High-Throughput Theoretical Screening of Single-Atom Catalysts for Electrochemical Urea Synthesis. Angewandte Chemie International Edition. [Link]
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Dr.Oracle. (2024, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?. Dr.Oracle. [Link]
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Al-Warhi, T., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals, 17(1), 151. [Link]
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ResearchGate. (2021). Mechanism of actions of sorafenib. Sorafenib inhibits tyrosine kinase.... ResearchGate. [Link]
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Chen, Y.-C., et al. (2024). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 25(11), 5897. [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
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Gross, M., et al. (2024). Validation of a Lenvatinib Assay: A Pilot Study. Journal of Clinical and Experimental Pharmacology & Physiology. [Link]
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GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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ResearchGate. (2020). method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug. ResearchGate. [Link]
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Lee, H., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. International Journal of Molecular Sciences, 24(11), 9183. [Link]
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Iversen, P. W., et al. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery, 25(8), 846-851. [Link]
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ResearchGate. (2018). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and.... ResearchGate. [Link]
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ResearchGate. (2024). High‐Throughput Theoretical Screening of Single‐Atom Catalysts for Electrochemical Urea Synthesis | Request PDF. ResearchGate. [Link]
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Liu, L., et al. (2006). Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Recent Patents on Anti-Cancer Drug Discovery, 1(1), 27-33. [Link]
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ChemistryViews. (2024, December 25). High-Throughput Design of CoCu Catalysts for Sustainable Urea Production. ChemistryViews. [Link]
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Bio-Rad. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Bio-Rad. [Link]
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National Institutes of Health. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]
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Celermajer, Y. (2021, February 1). Real-World Data for Lenvatinib Is Similar to Clinical Trials. Targeted Oncology. [Link]
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Cusato, J., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259155. [Link]
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BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
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Application Notes and Protocols for the N-alkylation of 1-(2-Amino-2-methylpropyl)urea hydrochloride
Abstract
This technical guide provides a comprehensive protocol for the N-alkylation of 1-(2-Amino-2-methylpropyl)urea hydrochloride, a key synthetic transformation for accessing a diverse range of substituted urea derivatives with significant potential in drug discovery and development.[1][2] The presence of two distinct nucleophilic nitrogen centers—a primary amine and a urea—presents a significant chemoselectivity challenge. This document outlines a strategic approach centered on the reductive amination of the primary amine, a method that offers high selectivity and mild reaction conditions. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for reaction optimization, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-alkylated urea compounds.
Introduction: The Significance of N-Alkylated Ureas
Urea and its derivatives are ubiquitous structural motifs in medicinal chemistry, agrochemicals, and materials science.[3] N-substituted ureas, in particular, exhibit a wide spectrum of biological activities and are integral components of numerous therapeutic agents. The ability to selectively introduce alkyl groups onto the nitrogen atoms of a urea-containing molecule is a powerful tool for modulating its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile.[2]
The target molecule, this compound, possesses two nucleophilic nitrogen atoms: a primary amine and the urea moiety. Direct alkylation with alkyl halides often leads to a mixture of products due to the comparable nucleophilicity of the amine and the urea nitrogens, as well as the potential for over-alkylation.[4][5] To circumvent these challenges, this protocol focuses on a chemoselective approach: reductive amination . This powerful and versatile C-N bond-forming reaction allows for the selective alkylation of the primary amine in the presence of the less reactive urea functionality.[6][7]
Chemical Principles and Strategy
The Challenge of Chemoselectivity
The core challenge in the N-alkylation of this compound lies in differentiating between the primary amine and the urea nitrogens. While both are nucleophilic, the primary amine is generally more reactive towards electrophiles under neutral or slightly basic conditions. However, under strongly basic conditions often employed for urea alkylation, the urea nitrogen can be deprotonated, enhancing its nucleophilicity and leading to competitive alkylation.
Reductive Amination: A Strategic Solution
Reductive amination offers an elegant solution to this selectivity issue. The reaction proceeds in two key steps:
-
Imine/Enamine Formation: The primary amine reacts with an aldehyde or ketone under mildly acidic conditions to form a transient imine or enamine intermediate. The urea nitrogen is significantly less nucleophilic and does not readily participate in this initial condensation step.
-
Reduction: A mild reducing agent, introduced in the same pot, selectively reduces the C=N double bond of the imine/enamine to furnish the desired N-alkylated amine.
This one-pot procedure is highly efficient and avoids the use of harsh reagents, making it a preferred method in modern organic synthesis.[7][8]
Choice of Reagents
-
Aldehyde/Ketone: The choice of the carbonyl compound directly determines the alkyl group to be introduced. A wide variety of aldehydes and ketones are commercially available, allowing for extensive structural diversification.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for reductive aminations. It is milder than sodium borohydride (NaBH₄) and can be used in the presence of the carbonyl starting material without significant reduction of the aldehyde or ketone.[7] Sodium cyanoborohydride (NaBH₃CN) is another common choice, but its toxicity necessitates careful handling.[7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination, as they are compatible with the reagents and facilitate the reaction.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with a generic aldehyde (R-CHO).
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥95% purity |
| Aldehyde (R-CHO) | Reagent grade |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent grade |
| Triethylamine (Et₃N) | Reagent grade |
| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | |
| Brine (saturated aqueous NaCl) | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Argon or nitrogen gas inlet | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates (silica gel) | |
| Flash column chromatography system |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (Et₃N) (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 10-15 minutes.
-
Aldehyde Addition: Add the desired aldehyde (R-CHO) (1.2 eq) to the reaction mixture.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.[9]
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Workflow Diagram
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Application of 1-(2-Amino-2-methylpropyl)urea Hydrochloride in Fragment-Based Drug Design: A Technical Guide
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery.[1] By screening low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding highly ligand-efficient starting points for novel therapeutics.[2] This guide focuses on the practical application of a specific, yet archetypal fragment, 1-(2-Amino-2-methylpropyl)urea hydrochloride . Its structural simplicity, coupled with key pharmacophoric features, makes it an excellent candidate for inclusion in fragment libraries aimed at a diverse range of biological targets, particularly those with polar binding sites.
This document provides an in-depth analysis of the fragment's properties, its strategic value in FBDD campaigns, and detailed protocols for its application in primary screening methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR).
The Strategic Value of this compound in FBDD
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Ideals fragments are small, possess low molecular complexity, and are rich in pharmacophoric features that can engage in high-quality interactions with a protein target.[3] this compound exhibits several desirable characteristics that align with these principles.
The urea moiety is a particularly valuable functional group in drug design, capable of acting as both a hydrogen bond donor and acceptor.[4] This dual nature allows it to form robust and specific interactions within a protein's binding site, a feature that has been successfully exploited in the development of numerous kinase inhibitors and other therapeutics.[5][6] The presence of a primary amine and a tertiary carbon in this compound provides additional opportunities for interaction and vectors for future chemical elaboration, a key consideration in the evolution of a fragment hit into a lead compound.
Physicochemical Properties
A comprehensive understanding of a fragment's physicochemical properties is paramount for designing effective screening experiments and interpreting the resulting data. The hydrochloride salt form of 1-(2-Amino-2-methylpropyl)urea ensures high aqueous solubility, a critical attribute for the preparation of high-concentration stock solutions required for many biophysical screening techniques.
| Property | Value | Significance in FBDD |
| Molecular Weight | 167.65 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small pockets and higher ligand efficiency. |
| Hydrogen Bond Donors | 4 | The urea and amino groups provide multiple opportunities for directed hydrogen bonding with the target protein. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the urea is a strong hydrogen bond acceptor. |
| Predicted LogP | Low | High polarity suggests good aqueous solubility, which is advantageous for biophysical screening methods. |
| Form | Hydrochloride Salt | Enhances solubility and stability in aqueous buffers used for screening. |
Table 1: Key Physicochemical Properties of this compound and their relevance in FBDD.
FBDD Workflow Featuring this compound
The journey from a fragment library to a validated hit involves a multi-step process. The following diagram illustrates a typical FBDD workflow where a fragment like this compound would be screened.
Caption: A typical Fragment-Based Drug Design (FBDD) workflow.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for screening this compound using three common biophysical techniques. These protocols are designed to be self-validating by incorporating necessary controls and data analysis steps.
Protocol 1: NMR-Based Fragment Screening (Ligand-Observed)
NMR spectroscopy is a powerful tool in FBDD, capable of detecting weak binding events.[7] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for primary screening.[8]
Objective: To identify binding of this compound to a target protein by observing changes in the fragment's NMR signals.
Materials:
-
Target protein (e.g., kinase, protease) at a concentration of 10-50 µM.
-
This compound.
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
NMR tubes.
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare a 100 mM stock solution of this compound in D₂O.
-
Prepare a working solution of the target protein in the NMR buffer.
-
For the screening experiment, prepare a sample containing the target protein at its working concentration and this compound at a final concentration of 200 µM to 1 mM.
-
Prepare a control sample containing only the fragment at the same concentration in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the chemical shifts of the fragment's protons.
-
For the protein-fragment sample, acquire STD and WaterLOGSY spectra.
-
STD: Set the on-resonance irradiation frequency to a region where only protein signals resonate (e.g., 0.5 ppm) and the off-resonance frequency to a region devoid of any signals (e.g., 30 ppm). The difference spectrum will show signals only from the binding fragment.[8]
-
WaterLOGSY: This experiment relies on the transfer of magnetization from bulk water to the ligand via the protein. Binding ligands will show NOEs with the opposite sign to non-binding ligands.[8]
-
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).
-
In the STD spectrum, the presence of signals corresponding to the fragment's protons indicates binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.
-
In the WaterLOGSY spectrum, a positive NOE for the fragment's signals confirms binding.
-
Self-Validation:
-
The use of a control sample without the protein is essential to ensure that any observed effects are protein-dependent.
-
Running both STD and WaterLOGSY provides orthogonal validation of the binding event.
Protocol 2: X-ray Crystallography-Based Fragment Screening
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, offering invaluable insights for structure-based drug design.[3] The high solubility of this compound makes it an excellent candidate for crystal soaking experiments.
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein.
-
This compound.
-
Soaking buffer (mother liquor from crystallization).
-
Cryoprotectant solution.
-
Crystal harvesting tools (e.g., loops).
-
Synchrotron X-ray source.
Procedure:
-
Soaking:
-
Prepare a solution of this compound in the soaking buffer at a concentration of 10-50 mM.[9]
-
Transfer a protein crystal into a drop of the soaking solution. The soaking time can vary from minutes to hours, depending on the crystal system.[10]
-
A control crystal should be treated with the soaking buffer without the fragment.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking buffer supplemented with an agent like glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron beamline.
-
Process the diffraction data and solve the structure by molecular replacement using the native protein structure as a model.
-
Analyze the resulting electron density maps for evidence of the bound fragment.
-
Self-Validation:
-
The presence of clear and unambiguous electron density for the fragment in the difference maps (Fo-Fc) validates binding.
-
The refined structure should show chemically reasonable interactions (e.g., hydrogen bonds) between the fragment and the protein.
Protocol 3: Surface Plasmon Resonance (SPR)-Based Fragment Screening
SPR is a label-free biophysical technique that allows for the real-time detection of binding events and the determination of kinetic parameters (kₐ and kₑ).[11]
Objective: To detect the binding of this compound to an immobilized target protein and to estimate the binding affinity.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5, NTA).[12]
-
Target protein.
-
This compound.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (for covalent coupling).
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. A control surface should be prepared (e.g., a blank channel or a channel with an irrelevant protein).
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., from 1 µM to 1 mM).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.[11]
-
Record the binding response in resonance units (RU).
-
-
Data Analysis:
-
Subtract the response from the control surface to correct for non-specific binding.
-
Analyze the sensorgrams to determine the equilibrium dissociation constant (Kₑ) by fitting the data to a suitable binding model (e.g., steady-state affinity).
-
Self-Validation:
-
The binding response should be concentration-dependent.
-
The binding should be specific to the target protein, as demonstrated by minimal binding to the control surface.
Hit-to-Lead Optimization
The identification of a fragment hit like this compound is the first step in a longer journey. The low molecular weight and structural simplicity of this fragment provide ample opportunities for medicinal chemists to elaborate upon the initial hit.
Sources
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Application Notes and Protocols: Leveraging 1-(2-Amino-2-methylpropyl)urea Hydrochloride in the Synthesis of Novel Antibacterial Agents
Introduction: The Versatility of the Urea Scaffold in Antibacterial Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes.[1][2] This characteristic has led to the development of a multitude of urea-containing compounds with a broad spectrum of therapeutic applications, including antibacterial agents.[3][4] The core structure of urea allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance potency and selectivity against bacterial targets.[1][5]
This document provides detailed application notes and synthetic protocols centered on a specific and promising building block: 1-(2-Amino-2-methylpropyl)urea hydrochloride . With its primary amine and urea moiety, this compound offers a versatile platform for the synthesis of novel N-substituted ureas and biguanide derivatives, classes of molecules with established antimicrobial potential.[6][7] These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source |
| CAS Number | 1159824-29-9 | [Vendor Information] |
| Molecular Formula | C₅H₁₄ClN₃O | [Vendor Information] |
| Molecular Weight | 167.64 g/mol | [Vendor Information] |
| Appearance | White to off-white solid | [General Knowledge] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | [General Knowledge] |
Synthetic Pathways and Protocols
The primary amino group of this compound is the key reactive site for derivatization. The following sections outline two robust synthetic strategies to generate libraries of novel compounds for antibacterial screening.
Strategy 1: Synthesis of N-Substituted Urea Derivatives via Reaction with Isocyanates
A common and efficient method for creating N,N'-disubstituted ureas is the reaction of a primary amine with an isocyanate.[2][3] This reaction proceeds readily under mild conditions and is compatible with a wide range of functional groups, allowing for the generation of a diverse library of compounds.
Reaction Principle: The nucleophilic primary amine of 1-(2-Amino-2-methylpropyl)urea attacks the electrophilic carbon of the isocyanate, forming a stable urea linkage. The hydrochloride salt must first be neutralized to the free amine to enable this reaction.
Workflow Diagram:
Caption: Synthesis of N-Substituted Urea Derivatives.
Detailed Protocol:
Materials:
-
This compound
-
A selection of aryl or alkyl isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Neutralization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DMF.
-
Add triethylamine (1.1 eq) dropwise while stirring at room temperature. Stir the mixture for 30 minutes to ensure complete neutralization to the free amine.
-
Reaction: To the resulting solution, add the desired isocyanate (1.05 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.[3]
Strategy 2: Synthesis of Biguanide Derivatives via Reaction with Dicyandiamide
Biguanides, such as the well-known antiseptic chlorhexidine, represent another class of potent antimicrobial agents.[6][] The synthesis of biguanide derivatives can be achieved through the reaction of an amine with dicyandiamide in an acidic medium.[9][10]
Reaction Principle: The primary amine of 1-(2-Amino-2-methylpropyl)urea adds to one of the nitrile groups of dicyandiamide under acidic conditions, followed by cyclization and rearrangement to form the biguanide structure.
Workflow Diagram:
Caption: Synthesis of Biguanide Derivatives.
Detailed Protocol:
Materials:
-
This compound
-
Dicyandiamide
-
Ethanol or other suitable alcohol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and dicyandiamide (1.1 eq) in ethanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, a hydrochloride salt, may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final biguanide derivative hydrochloride salt using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.[9]
Anticipated Antibacterial Activity and Structure-Activity Relationship (SAR) Insights
The synthesized urea and biguanide derivatives are expected to exhibit antibacterial activity. The variation of the "R" group in the N-substituted urea derivatives allows for the exploration of structure-activity relationships. For instance, the introduction of halogenated aromatic rings has been shown to enhance the antimicrobial properties of urea-containing compounds.[3] Similarly, the lipophilicity and steric bulk of the substituents can significantly influence the antibacterial efficacy.
For the biguanide derivatives, the inherent cationic nature of the biguanide group is crucial for its interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death.[6] The overall structure of the molecule, including the 1-(2-methylpropyl)urea moiety, will modulate this activity and influence its spectrum against different bacterial strains.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel antibacterial agents. The protocols outlined in this document provide a solid foundation for the creation of diverse libraries of N-substituted ureas and biguanide derivatives. Subsequent screening of these compounds will likely yield promising candidates for further development in the ongoing battle against bacterial infections.
References
- Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J. F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
-
Wikipedia contributors. (2023). Ureas. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Moro, S., Bacilieri, M., Cuzzolin, A., & Spalluto, G. (2018). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC medicinal chemistry, 9(1), 11-26.
- Tiwari, S. K., Singh, R., & Singh, A. K. (2016). Large scale preparation of N-substituted urea.
-
ResearchGate. (n.d.). General preparation of substituted ureas. Retrieved from [Link]
- Patil, M., Noonikara-Poyil, A., Joshi, S. D., Patil, S. A., Patil, S. A., & Bugarin, A. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Antibiotics, 8(4), 189.
- Guzel, A. A., Ilhan, G., Ertas, M., & Cakir, B. (2019). Synthesis, Characterization, and Antimicrobial Investigation of a Novel Chlorhexidine Cyclamate Complex. ACS omega, 4(26), 21855-21861.
-
ResearchGate. (n.d.). Biguanides: Species with versatile Therapeutic Applications. Retrieved from [Link]
- El-Remaily, M. A. A., Mohamed, S. K., Ali, M. A. E. A., & Abdel-Ghany, H. (2014). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of heterocyclic chemistry, 51(5), 1322-1326.
- Basyouni, W. M., Abbas, S. Y., Younis, E. A., & Aly, H. F. (2017). Synthesis of Promising Biguanide Derivatives Bearing Urea/Thiourea as Type II Antidiabetic Agents. Archiv der Pharmazie, 350(11), 1700184.
- Madesclaire, M., Sharipova, S., Zaitsev, V. P., Kuznetsova, S. A., & Yutilov, Y. M. (2012). Synthesis and antimicrobial activity of urea derivatives of (1S, 2S)-2-amino-1-(4-nitrophenyl)-1, 3-propanediol. Pharmaceutical Chemistry Journal, 46(1), 1-3.
- Google Patents. (n.d.). CN102993056A - Preparation method of chlorhexidine compound.
- Ortiz-Pastrana, N., Tlahuext, H., & Sartillo-Piscil, F. (2020). Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. ChemMedChem, 15(24), 2468-2475.
-
ResearchGate. (n.d.). Scheme 21: Example of industrial synthesis of chlorhexidine. Retrieved from [Link]
- Basyouni, W. M., Abbas, S. Y., Younis, E. A., & Aly, H. F. (2017). Synthesis of Promising Biguanide Derivatives Bearing Urea/Thiourea as Type II Antidiabetic Agents.
- Basyouni, W. M., Abbas, S. Y., Younis, E. A., & Aly, H. F. (2017). New Biguanides as Anti-Diabetic Agents, Part II: Synthesis and Anti-Diabetic Properties Evaluation of 1-Arylamidebiguanide Derivatives as Agents of Insulin Resistant Type II Diabetes. Archiv der Pharmazie, 350(11), 1700183.
- Swami, S., Kumar, A., & Singh, P. (2022). Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1, 2, 4-Triazoles as Molecular Hybrid Scaffolds. Oriental Journal of Chemistry, 38(1), 133-141.
- Google Patents. (n.d.). EP2066622B1 - Process for preparing hexamethylenebiscyanoguanidine and chlorhexidine.
- Drabowicz, J., Gulea, M., & Kiełbasiński, P. (2017). Amino Acid Based Antimicrobial Agents–Synthesis and Properties. Current medicinal chemistry, 24(27), 3014-3047.
Sources
- 1. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 2. Ureas - Wikipedia [en.wikipedia.org]
- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 9. Synthesis of Promising Biguanide Derivatives Bearing Urea/Thiourea as Type II Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Biguanides as Anti-Diabetic Agents, Part II: Synthesis and Anti-Diabetic Properties Evaluation of 1-Arylamidebiguanide Derivatives as Agents of Insulin Resistant Type II Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Amino-2-methylpropyl)urea Hydrochloride
Welcome to the technical support guide for the synthesis of 1-(2-Amino-2-methylpropyl)urea hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.
Frequently Asked Questions (FAQs)
General Synthesis & Strategy
Q1: What is the most common and reliable synthetic route for preparing this compound with high yield?
A1: The most robust and widely adopted method is the reaction of 2-methyl-1,2-propanediamine with an isocyanate precursor, followed by acidification to form the hydrochloride salt. A particularly effective approach involves using potassium cyanate (KCNO) in an aqueous acidic medium.
This strategy is advantageous for several reasons:
-
Selectivity: The starting diamine, 2-methyl-1,2-propanediamine, possesses two primary amine groups with different steric environments: one on a primary carbon (-CH₂NH₂) and one on a tertiary carbon (-C(CH₃)₂NH₂). The primary amine is significantly less sterically hindered and therefore more nucleophilic, allowing for selective reaction.
-
Safety: This route avoids the use of highly toxic and difficult-to-handle reagents like phosgene or triphosgene, which are common in urea synthesis but present significant safety concerns.[1][2]
-
In Situ Reagent Formation: Potassium cyanate reacts with acid (HCl) to generate isocyanic acid (HNCO) in situ. This highly reactive intermediate is immediately trapped by the more accessible primary amine of the diamine, minimizing side reactions.[3]
-
Direct Salt Formation: By using hydrochloric acid, the desired hydrochloride salt of the product can often be crystallized directly from the reaction mixture, simplifying the isolation process.[4]
Q2: I am planning my synthesis. What is the overall workflow I should expect?
A2: A successful synthesis campaign for this target involves a multi-stage workflow. Each stage has critical parameters that influence the final yield and purity. Below is a high-level overview.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting & Optimization Guide
This section addresses specific issues that can arise during the synthesis, focusing on the underlying chemical principles to guide your troubleshooting efforts.
Q3: My reaction yield is consistently low. Where should I start investigating?
A3: Low yield is a common problem that can typically be traced to one of three areas: starting material quality, reaction conditions, or side reactions. The following logic tree can help guide your investigation.
Caption: Major and minor reaction pathways in the synthesis.
How to Mitigate Side Reactions:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 2-methyl-1,2-propanediamine relative to potassium cyanate. This ensures the isocyanic acid is consumed before it can react with the less reactive amine of the desired product.
-
Slow Addition: Add the potassium cyanate solution slowly to the acidic solution of the diamine. This maintains a low instantaneous concentration of the isocyanic acid intermediate, favoring the more rapid reaction at the desired site.
-
Temperature Control: Keep the reaction temperature low, typically between 0°C and room temperature. Higher temperatures provide the activation energy needed for the less favorable reaction to occur. [5]
Q5: My product won't crystallize properly during isolation. What can I do?
A5: Crystallization issues often stem from impurities or incorrect solvent/pH conditions.
-
Check pH: Ensure the solution is sufficiently acidic (pH 1-2) before attempting crystallization. The hydrochloride salt has vastly different solubility properties than the free base.
-
Solvent System: If crystallization from water is sluggish, consider an anti-solvent addition. Slowly adding a miscible organic solvent like isopropanol or acetone can often induce crystallization.
-
Purity: Oily impurities or residual starting materials can inhibit crystal lattice formation. If the product oils out, try to separate the oil, redissolve it in a minimal amount of hot water or alcohol, and attempt to crystallize again, perhaps with seeding. An extractive work-up (e.g., washing with a non-polar solvent like dichloromethane at neutral pH before acidification) might be necessary to remove organic impurities.
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is a validated starting point. Optimization may be required based on your specific equipment and lot-to-lot reagent variability.
Step-by-Step Methodology:
-
Reaction Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 2-methyl-1,2-propanediamine (1.0 eq). [][7]Add deionized water (10 vol) and cool the solution to 0-5°C.
-
Acidification: Slowly add concentrated hydrochloric acid (approx. 2.0 eq) while maintaining the temperature below 15°C. The final pH should be between 3 and 4.
-
Ureation: In a separate vessel, dissolve potassium cyanate (0.9 eq) in deionized water (3 vol). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting diamine by TLC or LC-MS.
-
Isolation: Once the reaction is complete, cool the mixture back to 0-5°C. Adjust the pH to 1-2 with additional concentrated HCl if necessary.
-
Crystallization: Stir the mixture at 0-5°C for 2-4 hours. The product should precipitate as a white solid. If no solid forms, consider adding a seed crystal or slowly adding a miscible anti-solvent like isopropanol.
-
Filtration and Drying: Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50°C to a constant weight.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Stoichiometry | 1.1 eq Diamine : 1.0 eq KCNO | A slight excess of diamine minimizes the formation of the bis-urea byproduct by ensuring complete consumption of the isocyanate intermediate. |
| Temperature | 0°C to 25°C | Low temperature is critical for selectivity. Exotherms during acidification and ureation must be controlled. [5] |
| pH | 3-4 during reaction, 1-2 for crystallization | The initial acidic pH is required to generate isocyanic acid from cyanate. A lower pH at the end ensures complete protonation for the hydrochloride salt precipitation. |
| Solvent | Water, Isopropanol (anti-solvent) | Water is an excellent, green solvent for this reaction. Isopropanol can be used to aid crystallization and wash the final product. |
| Reaction Time | 12 - 24 hours | The reaction is typically complete overnight. Monitor by a suitable method (TLC, LC-MS) to confirm. |
Table 2: Troubleshooting Common Synthesis Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; poor quality KCNO. | Allow the reaction to stir longer. Confirm the quality of the potassium cyanate; it can degrade upon exposure to moisture. |
| Product is an Oil/Gummy Solid | Presence of impurities; incomplete protonation. | Confirm pH is < 2. Perform an aqueous work-up to remove water-soluble impurities. Consider redissolving the crude material and recrystallizing from a different solvent system (e.g., ethanol/ether). |
| Low Purity by NMR | Presence of bis-urea or unreacted starting material. | Review stoichiometry and temperature control. If bis-urea is the issue, use a larger excess of diamine. If starting material remains, ensure KCNO quality and sufficient reaction time. Recrystallization may be necessary. |
References
- CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.
- CN106478425A - A kind of 2 methyl 1,2 propane diamine and its preparation method of salt.
-
Urea Formation - Common Conditions . Organic Chemistry Portal. [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway . National Institutes of Health (PMC). [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway . PubMed. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution . Organic Chemistry Portal. [Link]
-
1,2-Diaminopropane - Wikipedia . Wikipedia. [Link]
-
2-Methylpropylenediamine | C4H12N2 | CID 13128 . PubChem - National Institutes of Health. [Link]
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Urea - Wikipedia . Wikipedia. [Link]
-
Highly diastereoselective cyanation of methyl ketimines obtained from (R)-glyceraldehyde . PubMed. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . National Institutes of Health (PMC). [Link]
- KR20200015937A - Cyclopropyl Urea Formyl Peptide 2 Receptor and Formyl Peptide 1 Receptor Agonists.
- CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods . National Institutes of Health (PMC). [Link]
-
Lab Methods for Urea Preparation . Scribd. [Link]
-
Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity . PubMed Central. [Link]
-
(PDF) Novel Ureidoamides Derived From Amino Acids: Synthesis and Preliminary Biological Screening . ResearchGate. [Link]
- CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
- US3459650A - Process for the purification of amino acids.
-
Reactions of some benzylidene compounds with potassium cyanide . RSC Publishing. [Link]
-
Mechanistic studies in the chemistry of urea. Part 9. Reactions of 1,2-diaminoethane and related compounds with urea and N-alkylated ureas . RSC Publishing. [Link]
- CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.
-
2-bromo-2-methylpropane reacted with KCN . YouTube. [Link]
-
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) . National Institutes of Health (PMC). [Link]
-
REACTIONS OF CYANATE WITH FUNCTIONAL GROUPS OF PROTEINS. II. FORMATION, DECOMPOSITION, AND PROPERTIES OF N-CARBAMYLIMIDAZOLE . PubMed. [Link]
-
Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. Kinetics of hydrolysis of glycine methyl ester through complex formation . ResearchGate. [Link]
-
(PDF) Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates . ResearchGate. [Link]
-
(PDF) N-(2,2-Dimethylpropanoyl)-N′-(2-methoxyphenyl)thiourea . ResearchGate. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies in the chemistry of urea. Part 9. Reactions of 1,2-diaminoethane and related compounds with urea and N-alkylated ureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 5. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Amino-2-methylpropyl)urea Hydrochloride Derivatives
Welcome to the technical support guide for the purification of 1-(2-amino-2-methylpropyl)urea hydrochloride and its derivatives. This class of compounds presents unique challenges due to its high polarity, the presence of a primary amine, a urea moiety, and its formulation as a hydrochloride salt. These structural features result in high water solubility, strong interactions with stationary phases, and often, difficulty in crystallization.
This guide is structured as a series of troubleshooting questions and detailed protocols to help you navigate these challenges effectively. We will explore the "why" behind each step, grounding our recommendations in established chemical principles to ensure your success.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of these highly polar molecules.
Question 1: My crude product is a sticky oil or gum after synthesis and solvent removal. How can I solidify it?
Answer: This is a frequent issue, often caused by residual solvents (especially water), the hygroscopic nature of the hydrochloride salt, or the presence of impurities that inhibit crystal lattice formation.
-
Causality: The multiple hydrogen bond donors and acceptors (amine, urea) and the ionic nature of the hydrochloride salt attract and retain polar solvents like water. This "caged" solvent plasticizes the solid, resulting in a gum.
-
Troubleshooting Steps:
-
Azeotropic Removal of Water: Dissolve or suspend the oil in a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol. Rotary evaporate the mixture. Repeat this process 2-3 times to rigorously dry the compound.
-
Trituration: This technique uses a solvent in which your desired product is insoluble, but the impurities are at least partially soluble.
-
Add a non-polar solvent like diethyl ether, ethyl acetate, or a mixture of hexanes/ethyl acetate to the oil.
-
Using a spatula or glass rod, vigorously scratch and stir the mixture. This mechanical energy can induce nucleation and precipitation of your solid product.
-
Filter the resulting solid and wash with a small amount of the same cold solvent.
-
-
Anti-Solvent Precipitation: If you know the compound is soluble in a solvent like methanol or ethanol, dissolve the oil in a minimal amount of it. Then, slowly add an "anti-solvent" (a solvent in which it is insoluble, e.g., diethyl ether or ethyl acetate) dropwise while stirring until the solution becomes persistently cloudy. Cool the mixture to maximize precipitation and then filter.[1]
-
Question 2: I'm attempting silica gel column chromatography, but my compound streaks badly or remains at the baseline (Rf = 0). What is wrong?
Answer: This is expected behavior for this class of compounds on standard silica gel. The issue stems from strong, non-ideal interactions between your polar, basic molecule and the acidic silica surface.
-
Causality: The primary amine (as a free base or in equilibrium with its salt) and the polar urea group bind tightly to the acidic silanol (Si-OH) groups on the silica surface.[2] This leads to irreversible adsorption or very slow, uneven elution (streaking).
-
Solutions:
-
Modify the Mobile Phase: Deactivate the acidic silica surface by adding a basic modifier to your eluent.
-
Recommended System: A gradient of Dichloromethane (DCM) -> 10-20% Methanol in DCM, with 1-2% triethylamine (TEA) or a 0.5-1% solution of ammonium hydroxide added to the methanol. The basic additive competes for the acidic sites on the silica, allowing your compound to elute more cleanly.[3]
-
-
Use an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a less acidic support and can be a better choice for basic compounds.
-
Reverse-Phase (C18) Silica: This is often the best approach. In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. Your highly polar compound will have weak interactions with the C18 chains and elute early, while greasy, non-polar impurities will be retained longer.[4][5] A typical mobile phase would be a gradient of water and acetonitrile, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks.
-
Specialized Polar Columns: Columns functionalized with amino (NH2) or urea groups are designed for separating highly polar compounds and can be effective.[4]
-
-
Question 3: My compound co-elutes with a very similar impurity during chromatography. How can I improve the separation?
Answer: Achieving separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system.
-
Causality: The impurity may be a related urea derivative (e.g., a biuret side product or an isomer) with a very similar polarity and functional group presentation.[6][7][8]
-
Solutions:
-
Shallow the Gradient: If using gradient elution, make the increase in solvent strength more gradual around the point where your compound elutes. For example, instead of going from 5% to 15% methanol in one step, run a linear gradient from 5% to 15% over 10-15 column volumes.
-
Change Solvent System Selectivity: The "selectivity" of a separation can be altered by changing the nature of the solvents, even if the overall "strength" is similar. If you are using a DCM/Methanol system, try substituting ethyl acetate for DCM or isopropanol for methanol. These changes alter the specific hydrogen bonding and dipole-dipole interactions.
-
Ion-Pair Chromatography (Reverse-Phase): If standard reverse-phase isn't working, adding an ion-pairing reagent like sodium hexanesulfonate to the mobile phase can enhance the retention of your protonated amine, potentially improving separation from neutral or less basic impurities.
-
Question 4: Recrystallization isn't working. Either nothing crashes out, or it "oils out." What should I do?
Answer: This points to a poor choice of solvent system or cooling procedure. "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point (or the melting point of the solvated complex), causing it to separate as a liquid instead of a solid.[9]
-
Causality: Highly polar salts often require highly polar solvents for dissolution. These same solvents may keep the compound soluble even at low temperatures. A single perfect solvent is rare.[10]
-
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate). The ideal system is one where the compound is sparingly soluble at room temperature but fully soluble when hot.
-
Employ a Two-Solvent System: This is the most reliable method for these compounds.
-
Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol or ethanol).
-
Slowly add a "bad" or "anti-solvent" (e.g., isopropanol, ethyl acetate, or diethyl ether) at the elevated temperature until the solution just begins to turn cloudy.
-
Add a drop or two of the "good" solvent to make it clear again.
-
Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or freezer to maximize crystal formation. Rapid cooling often leads to oiling out or the trapping of impurities.[9]
-
-
To Combat Oiling Out: If the compound oils out, reheat the solution to redissolve everything, add a small amount more of the "good" solvent, and allow it to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystallization.[9]
-
Part 2: Detailed Purification Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is designed for purifications where the impurities are significantly less polar than the target compound.
-
Prepare the Mobile Phase: Prepare two solvent reservoirs:
-
Solvent A: Dichloromethane (DCM) or Ethyl Acetate
-
Solvent B: 98% Methanol, 2% Triethylamine (TEA)
-
-
Pack the Column: Dry or wet pack a silica gel column with Solvent A. Ensure the packing is uniform and free of air bubbles.[3]
-
Prepare and Load the Sample: Dissolve the crude product in a minimal amount of methanol or DCM/methanol. If it's not fully soluble, add a few drops of TEA. Adsorb this solution onto a small amount of silica gel (~1-2x the sample weight) by rotary evaporation until a dry, free-flowing powder is obtained. Carefully layer this powder on top of the packed column.
-
Elute the Column:
-
Start with 100% Solvent A to elute very non-polar impurities.
-
Gradually increase the percentage of Solvent B. A typical gradient might be: 2%, 5%, 8%, 10%, 15% of B in A.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), using a similar solvent system (e.g., 90:10:1 DCM/MeOH/TEA) and visualizing with potassium permanganate or ninhydrin stain.
-
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed, but co-evaporation with a solvent like methanol may be necessary.
Protocol 2: Two-Solvent Recrystallization
This is the preferred method for final polishing if a crystalline solid can be obtained.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a very small amount of a "good" solvent (e.g., methanol) and heat the mixture gently (e.g., to 40-50°C) with stirring. Continue adding the "good" solvent dropwise until the solid just dissolves. Avoid using a large excess.
-
Induce Supersaturation: While still warm, slowly add a "bad" anti-solvent (e.g., ethyl acetate or isopropanol) dropwise until the solution becomes faintly and persistently turbid.
-
Clarify and Cool: Add 1-2 drops of the hot "good" solvent to make the solution clear again. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb it.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes (or a -20°C freezer if the solvent system allows) to maximize crystal formation.[11]
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent. Dry the crystals under high vacuum to remove all residual solvents.
Part 3: Purity Assessment
Always validate the purity of your final product.
| Method | Purpose | Typical Conditions |
| HPLC | Quantify purity and detect impurities. | Column: C18 Reverse-Phase. Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA or Formic Acid. Detector: UV (at ~210 nm for the urea chromophore) or ELSD/CAD for universal detection.[12] |
| ¹H NMR | Confirm structure and check for residual solvents or obvious impurities. | Solvent: D₂O, MeOD-d₄, or DMSO-d₆. The spectrum should show clean signals corresponding to the product structure with correct integrations. |
| LC-MS | Confirm the molecular weight of the desired product. | Use conditions similar to HPLC, ensuring the mobile phase modifiers (e.g., formic acid) are MS-compatible. |
Part 4: Visualization Workflows
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process starting from the crude product.
Caption: Decision workflow for purifying urea hydrochloride derivatives.
Diagram 2: Chromatography Method Selection
This diagram helps in selecting the appropriate chromatography technique.
Caption: Selecting a chromatography method based on impurity polarity.
References
-
Urea - Wikipedia. Wikipedia. [Link]
-
Urea Manufacturing Process. Chemical Engineering World. [Link]
-
Technique Series: Recrystallization (urea as an example). Glasp. [Link]
-
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Column chromatography. University of Arizona. [Link]
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A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. MDPI. [Link]
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Urea analysis HPLC/ C18 column. Chromatography Forum. [Link]
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Separation of Urea, (3-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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New Aminoporphyrins Bearing Urea Derivative Substituents: Synthesis, Characterization, Antibacterial and Antifungal Activity. ResearchGate. [Link]
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Novel Ureidoamides Derived From Amino Acids: Synthesis and Preliminary Biological Screening. ResearchGate. [Link]
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Technical Support Center: A Guide to Overcoming Solubility Challenges with 1-(2-Amino-2-methylpropyl)urea hydrochloride
Introduction
Welcome to the technical support center for "1-(2-Amino-2-methylpropyl)urea hydrochloride" (CAS: 1159824-29-9)[1]. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound in various biological and chemical assays. As a hydrochloride salt of a primary amine, its solubility is intrinsically linked to the physicochemical properties of your assay system, particularly pH.
This guide moves beyond simple protocols to explain the underlying chemical principles governing the solubility of this compound. By understanding why a compound precipitates, you can rationally design experiments to prevent it, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved this compound in my aqueous buffer, but it immediately formed a cloudy precipitate. What's happening?
This is a classic solubility issue often encountered with amine hydrochloride salts. The core of the problem lies in the pH of your solution.
The Underlying Chemistry: this compound is the salt of a weak base (the amine compound) and a strong acid (hydrochloric acid). In its salt form (solid state), the primary amine group is protonated (R-NH₃⁺), making it ionic and generally more soluble in aqueous solutions.[2][3] However, this is a reversible equilibrium. If the pH of the aqueous solution is too high (alkaline or even neutral, depending on the compound's specific pKa), the proton can be removed from the amine group. This converts the compound back to its neutral, "free base" form (R-NH₂), which is typically much less soluble in water and precipitates out of solution.[4][5]
Diagram: pH-Dependent Solubility Equilibrium
Caption: The equilibrium between the soluble salt and insoluble free base.
Troubleshooting Steps:
-
Check Buffer pH: Verify the pH of your assay buffer. Many standard biological buffers (like PBS at pH 7.4) may be sufficiently alkaline to cause precipitation of the less soluble free base.
-
Lower the pH: Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). You may need to determine the optimal pH empirically.
-
Use Deionized Water First: Try dissolving the compound in deionized water first, where the pH will be dictated by the salt itself (likely acidic), before adding it to a pre-buffered solution.
Q2: My compound dissolves perfectly in DMSO, but it crashes out when I dilute the stock into my cell culture media. Why?
This phenomenon is known as "solvent shock" or "crashing out" and is a primary cause of inaccurate compound concentrations in assays.[6]
The Underlying Mechanism: Your compound is highly soluble in the 100% organic solvent (DMSO), but its solubility in the final aqueous media is much lower. When you add a small volume of concentrated DMSO stock to a large volume of aqueous media, the DMSO rapidly disperses. The compound molecules suddenly find themselves in an environment (mostly water) where they are not soluble, causing them to aggregate and precipitate.[7][8]
Recommended Dilution Protocol: To avoid solvent shock, a careful dilution strategy is critical.
-
Use Pre-warmed Media: Always add your compound to media that has been pre-warmed to the experimental temperature (e.g., 37°C), as solubility is often lower in cold liquids.[7][9]
-
Stir Vigorously: Add the DMSO stock dropwise into the vortex of the stirring media. This ensures rapid dispersal and avoids localized high concentrations of the compound that can initiate precipitation.[7]
-
Consider Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform a series of intermediate dilutions. For example, first, dilute the 10 mM DMSO stock 1:10 in DMSO to get a 1 mM stock. Then, dilute this 1:100 into your aqueous buffer. This gradual reduction in solvent concentration can sometimes prevent precipitation.[10]
-
Limit Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can cause assay artifacts. Always keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%.[7]
Q3: The compound solution is clear at first, but I see a precipitate after several hours of incubation. What could be the cause?
Delayed precipitation is often caused by a change in the solution's conditions over time.
Potential Causes:
-
Cellular Metabolism: In cell-based assays, cellular metabolism produces acidic byproducts (like lactic acid), which can gradually lower the pH of the culture medium.[6][7] For some compounds, this pH shift can either increase or decrease solubility. For an amine hydrochloride, a drop in pH should theoretically maintain or increase solubility. However, if your initial media was buffered at a pH close to the compound's precipitation point, any instability could be a factor.
-
Temperature Fluctuations: If the incubator temperature fluctuates, it can affect compound solubility. Moving plates in and out of the incubator can cause transient temperature drops.
-
Evaporation: In multi-well plates, evaporation from the outer wells can concentrate all components, including your compound, potentially pushing it beyond its solubility limit.[11] This can be mitigated by using plate sealers or filling the outer wells with sterile water or PBS.
-
Salt Disproportionation: Over time, a hydrochloride salt in a suspension or a near-saturated solution can slowly convert to its less soluble free base form, even without a significant external pH change.[12][13]
Q4: What is the best way to prepare and store a stock solution of this compound?
Proper stock solution preparation is the foundation of a reliable assay.
Best Practices:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of many organic molecules for biological assays.[14]
-
Determine Maximum Solubility: Before preparing a large batch, perform a small-scale test to find the maximum practical stock concentration. Many compounds can be stored at 10-30 mM in DMSO.[10]
-
Ensure Complete Dissolution: Use a vortex mixer to ensure the compound is fully dissolved. If needed, brief sonication in a water bath can help break up small particulates, but be cautious as excessive heat can degrade the compound.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation and compound degradation.[10]
| Solvent/Strategy | Pros | Cons | Final Conc. Target |
| Aqueous Buffer (acidic pH) | Avoids organic solvents; directly usable. | May not achieve high stock concentrations. | N/A |
| DMSO | High solubility for many organic compounds. | Can be toxic to cells; may cause "solvent shock". | < 0.5%[7] |
| Ethanol | Less toxic than DMSO for some cell types. | Generally a weaker solvent than DMSO. | < 1% |
| Co-Solvent Mixes (e.g., PEG 400) | Can significantly enhance aqueous solubility.[][16] | May interfere with some assays; requires careful optimization. | Varies |
Experimental Protocols & Workflows
Protocol: Determining Kinetic Solubility in Assay Buffer
This protocol helps you determine the maximum concentration of your compound that will remain in solution under your specific assay conditions, which is more relevant than thermodynamic equilibrium solubility for most screening assays.[17]
Materials:
-
10 mM stock of this compound in 100% DMSO.
-
Your final assay buffer (e.g., PBS pH 7.4, DMEM + 10% FBS).
-
96-well clear flat-bottom plate.
-
Plate reader capable of measuring absorbance at ~620 nm (for turbidity).
Procedure:
-
Add 198 µL of your assay buffer to wells A1 through H1 of the 96-well plate.
-
Add 2 µL of your 10 mM DMSO stock to well A1 and mix thoroughly by pipetting up and down. This creates a 100 µM solution.
-
Transfer 100 µL from well A1 to well B1 and mix thoroughly. This is a 50 µM solution.
-
Continue this 2-fold serial dilution down the column (C1, D1, etc.) to your desired lowest concentration. Wells H1 will be your buffer-only blank.
-
Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Visually inspect the plate for any cloudiness or precipitate.
-
Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm. At these wavelengths, absorbance from the dissolved compound is minimal, and the signal primarily reflects light scattering from insoluble particles.
-
Analysis: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only blank is your approximate kinetic solubility limit.
Workflow: Troubleshooting Compound Precipitation
Caption: A decision tree for diagnosing precipitation issues.
References
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (MDPI)
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Innovative Formulation Strategies for Poorly Soluble Drugs. (World Pharma Today)
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (Hilaris Publisher)
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (PMC - NIH)
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Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. (Benchchem)
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (Purdue e-Pubs)
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Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (Benchchem)
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Urea hydrochloride | 506-89-8. (Benchchem)
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Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (Benchchem)
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Cosolvent - The 'Medicinal Magician' in The Laboratory. (Shandong IRO Chelating Chemical Co., Ltd.)
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Common Cell Culture Problems: Precipitates. (Sigma-Aldrich)
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In vitro solubility assays in drug discovery. (PubMed)
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (Procell)
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Solubility and pH of amines. (ReAgent)
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Co-solvent: Significance and symbolism. (IRO PCHEM)
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Why do amines dissolve in hydrochloric acid? (Quora)
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How to deal with the poor solubility of tested compounds in MTT assay? (ResearchGate)
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Method for using urea hydrochloride. (Google Patents)
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Properties of Amines and their Hydrochloride Salt. (ResearchGate)
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pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (PubMed)
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (ResearchGate)
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Co-solvent and Complexation Systems. (ResearchGate)
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Urea. (Wikipedia)
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Amine hydrochloride salts : a problem in polyurethane synthesis. (University of Glasgow Theses Service)
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How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (ResearchGate)
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Chemical Properties of Urea hydrochloride (CAS 506-89-8). (Cheméo)
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (PubMed)
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How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (Helda - University of Helsinki)
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(2-Amino-2-methylpropyl)urea hydrochloride | 1159824-29-9. (Biosynth)
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CAS 506-89-8: Urea hydrochloride. (CymitQuimica)
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CAS 1159824-29-9 | (2-Amino-2-methylpropyl)urea Hydrochloride Supplier. (Clinivex)
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Urea hydrochloride | CH4N2O.ClH. (PubChem)
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Effects of urea on the microstructure and phase behavior of aqueous solutions of polyoxyethylene surfactants. (NIH)
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Experiment Object: Determine the degree of hydrolysis of urea hydrochloride. (Course Hero)
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UREA HYDROCHLORIDE | 506-89-8. (ChemicalBook)
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Urea. (Sciencemadness Wiki)
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Technical Support Center: Optimizing Amide Coupling Reactions with 1-(2-Amino-2-methylpropyl)urea Hydrochloride
Welcome to the Technical Support Center for optimizing coupling reactions involving 1-(2-Amino-2-methylpropyl)urea hydrochloride . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming amide bonds with this sterically hindered primary amine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors. Our approach is grounded in mechanistic principles to empower you to make informed decisions and overcome common challenges in your research.
Introduction to the Challenges
This compound presents a unique set of challenges in amide bond formation. The primary amine is sterically encumbered by two adjacent methyl groups on a quaternary carbon, significantly slowing down the kinetics of acylation. Furthermore, the presence of a urea moiety introduces potential sites for side reactions, and the hydrochloride salt form necessitates careful consideration of base selection and stoichiometry. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this reagent.
Q1: Do I need to neutralize the hydrochloride salt of 1-(2-Amino-2-methylpropyl)urea before the coupling reaction?
A1: Yes, the primary amine needs to be in its free base form to act as a nucleophile. You can either perform a separate neutralization and extraction step before the coupling or, more conveniently, perform the neutralization in situ. The latter is generally preferred to avoid potential handling losses of the volatile free amine. For in situ neutralization, a non-nucleophilic organic base is required.
Q2: What type of base should I use for the in situ neutralization?
A2: A non-nucleophilic, sterically hindered base is ideal to prevent it from competing with the primary amine in the coupling reaction. The most common choices are N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA). Typically, you will need at least two equivalents of the base: one to neutralize the hydrochloride salt and one to neutralize the acid generated during the activation of the carboxylic acid.
Q3: Which coupling reagents are most effective for such a sterically hindered amine?
A3: Standard coupling reagents may prove inefficient. For sterically demanding couplings, more potent activating agents are recommended. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are excellent choices due to their high reactivity.[1] Carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) can also be effective, with the additive helping to suppress racemization and improve efficiency.[2]
Q4: Can the urea functional group in my starting material participate in side reactions?
A4: While the primary amine is the most nucleophilic site, the urea nitrogens are generally poor nucleophiles. However, under harsh conditions or with highly reactive intermediates, side reactions are possible. For instance, with carbodiimide reagents, there is a potential for the formation of an N-acylurea byproduct, although this is more commonly a rearrangement of the activated carboxylic acid intermediate.[3] Using milder conditions and the correct stoichiometry can minimize these risks.
Troubleshooting Guide
This section provides solutions to common problems encountered during the coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete neutralization of the hydrochloride salt.2. Insufficiently reactive coupling reagent.3. Steric hindrance slowing the reaction rate significantly.4. Low reaction temperature. | 1. Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) are used.2. Switch to a more powerful coupling reagent such as HATU.[1]3. Increase the reaction time and/or temperature. For sterically hindered couplings, reactions may require heating (e.g., 40-60 °C) and extended reaction times (12-24 hours).4. Consider microwave heating to accelerate the reaction. |
| Presence of Unreacted Starting Material | 1. Insufficient equivalents of the carboxylic acid or coupling reagent.2. Short reaction time.3. Incomplete activation of the carboxylic acid. | 1. Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent.2. Monitor the reaction by TLC or LC-MS and allow it to proceed until the amine is consumed.3. Ensure the carboxylic acid and coupling reagent are pre-activated for a short period (5-15 minutes) before adding the amine. |
| Formation of N-acylurea Byproduct (with carbodiimides) | Rearrangement of the O-acylisourea intermediate.[3] | 1. Use HOBt or Oxyma Pure as an additive to trap the O-acylisourea as a more stable active ester.[4] 2. Maintain a low reaction temperature (0 °C to room temperature) to disfavor the rearrangement.[4] |
| Guanidinylation of the Amine (with uronium reagents) | The amine reacts directly with the uronium reagent (e.g., HATU) before it activates the carboxylic acid. | 1. Follow the correct order of addition: dissolve the carboxylic acid, add the base and then the coupling reagent. Allow this mixture to pre-activate for a few minutes before adding the amine.[1] |
| Difficulty in Product Purification | 1. The urea byproduct from carbodiimide reagents (e.g., DCU from DCC is poorly soluble, while the urea from EDC is water-soluble).[2][5] 2. Excess polar reagents and byproducts. | 1. If using DCC, the resulting dicyclohexylurea (DCU) can often be removed by filtration as it is insoluble in many organic solvents. If using EDC, the corresponding urea is water-soluble and can be removed with an aqueous workup.[5] 2. A standard aqueous workup involving washes with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally a brine wash is often effective.[6] For highly polar products, column chromatography or recrystallization may be necessary.[7] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency with sterically hindered amines.[1]
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Base Addition: Add DIPEA (2.5 eq.).
-
Activation: Add HATU (1.1 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Amine Addition: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[7]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more cost-effective method that can also be successful.[8]
-
Reagent Preparation: In a dry, inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.5 eq.) and stir for 5 minutes.
-
Coupling Reagent Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[5]
Visualization of the Workflow
Reaction Optimization Workflow
Caption: A decision-making workflow for optimizing the coupling reaction.
References
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Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (2015). How EDC byproduct urea can be separated?. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Green Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
PubMed. (2025). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
-
PMC - NIH. (2025). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: A Premier Peptide Coupling Reagent for Precision Am.... Retrieved from [Link]
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Troubleshooting side reactions in the derivatization of "1-(2-Amino-2-methylpropyl)urea hydrochloride"
Welcome to the technical support center for the derivatization of 1-(2-Amino-2-methylpropyl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the chemical modification of this molecule. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs): Foundational Knowledge
Before initiating your derivatization, a clear understanding of the starting material's reactivity is crucial.
Q1: What are the key reactive sites on this compound and what are their relative nucleophilicities?
A1: 1-(2-Amino-2-methylpropyl)urea possesses three potentially reactive nitrogen atoms. However, their nucleophilicity varies significantly due to electronic and steric factors.
-
Primary Aliphatic Amine (-NH₂): This is the most nucleophilic site. The lone pair of electrons on this nitrogen is readily available for reaction with electrophiles. It is the primary target for most derivatizations like acylation and alkylation.[1][2]
-
Urea Nitrogens (-NH-CO-NH-): The nitrogens of the urea moiety are significantly less nucleophilic than the primary amine. This is because their lone pairs are in resonance with the adjacent carbonyl group, delocalizing the electron density.[3][4] Derivatization at these sites typically requires more forcing conditions or highly reactive electrophiles.[5][6]
-
Steric Hindrance: The two methyl groups on the carbon adjacent to the primary amine create steric hindrance, which can influence the rate of reaction at this site.[7]
Q2: My starting material is a hydrochloride salt. How does this affect my reaction, and how should I handle it?
A2: The hydrochloride salt form means the primary amine is protonated as an ammonium salt (-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic. To proceed with any derivatization at the primary amine, you must first deprotonate it to the free amine (-NH₂).
This is typically achieved by adding a base to the reaction mixture to neutralize the HCl. The choice of base is critical and depends on the specific reaction conditions and the electrophile being used. Common choices include tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).[5][8] It is crucial to use at least one equivalent of base to neutralize the salt, and often a slight excess is used to drive the reaction.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems you may encounter during your experiments, explains the underlying chemistry, and provides actionable solutions.
Issue 1: Low Yield or Incomplete Reaction in Amine Acylation
Q: I am trying to acylate the primary amine with an acyl chloride or anhydride, but my reaction is sluggish, and I have a low yield of the desired product. What's going wrong?
A: This is a common issue that can stem from several factors, primarily related to insufficient amine reactivity or steric hindrance.
Root Cause Analysis:
-
Incomplete Deprotonation: As mentioned in the FAQ, if the primary amine is not fully deprotonated from its hydrochloride salt form, it cannot act as a nucleophile.
-
Steric Hindrance: The gem-dimethyl group adjacent to the primary amine sterically hinders the approach of the electrophile. This is particularly problematic with bulky acylating agents.[7]
-
Insufficiently Reactive Acylating Agent: While acyl chlorides are generally highly reactive, less reactive agents like some anhydrides might struggle to overcome the steric barrier under mild conditions.[1]
-
Poor Solvent Choice: The reaction solvent can significantly impact reaction rates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low acylation yield.
Detailed Remediation Steps:
-
Base Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of a non-nucleophilic base like triethylamine are used to fully neutralize the hydrochloride salt and scavenge the HCl produced during the reaction with an acyl chloride.[8]
-
Catalysis: For less reactive acylating agents or when dealing with significant steric hindrance, the addition of a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[9]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for side product formation at higher temperatures.
-
Solvent: Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) to prevent hydrolysis of the acylating agent.[10]
Issue 2: Formation of an Unexpected Cyclized Byproduct
Q: During my derivatization attempt, I've isolated a significant amount of a cyclic byproduct, 4,4-dimethyl-2-imidazolidinone. What is this, and how can I prevent its formation?
A: The formation of 4,4-dimethyl-2-imidazolidinone is a classic example of an intramolecular cyclization, a common side reaction for molecules containing both a nucleophile and an electrophilic center (or a group that can be converted into one).
Mechanism of Cyclization:
Under certain conditions, particularly basic or high-temperature conditions, the primary amine can attack the carbonyl carbon of the urea moiety. This intramolecular nucleophilic attack leads to the elimination of ammonia and the formation of a stable five-membered ring.
Caption: Intramolecular cyclization side reaction.
Preventative Measures:
This side reaction is favored by conditions that promote the nucleophilicity of the amine while not engaging it in the desired intermolecular reaction.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | Prolonged heating (> 80 °C) without the derivatizing agent. | Keep temperature as low as possible while ensuring the desired reaction proceeds (e.g., 0 °C to RT). | High temperatures provide the activation energy for the less favorable intramolecular cyclization.[11] |
| Base | Strong, sterically hindered bases in the absence of an electrophile. | Use a base like Et₃N just to neutralize the salt, and add it concurrently with or just before the electrophile. | Minimizes the time the reactive free amine is present without a primary reaction partner. |
| Reaction Order | Adding base and letting the free amine stir for an extended period before adding the electrophile. | Add the electrophile to the mixture of the substrate and base, or add the base slowly to a mixture of the substrate and electrophile. | Ensures the desired intermolecular reaction outcompetes the intramolecular cyclization. |
Issue 3: Di-substitution - Reaction at Both Amine and Urea Sites
Q: I intended to derivatize only the primary amine, but my analysis (e.g., by LC-MS) shows a second product with a mass corresponding to the addition of two derivative groups. How can I improve the selectivity for the primary amine?
A: While the urea nitrogens are less reactive, they can still react under certain conditions, leading to di-substitution. This is especially true when using highly reactive electrophiles or more forcing reaction conditions.[5][6]
Factors Favoring Di-substitution:
-
Excess Acylating Agent: Using a large excess of a highly reactive acylating agent (e.g., >2 equivalents of an acyl chloride).
-
High Temperatures: Increased temperature can provide sufficient energy to overcome the higher activation barrier for acylating the less reactive urea nitrogen.
-
Strong Bases/Catalysts: Certain conditions can increase the nucleophilicity of the urea nitrogens.
Strategies for Achieving Mono-Substitution Selectivity:
The key is to control the reaction conditions to exploit the inherent reactivity difference between the primary amine and the urea group.
-
Control Stoichiometry: Use a controlled amount of the derivatizing agent, typically 1.0 to 1.1 equivalents. This ensures that once the highly reactive primary amine has reacted, there is little to no reagent left to react with the less reactive urea group.
-
Low-Temperature Reaction: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). This will significantly favor the reaction with the more nucleophilic primary amine, as the reaction at the urea site will be too slow to compete effectively.
-
Choice of Base: Use a non-nucleophilic base like triethylamine or DIPEA. Avoid stronger bases that might deprotonate the urea nitrogen, increasing its reactivity.
-
Protecting Groups (Advanced Strategy): For complex syntheses where selectivity is paramount, one could protect the urea functionality first, then derivatize the primary amine, and finally deprotect the urea. However, this adds steps to the synthesis.[12][13]
Analytical Characterization
Q: How can I effectively monitor my reaction and identify these side products?
A: A combination of chromatographic and spectroscopic techniques is recommended.
| Technique | Application |
| Thin Layer Chromatography (TLC) | Quick, qualitative monitoring of reaction progress. Allows you to visualize the consumption of starting material and the formation of new products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | The most powerful tool for this application. It separates the components of your reaction mixture and provides the mass of each component, allowing for the confident identification of your desired product, unreacted starting material, and side products like the di-substituted or cyclized species.[14][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information to confirm the identity of your isolated products. ¹H and ¹³C NMR will clearly distinguish between substitution at the primary amine versus the urea nitrogens. |
References
- Benchchem.
- Ullah, A., et al. (2023). Intramolecular cyclization of the O‐Nitro urea/thiourea to 3,4‐dihydroisoquinolin‐1(2H)‐one. Tetrahedron Letters.
- Butler, A. R., & Hussain, I. (Year). Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. Journal of the Chemical Society, Perkin Transactions 2.
- Various Authors. (Year). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- ResearchGate. Orthogonality and Chemoselectivity of urea protecting group.
- Google Patents.
- Benchchem.
- Arkat USA.
- Niddam, V., et al. (1997). Urea cyclisation reaction studies. Journal of Heterocyclic Chemistry.
- Organic & Biomolecular Chemistry (RSC Publishing). Protecting group free synthesis of urea-linked glycoconjugates: efficient synthesis of β-urea glycosides in aqueous solution.
- Wikipedia. Acylurea.
- ResearchGate.
- Spyropoulos, C., & Kokotos, C. G. (Year). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry.
- ResearchGate.
- MDPI.
- PubMed.
- ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Benchchem. Application Notes and Protocols for Derivatization of Amines and Hydrazines with Formylurea.
- MDPI. (2023).
- Chemistry LibreTexts. (2025). Reactions of Amines.
- Organic Chemistry Portal. Protective Groups.
- Lange, G., & Koehler, K. F. (2016). Kinetic barriers in the isomerization of substituted ureas: implications for computer-aided drug design. NIH.
- Thermo Fisher Scientific.
- App-A-111. Analysis of Urea.
- ResearchGate. (2025). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids | Request PDF.
- PubMed. (2023).
- ResearchGate. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using highperformance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry.
- ACS Publications. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs)
- Czauderna, M., & Kowalczyk, J. (Year). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science.
- Reddit. (2024). What's happening here? Why doesn't an acylation reaction occur at the NCOOCH3 instead? : r/OrganicChemistry.
- ResearchGate.
- NIH. (2020).
- Madesclaire, M., et al. (2012). Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-AMINO-1-(4-nitrophenyl). Pharmaceutical Chemistry Journal.
- PubMed Central. (2025).
- ACS Publications. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)
- BLD Pharm. 87484-83-1|1-(2-Amino-2-methylpropyl)urea.
- RSC Publishing.
- PubMed.
- ResearchGate. (2025). Substituted Ureas.
- Waters.
- MDPI. (2021).
- PubMed Central. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine.
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Technical Support Center: Enhancing the Stability of 1-(2-Amino-2-methylpropyl)urea Hydrochloride in Solution
Welcome to the technical support guide for 1-(2-Amino-2-methylpropyl)urea hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My solution of this compound shows a gradual increase in pH and a faint ammonia odor over time. What is happening and how can I prevent it?
Answer:
This is a classic sign of urea derivative degradation. The primary pathway of degradation for urea and its derivatives in aqueous solution is hydrolysis.[1] this compound, being a salt of a weak base (the substituted urea) and a strong acid (HCl), will hydrolyze in water.[2] This process breaks the urea moiety down into ammonia and carbon dioxide.[1] The formation of ammonia, a weak base, is responsible for the observed increase in pH and the characteristic odor.
The hydrolysis of urea can be catalyzed by both acids and bases, and its rate is significantly influenced by temperature.[1][3]
Causality Explained: The urea functional group is susceptible to nucleophilic attack by water (hydrolysis). The hydrochloride salt form creates a mildly acidic initial environment. However, as the reaction proceeds, the generation of ammonia can autocatalyze further degradation by raising the pH.
Mitigation Strategies:
-
pH Control: The stability of urea solutions is highly pH-dependent. The optimal pH range for stability is generally between 4 and 8, with some studies indicating maximal stability around pH 6.0.[3][4] Maintaining the pH within this weakly acidic to neutral range is the most critical factor in preventing degradation.
-
Temperature Management: Hydrolysis is an endothermic reaction, meaning its rate increases with temperature.[3][5] Whenever possible, prepare solutions fresh and store them at refrigerated temperatures (2-8°C) to significantly slow down the degradation process. Avoid storing stock solutions at room temperature for extended periods.
-
Buffer Selection: Using a suitable buffer system is paramount. A lactate buffer at pH 6.0 has been shown to be effective in minimizing urea degradation.[3][4] Phosphate and citrate buffers are also commonly used and can be effective stabilizers.
What is the recommended buffer system and concentration for preparing a stable stock solution?
Answer:
Based on extensive studies on urea stability, the following buffer system is recommended for preparing a stock solution of this compound.
Recommended Buffer System:
| Parameter | Recommendation | Rationale |
| Buffer Type | Lactate Buffer | Demonstrated to provide the lowest degradation rate for urea solutions.[3][4] |
| pH | 6.0 | Optimal pH for minimizing the rate of hydrolysis.[3] |
| Concentration | 50-100 mM | Sufficient buffering capacity to resist pH shifts from degradation or other sources. |
| Storage Temp. | 2-8°C (Refrigerated) | Significantly reduces the kinetic rate of hydrolysis.[5] |
Experimental Protocol: Preparation of a 100 mM Lactate Buffer (pH 6.0)
-
Prepare Stock Solutions:
-
Solution A: 0.1 M Lactic Acid (dissolve 9.01 g of lactic acid in 1 L of purified water).
-
Solution B: 0.1 M Sodium Lactate (dissolve 11.21 g of sodium lactate in 1 L of purified water).
-
-
Mix Solutions: Start with a volume of Solution A. While monitoring with a calibrated pH meter, slowly add Solution B until the pH of the mixture reaches 6.0.
-
Final Volume Adjustment: Adjust the final volume with purified water to achieve the desired total buffer volume.
-
Dissolving the Compound: Dissolve the this compound directly into the prepared buffer to your target concentration.
-
Storage: Store the final solution in a tightly sealed container at 2-8°C.
I suspect my compound is degrading. How can I analytically confirm and quantify this degradation?
Answer:
Confirming and quantifying degradation requires specific analytical techniques that can separate the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for stability testing.[6]
Primary Degradation Products to Monitor: The primary degradation products from hydrolysis will be ammonia and the corresponding amine starting material, 2-methyl-1,2-propanediamine.
Analytical Workflow:
Recommended HPLC Method:
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: A C18 column is a standard choice for separating polar compounds like urea derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient will allow for the elution of the polar parent compound and potential less-polar degradants.
-
Detection:
-
UV Spectroscopy: While urea itself has a poor chromophore, derivatization with reagents like p-dimethylaminobenzaldehyde can be used for colorimetric or UV detection.[7]
-
Mass Spectrometry (MS): HPLC-MS is the preferred method as it provides mass information, allowing for the definitive identification of degradation products.[6][8]
-
Alternative Colorimetric Method: For a simpler, albeit less specific, analysis, you can use a colorimetric method. The reaction of urea with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic medium produces a yellow chromophore that can be quantified spectrophotometrically.[7] A decrease in the absorbance over time would indicate the loss of the parent urea compound.
Could other components in my formulation, such as excipients, be affecting the stability?
Answer:
Yes, excipient incompatibility is a critical factor to consider. Certain excipients contain reactive impurities that can accelerate the degradation of the active pharmaceutical ingredient (API).
Potential Incompatibilities:
-
Reducing Sugars: Excipients like lactose or even trace amounts of reducing sugars in materials like microcrystalline cellulose can react with the primary amino group of your compound via the Maillard reaction.[9] This is a complex series of reactions that can lead to discoloration (browning) and the formation of various degradation products.
-
Aldehydes: Trace levels of formaldehyde and other aldehydes can be present in polymeric excipients like polyethylene glycols (PEGs) and polysorbates.[9] Aldehydes can react with both the primary amine and the urea functional groups, leading to the formation of adducts or cross-linked products.
-
Oxidizing Agents: Peroxides, often found as impurities in polymers like povidone (PVP), can initiate oxidative degradation pathways.
Troubleshooting Excipient Incompatibility:
-
Screening Studies: Conduct a binary screening study by preparing solutions of your compound with each individual excipient. Store these solutions under accelerated conditions (e.g., elevated temperature) and analyze for degradation at various time points using the HPLC method described above.
-
Source High-Purity Excipients: When possible, source excipients with low levels of reactive impurities (e.g., low peroxide, low aldehyde content). Reputable suppliers can often provide certificates of analysis with this information.
-
Consider Antioxidants/Chelating Agents: If oxidation is a suspected pathway, the inclusion of antioxidants (e.g., butylated hydroxytoluene) or chelating agents (e.g., EDTA to sequester metal ions that catalyze oxidation) may be beneficial.
References
-
Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PubMed Central. Available at: [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 187–195. Available at: [Link]
-
UREA TESTING METHODS. BioSpectra. Available at: [Link]
-
Half-life of urea for different pH levels based on the... ResearchGate. Available at: [Link]
-
Urea. Wikipedia. Available at: [Link]
-
Costantino, L., Barlocco, D. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]
- Stabilization of aqueous solution of urea. Google Patents.
-
Effect of pH on the Properties of Urea Formaldehyde Adhesives. International Journal of Scientific & Engineering Research. Available at: [Link]
-
Stability of urea in solution and pharmaceutical preparations. ResearchGate. Available at: [Link]
-
Study of the photodegradation of urea-type herbicides by capillary gas chromatography. ResearchGate. Available at: [Link]
-
Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Cheng Research Group - University of Illinois. Available at: [Link]
-
STABILITY OF UREA IN SOLUTION AND PHARMACEUTICAL PREPARATIONS. Journal of Cosmetic Science. Available at: [Link]
-
Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(2), 319-325. Available at: [Link]
-
Capacio, B. R., De-Leon, M., & Shah, D. O. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 15(11), 1627–1632. Available at: [Link]
-
Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. Available at: [Link]
- Method of forming stabilized urease solutions. Google Patents.
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Reaction pathways of urea degradation by electrochemically generated... ResearchGate. Available at: [Link]
-
Spectrophotometric Method for Determination of Urea. ACS Publications. Available at: [Link]
-
Degradation of substituted urea-based herbicides in soil by A.... ResearchGate. Available at: [Link]
-
Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 38(6), 931–942. Available at: [Link]
-
(SS) 1 Experiment Object: Determine the degree of hydrolysis of urea hydrochloride by studying the hydrolysis of acid (HCl) cata. Course Hero. Available at: [Link]
-
LIV.—Hydrolysis of urea hydrochloride. SciSpace. Available at: [Link]
-
Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. Available at: [Link]
-
Byun, Y., Yang, W., & Tjarks, W. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of medicinal chemistry, 55(14), 6541–6552. Available at: [Link]
-
Al-Abachi, M. Q., Al-windy, S. A., & Al-Tameemi, M. T. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific reports, 14(1), 3737. Available at: [Link]
-
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. Available at: [Link]
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Technical Support Center: Method Development for HPLC Analysis of 1-(2-Amino-2-methylpropyl)urea hydrochloride
Welcome to the technical support center for the HPLC analysis of 1-(2-Amino-2-methylpropyl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing robust and reliable analytical methods for this challenging compound. My approach here is to move beyond simple protocols and delve into the causality behind experimental choices, providing you with a self-validating system for your method development and troubleshooting needs.
The analysis of this compound presents a classic analytical challenge due to its high polarity and lack of a significant UV chromophore. Standard reversed-phase methods will likely fail to provide adequate retention, and UV detectors will struggle to achieve the required sensitivity. This guide will navigate these challenges by exploring appropriate chromatographic modes and detection technologies, followed by a comprehensive troubleshooting guide.
Frequently Asked Questions (FAQs) & Method Development Strategies
This section addresses the fundamental questions you will encounter when starting your method development journey.
Q1: My standard C18 column isn't retaining the analyte. What is the underlying issue and what are my options?
Answer:
The core issue is a mismatch between the analyte's properties and the stationary phase's chemistry. 1-(2-Amino-2-methylpropyl)urea is a small, highly polar molecule, further solubilized in aqueous mobile phases by its hydrochloride salt form. In reversed-phase (RP) chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (like C18). Your analyte is too hydrophilic to be retained effectively.[1][2]
You have three primary alternative strategies to achieve retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective approach for highly polar compounds.[3][4][5] In HILIC, a polar stationary phase (like bare silica, amide, or zwitterionic phases) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][6] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes can then partition into this layer, leading to retention. The elution is achieved by increasing the proportion of the aqueous solvent.[4][5]
-
Ion-Pair Chromatography (IPC): This technique modifies a reversed-phase system to retain ionic or ionizable analytes. An ion-pairing reagent, which is a large counter-ion with a hydrophobic tail (e.g., an alkyl sulfonate like 1-heptanesulfonate), is added to the mobile phase.[7][8] This reagent forms a neutral, hydrophobic ion-pair with your protonated amine analyte, which can then be retained on a C18 column.[8][9] While effective, be aware that ion-pairing reagents can be difficult to remove from the column and are generally not compatible with mass spectrometry (MS).
-
Mixed-Mode Chromatography (MMC): This approach utilizes columns that have both reversed-phase and ion-exchange functionalities.[10] These columns can provide unique selectivity and are an excellent option for separating mixtures of polar and non-polar compounds.
For this compound, HILIC is the recommended starting point due to its robustness and compatibility with MS detectors.
Q2: I can't get adequate sensitivity with my UV/PDA detector. Why is this happening and what detector should I use?
Answer:
The structure of this compound lacks a chromophore—a part of the molecule that absorbs light in the UV-visible range (typically >220 nm). While you might see some absorbance at very low wavelengths (e.g., <210 nm), this region is prone to interference from solvents, additives, and impurities, leading to high baseline noise and poor sensitivity.[11][12][13][14][15]
For non-chromophoric, non-volatile analytes, universal detectors are the authoritative solution. The two most suitable options are:
-
Charged Aerosol Detector (CAD): This is a highly sensitive, universal detector that provides a response proportional to the mass of the analyte.[16][17] The HPLC eluent is first nebulized to form droplets, the solvent is evaporated, and the remaining analyte particles are charged by a corona discharge. An electrometer then measures this charge.[16][17] CAD is compatible with gradient elution and offers a wide dynamic range, making it an excellent choice for purity and stability studies.[17]
-
Evaporative Light Scattering Detector (ELSD): The principle of ELSD is similar to CAD, involving nebulization and solvent evaporation. However, detection is achieved by passing the resulting analyte particles through a light beam and measuring the scattered light.[18][19][20][21] ELSD is also a universal detector compatible with gradient elution.[18][22] Generally, CAD is considered to provide better sensitivity and a more consistent response across different analytes compared to ELSD.[17]
Recommendation: A Charged Aerosol Detector (CAD) is the preferred choice for robust, sensitive, and quantitative analysis of this compound.
Experimental Protocol: A Starting Point for HILIC-CAD Method
This section provides a detailed, step-by-step methodology for a baseline HILIC method. This protocol is designed to be a robust starting point for your method development and validation.
Workflow for HILIC Method Development
Caption: A logical workflow for developing an HPLC method for a polar, non-chromophoric analyte.
Recommended Starting Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| HPLC System | UHPLC/HPLC with CAD | A system capable of stable gradient delivery is crucial. CAD provides the necessary sensitivity.[23] |
| Column | HILIC Amide Phase (e.g., 100 x 2.1 mm, 1.7 µm) | Amide columns often provide excellent peak shape and selectivity for polar neutral and basic compounds. A sub-2 µm particle size enhances efficiency. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Ammonium formate is a volatile buffer, making it compatible with CAD. A pH of 3.0 ensures the primary amine is consistently protonated, which aids in retention and peak shape. |
| Mobile Phase B | Acetonitrile | The primary solvent in HILIC. Use high-purity, HPLC-grade acetonitrile. |
| Gradient Profile | 95% B -> 60% B over 10 minutes | Start with high organic content to ensure retention. A gradual decrease in %B (increase in aqueous) will elute the analyte. Adjust as needed based on retention time. |
| Flow Rate | 0.4 mL/min | Adjust based on column dimensions and system pressure limits. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Volume | 2 µL | Keep the injection volume small to minimize peak distortion. |
| Injection Solvent | 90:10 (v/v) Acetonitrile:Water | CRITICAL: The injection solvent must be weaker (i.e., have a higher organic content) than the initial mobile phase to prevent peak splitting and broadening.[24][25] |
| CAD Settings | Evaporation Temp: 45-55 °C, Nebulizer Gas: Nitrogen | Optimize based on manufacturer recommendations. The goal is to evaporate the mobile phase without losing the analyte. |
Troubleshooting Guide
Even with a robust starting method, you may encounter issues. This section provides a systematic approach to identifying and resolving common problems in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC issues for polar analytes.
Q3: My peak is tailing significantly. What are the likely causes and how do I fix it?
Answer:
Peak tailing for a basic compound like yours is typically caused by secondary ionic interactions between the protonated amine and deprotonated (negatively charged) residual silanol groups on the silica surface of the column.[1]
-
Systematic Solutions:
-
Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low enough (e.g., pH 3.0) to fully protonate your analyte and suppress the ionization of the silanol groups.
-
Use a High-Purity Column: Modern HILIC columns, particularly those with amide or zwitterionic functionalities, are often based on higher purity silica with fewer accessible silanol groups, which minimizes these unwanted interactions.
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base to the mobile phase can saturate the active sites on the stationary phase. However, this can alter selectivity and should be a last resort.
-
Q4: My retention times are drifting or are not reproducible between injections. What should I investigate?
Answer:
Retention time instability in HILIC is a common problem, often related to the column's equilibration.[1] The water layer on the stationary phase can take a significant amount of time to stabilize.
-
Systematic Solutions:
-
Increase Equilibration Time: This is the most common solution. Ensure you are running a post-gradient equilibration step of at least 10-15 column volumes with the initial mobile phase composition. For a 100 x 2.1 mm column at 0.4 mL/min, this could mean an equilibration time of 5-8 minutes.
-
Ensure Mobile Phase Consistency: Prepare your mobile phases fresh daily. Evaporation of the organic component (acetonitrile) can occur, which will change the mobile phase composition and affect retention times.[1]
-
Check for Leaks and Pump Performance: Verify that your HPLC pump is delivering the mobile phase accurately and that there are no leaks in the system. Inaccurate solvent proportioning can lead to significant retention shifts.[24]
-
Q5: I am seeing split or broad peaks, especially for my first few injections. What is the cause?
Answer:
This is almost always due to an injection solvent mismatch. If your sample is dissolved in a solvent that is stronger (i.e., has more aqueous content) than your initial mobile phase, the sample will not focus properly at the head of the column. This causes the analyte band to spread out or split before the separation even begins.[25]
-
Systematic Solutions:
-
Reformulate Sample Diluent: The ideal diluent is the initial mobile phase itself. If solubility is an issue, use a solvent that is as close as possible to, but slightly weaker than, the initial mobile phase (e.g., 90% acetonitrile if your gradient starts at 85%).
-
Reduce Injection Volume: If you cannot change the sample solvent, reducing the injection volume can minimize the effect of the solvent mismatch.
-
By following these structured method development and troubleshooting guides, you will be well-equipped to develop a robust, reliable, and sensitive HPLC method for the analysis of this compound.
References
-
Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Advion Interchim Scientific. [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Kormachine, M. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. LinkedIn. [Link]
-
Wikipedia. (n.d.). Charged aerosol detector. Wikipedia. [Link]
-
Patel, V., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. [Link]
-
Ligor, M., & Buszewski, B. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]
-
AZoM. (n.d.). Learn how Charged Aerosol Detection can be used for both routine and complex analyses. AZoM. [Link]
-
Tang, D. Q., & Lin, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(24), 3497-3513. [Link]
-
Labcompare. (n.d.). ELSD-LTIII Low Temperature Evaporative Light Scattering Detector from Shimadzu. Labcompare. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]
-
Wang, Z., et al. (2011). Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector. Journal of chromatography. A, 1218(29), 4672–4678. [Link]
-
Hewitt, M., et al. (n.d.). Material Identification by HPLC with Charged Aerosol Detection. LCGC International. [Link]
-
Shimadzu. (2020). New evaporative light scattering detector for HPLC provides highest ELSD sensitivity. News-Medical.net. [Link]
-
Sielc.com. (n.d.). HPLC Troubleshooting Guide. Sielc.com. [Link]
-
ResearchGate. (n.d.). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. [Link]
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. [Link]
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC - AppNote. MicroSolv. [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. [Link]
-
International Journal of Scientific Development and Research. (n.d.). Troubleshooting in HPLC: A Review. IJSDR. [Link]
-
SIELC. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. SIELC. [Link]
-
Chromatography Forum. (2007). Amines-Ion Pairing. Chromatography Forum. [Link]
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote. MicroSolv. [Link]
-
Bentham Science Publishers. (2024). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Bentham Science. [Link]
-
MicroSolv Technology Corporation. (n.d.). Analysis of Urea. MicroSolv. [Link]
- Google Patents. (n.d.). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 7. km3.com.tw [km3.com.tw]
- 8. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
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- 18. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
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- 25. ijsdr.org [ijsdr.org]
Technical Support Center: Refinement of Protocols for Biological Screening of Urea-Based Compounds
Welcome to the Technical Support Center for the biological screening of urea-based compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this important chemical class. Urea-based compounds are prevalent in medicinal chemistry, with many approved drugs and clinical candidates featuring this scaffold.[1][2][3] However, their unique physicochemical properties can present challenges in biological assays. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your screening data.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the screening of urea-based compounds.
Q1: Why are my urea-based compounds showing poor solubility in aqueous assay buffers?
A1: Poor aqueous solubility is a common challenge with urea-based compounds, many of which are lipophilic.[4][5] The urea moiety itself can participate in hydrogen bonding, which can sometimes improve aqueous solubility.[3] However, the overall solubility is dictated by the entire molecular structure. To address this, consider preparing stock solutions in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting into your final assay buffer.[6][7] It is critical to keep the final DMSO concentration low (typically ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[7][8]
Q2: I'm observing inconsistent results in my assays. Could my urea-based compound be unstable?
A2: Yes, instability can be a significant issue. Urea compounds can degrade in aqueous solutions. In solution, urea can slowly equilibrate with ammonium cyanate, which can then lead to carbamoylation of proteins, including your target protein or other proteins in the assay, which can alter their function.[9][10] It is recommended to prepare fresh solutions of your urea-based compounds for each experiment.[9] Stability can also be pH and temperature-dependent, with decomposition increasing at higher temperatures.
Q3: How can I differentiate between on-target and off-target effects of my urea-based inhibitor?
A3: This is a critical aspect of validating your findings. Many urea-based inhibitors, particularly kinase inhibitors, are multi-targeted.[11] A robust approach to deconvolute on-target from off-target effects includes several key experiments:
-
Use a structurally distinct inhibitor: A second inhibitor targeting the same primary protein but with a different chemical scaffold can help confirm that the observed phenotype is due to inhibition of the intended target.[11]
-
Rescue experiments: Overexpressing a drug-resistant mutant of your target protein can demonstrate that the compound's effect is specifically mediated through that target.[11]
-
Knockdown/knockout validation: Using techniques like RNAi or CRISPR/Cas9 to reduce the expression of the target protein should ideally phenocopy the effect of the inhibitor.[11]
Q4: My compound is showing activity in a fluorescence-based assay. Could this be an artifact?
A4: It is possible. Some compounds can interfere with assay technologies, leading to false-positive results.[12] For fluorescence-based assays, potential interferences include autofluorescence of the compound itself. It is crucial to run controls to test for this. For example, measure the fluorescence of your compound in the assay buffer without the other assay components.[8]
II. Troubleshooting Guides
This section provides detailed guidance on specific issues that may arise during your experiments.
Issue 1: Compound Precipitation in Assay Plates
Symptoms:
-
Visible particulate matter in the wells.
-
Poor dose-response curves with inconsistent results at higher concentrations.[8]
-
High variability between replicate wells.
Root Causes and Solutions:
| Possible Cause | Suggested Solution |
| Exceeding Solubility Limit | Determine the kinetic solubility of your compound in the final assay buffer. Visually inspect the wells after compound addition. Consider using a lower top concentration in your dilution series. |
| Inappropriate Solvent | While DMSO is common, for some highly lipophilic compounds, co-solvents like PEG 300/400 or ethanol might be necessary.[7] Always include vehicle controls with the same final solvent concentration.[7] |
| "Leaching" from DMSO Stock | If using frozen DMSO stocks, ensure the compound is fully redissolved before pipetting. This can be aided by gentle agitation.[13] |
Issue 2: High Background Signal in Biochemical Assays
Symptoms:
-
High signal in "no enzyme" or "inhibitor-only" control wells.
-
Reduced assay window (signal-to-background ratio).
Root Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Interference | Your urea-based compound may directly interfere with the detection method (e.g., autofluorescence, luciferase inhibition).[8] Run a counter-screen to test for direct inhibition of the reporter enzyme.[8] |
| Contaminated Reagents | Ensure all buffers and reagents are of high purity and freshly prepared.[8] |
| Assay-Specific Interference | Some urea-based compounds can interfere with specific assay chemistries. For example, in assays that measure ammonia production, the urea compound itself could be a source of interference.[14][15] |
Issue 3: Irreproducible IC50 Values
Symptoms:
-
Significant variation in IC50 values between experiments.
-
Shallow or incomplete dose-response curves.
Root Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound Instability | Prepare fresh compound dilutions for each experiment from a recently prepared stock solution.[9] Assess the stability of your compound under the specific assay conditions (time, temperature, pH).[8] |
| Variable Pre-incubation Times | If your inhibitor is time-dependent, variations in the pre-incubation time with the target protein will lead to inconsistent IC50 values. Standardize the pre-incubation time across all experiments.[6] |
| Assay Drift | For plate-based assays, ensure consistent timing for reagent additions and signal reading across the entire plate to minimize time-dependent signal changes. |
III. Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT-based)
This protocol provides a framework for assessing the cytotoxic effects of urea-based compounds on cancer cell lines.[1]
Materials:
-
Urea-based compound of interest
-
Cancer cell line(s)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the urea-based compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound dilutions. Include vehicle-only controls.[1]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used for background subtraction.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.[1]
Protocol 2: Biochemical Kinase Inhibition Assay (Fluorescence-based)
This is a general protocol for determining the potency of urea-based compounds against a specific protein kinase.[6]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Urea-based compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the urea-based compound in 100% DMSO. Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the assay should be ≤ 1%.[6]
-
Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of each compound dilution to the wells of a 384-well plate.[6] Include no-inhibitor (100% activity) and no-enzyme (0% activity) controls.[6]
-
Kinase Reaction:
-
Prepare a master mix of the kinase in the assay buffer.
-
Add the kinase solution (e.g., 5 µL) to each well.
-
Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature.[6]
-
Prepare a master mix of the substrate and ATP in the assay buffer.
-
Initiate the reaction by adding the substrate/ATP mix (e.g., 2.5 µL) to all wells.[6]
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.[6]
-
-
Detection: Stop the kinase reaction and measure the generated signal (e.g., ADP) by adding the detection reagent according to the manufacturer's protocol.[6]
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration to determine the IC50 value.
IV. Visualizations
Experimental Workflow for Screening Urea-Based Compounds
Caption: A generalized workflow for the screening of urea-based compounds.
Common Signaling Pathway Targeted by Urea-Based Kinase Inhibitors
Caption: The RAF/MEK/ERK pathway, a frequent target of urea-based kinase inhibitors.[1]
V. References
-
Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. (n.d.). Vertex AI Search. Retrieved January 20, 2026, from
-
Application Notes & Protocols: Cell-based Assays for Evaluating Diaryl Urea Cytotoxicity - Benchchem. (n.d.). Benchchem. Retrieved January 20, 2026, from
-
Technical Support Center: Addressing Off-Target Effects of Urea-Based Inhibitors - Benchchem. (n.d.). Benchchem. Retrieved January 20, 2026, from
-
In Vitro Cytotoxicity of (p-hydroxyphenethyl)urea and its Analogs Against Cancer Cell Lines: A Technical Overview - Benchchem. (n.d.). Benchchem. Retrieved January 20, 2026, from
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers. Retrieved January 20, 2026, from
-
Application Notes and Protocols: Kinase Inhibition Assay for Urea-Based Compounds - Benchchem. (n.d.). Benchchem. Retrieved January 20, 2026, from
-
Urea-Assay-protocol-book-v7b-ab83362. (n.d.). Scribd. Retrieved January 20, 2026, from
-
Urea Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.. Retrieved January 20, 2026, from
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved January 20, 2026, from
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers. Retrieved January 20, 2026, from
-
Evaluation of the interference of urea on creatinine measurement. (2019, October 27). YouTube. Retrieved January 20, 2026, from
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central. Retrieved January 20, 2026, from
-
Quantitative determination of urea concentrations in cell culture medium. (n.d.). PubMed. Retrieved January 20, 2026, from
-
Effect of ammonia on the urea assay. (A) Urea standards at concentrations of 0.00–10.0 mg. (n.d.). ResearchGate. Retrieved January 20, 2026, from
-
Urea. (n.d.). Wikipedia. Retrieved January 20, 2026, from
-
Urea-aromatic interactions in biology. (2020, February 17). PubMed Central. Retrieved January 20, 2026, from
-
STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. (2021, March 15). Journal of Chemical Technology and Metallurgy. Retrieved January 20, 2026, from
-
Studies on Repository Compound Stability in DMSO under Various Conditions. (2025, November 11). Journal of Biomolecular Screening. Retrieved January 20, 2026, from
-
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Ethylideneheptanoyl)urea - Benchchem. (n.d.). Benchchem. Retrieved January 20, 2026, from
-
troubleshooting unexpected results in m-Tolylurea experiments - Benchchem. (n.d.). Benchchem. Retrieved January 20, 2026, from
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PubMed Central. Retrieved January 20, 2026, from
Sources
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- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of 1-(2-Amino-2-methylpropyl)urea Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for improving the cell permeability of derivatives of 1-(2-Amino-2-methylpropyl)urea hydrochloride. Understanding the physicochemical properties of this scaffold is the first step in devising effective strategies to overcome permeability barriers.
The core structure, characterized by a protonatable primary amine and a polar urea group, presents a classic challenge in medicinal chemistry: balancing aqueous solubility with the lipophilicity required for membrane translocation. This guide will walk you through the underlying principles and provide actionable, field-proven strategies to enhance the cell permeability of your compounds.
I. Understanding the Permeability Challenge
The structure of this compound derivatives inherently possesses characteristics that can limit passive diffusion across the lipid bilayer of cell membranes.
-
High Polarity: The urea moiety is a strong hydrogen bond donor and acceptor, contributing to a high polar surface area (PSA). While this aids solubility in aqueous media, it impedes partitioning into the lipophilic membrane interior.[1][2]
-
Ionization: The primary amine is basic and will be predominantly protonated and positively charged at physiological pH (around 7.4). Charged species exhibit significantly lower passive membrane permeability compared to their neutral counterparts.[3]
-
Hydrochloride Salt Form: While the salt form enhances solid-state stability and aqueous solubility, it ensures the compound is in its ionized state, which is unfavorable for passive diffusion.[4][5][6]
These factors often classify such molecules as having low permeability, potentially leading to poor oral bioavailability and reduced efficacy in cell-based assays.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the development of these derivatives.
FAQ 1: My compound shows high solubility but very low permeability in my Caco-2 assay. What is the likely cause?
This is a classic presentation for compounds with high polarity and charge. The Caco-2 cell monolayer is a gold-standard in vitro model for predicting intestinal drug absorption and permeability.[7][8][9][10] The low permeability is likely due to the ionized amino group and the polar urea functional group, which prevent the molecule from efficiently crossing the cell membrane. The hydrochloride salt form ensures the compound is charged, further limiting its ability to passively diffuse.
FAQ 2: I'm observing high efflux ratios in my bidirectional Caco-2 assay. What does this indicate?
An efflux ratio significantly greater than 1 suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), expressed on the apical surface of Caco-2 cells.[7][9] These transporters actively pump the compound out of the cell, reducing its net absorption. The primary amine in your molecule could be a recognition motif for these transporters.
Troubleshooting Low Permeability
| Issue | Potential Cause | Recommended Action |
| Low Apparent Permeability (Papp) in Caco-2/PAMPA | High polarity from urea and ionized amine. | 1. Prodrug Approach: Mask the polar groups.[11][12][13]2. Structural Modification: Introduce lipophilic moieties.[14]3. Formulation Strategies: Use permeability enhancers or lipid-based formulations.[15][16] |
| High Efflux Ratio (>2) | Compound is a substrate for efflux pumps (e.g., P-gp). | 1. Co-dose with a known efflux inhibitor (e.g., verapamil) in your Caco-2 assay to confirm.2. Modify the structure to reduce recognition by transporters. |
| Poor Compound Recovery in Assay | Adsorption to plasticware or low aqueous solubility of a modified, more lipophilic derivative. | 1. Use low-binding plates.2. Add a non-ionic surfactant (e.g., Tween 20) to the buffer.3. For lipophilic compounds, consider adding bovine serum albumin (BSA) to the basolateral chamber.[17] |
| Inconsistent Permeability Results | Monolayer integrity compromised; cytotoxicity of the compound. | 1. Measure Transepithelial Electrical Resistance (TEER) before and after the experiment.[17]2. Perform a cytotoxicity assay (e.g., MTT, LDH) at the tested concentrations. |
III. Strategies for Permeability Enhancement
Improving the cell permeability of this compound derivatives can be approached through chemical modification or formulation strategies.
Chemical Modification: The Prodrug Approach
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[11][12][13] This is a highly effective strategy for transiently masking polar functional groups.
Masking the Primary Amine:
The goal is to create a neutral, more lipophilic moiety that can be cleaved by intracellular enzymes (e.g., esterases, amidases) to regenerate the active primary amine.
-
Amide/Carbamate Formation: Acylating the primary amine to form an amide or carbamate can effectively neutralize the charge and increase lipophilicity. However, simple amides can be too stable for efficient cleavage in vivo.[3]
-
Recommendation: Use of specialized promoieties that lead to intramolecular cyclization and release of the parent drug can be a more effective strategy.
-
-
N-Mannich Bases: These can increase lipophilicity and suppress the pKa of the amine, leading to a higher proportion of the unionized form at intestinal pH.[3]
Caption: Prodrug strategy workflow.
Structural Modifications for Lipophilicity
Systematically modifying the parent scaffold to increase its overall lipophilicity can enhance passive diffusion.
-
Introduce Lipophilic Groups: Appending lipophilic fragments (e.g., alkyl chains, aryl groups, adamantyl groups) to the molecule can increase its partitioning into the cell membrane.[18][19] Care must be taken not to introduce steric hindrance that could disrupt the interaction with the biological target.
-
Bioisosteric Replacement of Urea: The urea group itself can be a liability for permeability.[18] Consider replacing it with a less polar bioisostere that maintains key hydrogen bonding interactions.
-
Examples: Cyanoguanidines or 2-amino-1,3,4-oxadiazoles have been successfully used to replace urea and improve permeability.[18]
-
Formulation-Based Strategies
These approaches aim to improve permeability without chemically altering the drug molecule.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like liposomes, nanoemulsions, or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can facilitate absorption.[15][16] These formulations can enhance dissolution, protect the drug from degradation, and interact with the intestinal membrane to increase uptake.[16]
-
Use of Permeation Enhancers: These are excipients that transiently and reversibly alter the integrity of the intestinal epithelium to allow for increased drug passage.[16] Examples include medium-chain fatty acids (e.g., capric acid) and bile salts.[15][16]
-
Ion Pairing: Co-administering the hydrophilic drug with a lipophilic counter-ion can form a neutral, more lipophilic complex that can more easily partition into and cross the cell membrane.[14][16]
Caption: Overview of permeability enhancement strategies.
IV. Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to evaluate passive membrane permeability.[11]
Objective: To determine the passive permeability of a compound.
Materials:
-
96-well filter plates (hydrophobic PVDF membrane)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phosphatidylcholine solution onto the membrane of each well of the filter plate.
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to not affect the membrane.
-
Assemble Assay: Add 200 µL of the donor solution to each well of the coated filter plate.
-
Carefully place the filter plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the appropriate formula, taking into account incubation time, membrane area, and initial concentration.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This cell-based assay assesses both passive permeability and active transport.[7][8]
Objective: To determine both absorptive (apical to basolateral) and efflux (basolateral to apical) permeability.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4 (apical) and pH 7.4 (basolateral)
-
Test compound
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the established range for your lab (typically >250 Ω·cm²).
-
Prepare Transport Buffer: Prepare fresh HBSS. Dissolve the test compound in HBSS at the desired concentration.
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with pre-warmed HBSS.
-
Add the compound-containing HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure, but add the compound-containing HBSS to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
V. Conclusion
Improving the cell permeability of this compound derivatives requires a multi-faceted approach. By understanding the inherent physicochemical challenges posed by the primary amine and urea groups, researchers can rationally design and apply strategies to enhance membrane translocation. The prodrug approach offers a powerful tool for transiently masking polarity, while structural modifications and advanced formulation techniques provide alternative avenues. Careful experimental design and troubleshooting, using assays like PAMPA and Caco-2, are critical for evaluating the success of these strategies and guiding further optimization.
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ResearchGate. (2024). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. [Link]
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Mimetas. (2022). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. [Link]
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Validation & Comparative
A Researcher's Guide to Comparing the Bioactivity of Novel 1-(2-Amino-2-methylpropyl)urea Hydrochloride Analogs as Kinase Inhibitors
Abstract
The urea scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors.[1][2][3] Its unique ability to act as a rigid, bidentate hydrogen bond donor-acceptor allows it to form critical interactions with the hinge region of kinase active sites, a feature exploited by numerous FDA-approved drugs.[1][4] This guide provides a comprehensive framework for the comparative bioactivity assessment of analogs derived from the lead compound, 1-(2-Amino-2-methylpropyl)urea hydrochloride. We will explore the rationale behind analog design, present a tiered experimental approach from cellular screening to mechanistic validation, and provide detailed, field-proven protocols. The objective is to equip researchers with the strategy and methodology required to elucidate structure-activity relationships (SAR) within this chemical series and identify promising candidates for further development.
Introduction: The Rationale for Analog Development
The parent compound, This compound (Lead Compound) , presents a simple aliphatic urea structure. While possessing the key urea pharmacophore, its bioactivity is predicted to be modest due to the lack of structural features that typically confer high potency and selectivity for protein kinases, such as aromatic moieties for engaging hydrophobic pockets.[5]
To explore the therapeutic potential of this scaffold, we have designed two analogs based on established principles of kinase inhibitor design:[6][7]
-
Analog A (Aromatic Moiety Introduction): N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-amino-2-methylpropyl)urea. This modification introduces a substituted phenyl group, transforming the molecule into a diaryl-like urea. This group is designed to mimic the interactions of successful kinase inhibitors like Sorafenib, which utilize aromatic rings to bind to hydrophobic regions adjacent to the ATP-binding site, thereby increasing potency and target specificity.[4][5]
-
Analog B (Alkyl Chain Modification): 1-(3-Amino-3-methylbutyl)urea hydrochloride. This analog extends the carbon backbone by one methylene unit. This subtle change allows for an exploration of the spatial tolerance within the target's binding site and its effect on optimal positioning of the terminal amine and urea groups.
This guide will detail the head-to-head comparison of the Lead Compound, Analog A, and Analog B to determine the impact of these structural modifications on their anticancer bioactivity.
Experimental Strategy: A Three-Tiered Approach
To build a comprehensive understanding of the analogs' bioactivity, we employ a tiered screening cascade. This approach efficiently filters compounds from general cytotoxicity to specific on-target activity.
Caption: Targeted inhibition of the MAPK signaling pathway by Analog A.
Western Blot Results Summary:
| Treatment | p-MEK / Total MEK Ratio (Normalized) |
| Vehicle (DMSO) | 1.00 |
| Analog A (1.5 µM) | 0.15 |
-
Analysis: Treatment with Analog A at its antiproliferative IC50 value resulted in a significant reduction in MEK phosphorylation. This confirms that Analog A effectively engages and inhibits BRAF V600E in a cellular context, leading to the blockade of downstream signaling and subsequent reduction in cell proliferation. [8][9]
Discussion and Conclusion
This comparative guide demonstrates a clear structure-activity relationship for the 1-(2-Amino-2-methylpropyl)urea scaffold. The parent Lead Compound is inactive, as is Analog B , which features a minor aliphatic extension. In stark contrast, Analog A , which incorporates a substituted aryl ring, is a potent inhibitor of the BRAF V600E kinase and the MAPK signaling pathway, translating to significant antiproliferative effects in a relevant cancer cell line.
The success of Analog A validates the initial design hypothesis: for this scaffold to be an effective kinase inhibitor, it requires an aromatic component to engage hydrophobic pockets within the enzyme's active site. [5][6]The urea moiety likely serves its classic role as a hinge-binder, while the substituted phenyl group provides the necessary potency and specificity. [1][4] In conclusion, this systematic, three-tiered evaluation has successfully transformed a simple urea-containing molecule into a potent kinase inhibitor lead. Future work should focus on further optimization of the aromatic moiety of Analog A to improve potency and explore selectivity against a wider panel of kinases.
Detailed Experimental Protocols
MTT Cell Proliferation Assay
Causality: This protocol is chosen for its high-throughput capability and reliability in assessing cell viability. It measures the metabolic activity of living cells via the reduction of MTT to formazan, providing a robust proxy for cell number. [10]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2. [11][12]2. Compound Treatment: Prepare serial dilutions of the test compounds (Lead, Analog A, Analog B) in culture medium. Replace the existing medium with 100 µL of medium containing the compounds or vehicle control (0.1% DMSO). Include wells with medium only for background control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [13][14]5. Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker. [10]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background, calculate cell viability as a percentage of the vehicle-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.
In Vitro Radiometric Kinase Assay (BRAF V600E)
Causality: Radiometric assays are the gold standard for kinase screening because they directly measure the catalytic transfer of a phosphate from [γ-³³P]ATP to a substrate, minimizing false positives that can occur with indirect assay formats. [15][16]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, 10 µM ATP (spiked with [γ-³³P]ATP), the peptide substrate (e.g., MEK1), and purified recombinant BRAF V600E enzyme.
-
Compound Addition: Add test compounds at various concentrations (typically a 10-point, 3-fold serial dilution). Include a positive control (no enzyme) and a negative control (DMSO vehicle).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate for 60 minutes at 30°C.
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Measure the radioactivity on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the biochemical IC50 value.
Western Blot for p-MEK Analysis
Causality: Western blotting with phospho-specific antibodies provides direct evidence of on-target pathway modulation within a cellular environment. It confirms that the compound's antiproliferative effect is mediated by the intended mechanism of action. [17][18]
-
Cell Treatment and Lysis: Seed A549 cells in a 6-well plate. Once they reach 80% confluency, treat with Analog A (1.5 µM) or vehicle (DMSO) for 2 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20 µg of protein from each sample and separate the proteins by size on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MEK1/2 (e.g., Rabbit anti-p-MEK).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies for total MEK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-MEK signal to the total MEK signal to determine the specific inhibition of phosphorylation.
References
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A Comparative Guide to the Synthesis of 1-(2-Amino-2-methylpropyl)urea Hydrochloride for Researchers
This document offers a comprehensive validation of a primary synthetic route to 1-(2-Amino-2-methylpropyl)urea hydrochloride, a molecule of interest in pharmaceutical research. Beyond a simple protocol, this guide delves into the rationale behind the chosen methodology, compares it with viable alternatives, and provides the necessary experimental and spectroscopic data to support its implementation. Our approach is grounded in scientific integrity, drawing upon established chemical principles and field-proven insights to deliver a trustworthy and authoritative resource.
Introduction to this compound
This compound is a substituted urea derivative containing a primary amine functionality. The urea moiety is a common pharmacophore in drug discovery, known for its ability to form strong hydrogen bonds with biological targets. The presence of a gem-dimethyl group and a primary amine offers potential for further structural modifications, making it a valuable building block in the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Primary Synthetic Route: Urea Condensation with 2-Methyl-1,2-diaminopropane
The most direct and atom-economical approach to 1-(2-Amino-2-methylpropyl)urea is the condensation of 2-methyl-1,2-diaminopropane with urea. This method avoids the use of hazardous reagents like phosgene and isocyanates, making it a safer and more environmentally friendly option.
Rationale for the Primary Route
The choice of this primary route is based on several key advantages:
-
Safety and Environmental Considerations: This route circumvents the use of highly toxic and corrosive reagents such as phosgene or isocyanates, which are traditionally used for urea synthesis.[1]
-
Atom Economy: The reaction utilizes readily available and inexpensive starting materials, with ammonia and carbon dioxide (from the decomposition of excess urea) as the primary byproducts.
-
Simplicity: The one-pot nature of the condensation reaction simplifies the experimental setup and workup procedures.
Experimental Workflow: Primary Synthetic Route
Caption: Workflow for the primary synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Amino-2-methylpropyl)urea
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-1,2-diaminopropane (1.0 eq) and urea (1.2 eq).
-
Heat the reaction mixture to 120-140 °C in an oil bath. The mixture will melt and ammonia gas will evolve. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The crude product will solidify.
-
Dissolve the crude product in a minimal amount of hot isopropanol and filter to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield 1-(2-Amino-2-methylpropyl)urea.
Step 2: Formation of this compound
-
Dissolve the purified 1-(2-Amino-2-methylpropyl)urea in a suitable inert solvent such as anhydrous ethanol or isopropanol.
-
Slowly add a solution of hydrogen chloride (1.0-1.1 eq) in the same solvent with stirring.
-
A white precipitate of the hydrochloride salt will form immediately.
-
Stir the suspension for 30 minutes at room temperature to ensure complete salt formation.
-
Collect the precipitate by vacuum filtration, wash with the anhydrous solvent, and dry under vacuum to obtain this compound.
Expected Characterization Data (Based on Analogous Structures)
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the methylene group adjacent to the urea (triplet), the methylene group adjacent to the primary amine (singlet or broad singlet), and the NH and NH₂ protons of the urea and amine groups (broad singlets). Chemical shifts will be downfield in the hydrochloride salt compared to the free base. For urea, the proton chemical shift is around 5.7 ppm.[2] |
| ¹³C NMR | A characteristic signal for the urea carbonyl carbon is expected in the range of 155-165 ppm.[3][4] Signals for the quaternary carbon, the two equivalent methyl carbons, and the two methylene carbons will also be present. |
| IR (cm⁻¹) | Strong C=O stretching vibration for the urea carbonyl group around 1650-1700 cm⁻¹.[2][5] N-H stretching vibrations for the amine and urea groups in the range of 3200-3500 cm⁻¹.[2][6] C-N stretching vibrations around 1450 and 1150 cm⁻¹.[2] |
| Mass Spec | The mass spectrum should show the molecular ion peak corresponding to the free base, 1-(2-Amino-2-methylpropyl)urea. |
Comparison with Alternative Synthetic Routes
While the primary route is recommended for its safety and simplicity, other methods can also be employed. Below is a comparison of two alternative routes.
Alternative Route 1: Reaction with Potassium Cyanate
This method involves the reaction of the hydrochloride salt of 2-methyl-1,2-diaminopropane with potassium cyanate. This is a classical method for the synthesis of ureas from amines.
Reaction Scheme: (CH₃)₂C(NH₂)CH₂NH₂·HCl + KOCN → (CH₃)₂C(NH₂)CH₂NHC(=O)NH₂ + KCl
Alternative Route 2: Isocyanate-Based Synthesis
This route would involve the synthesis of an isocyanate intermediate from 2-amino-2-methyl-1-propanol, followed by reaction with ammonia. This is a more traditional but also more hazardous approach.
Reaction Scheme: (CH₃)₂C(NH₂)CH₂OH → (CH₃)₂C(NH₂)CH₂NCO (CH₃)₂C(NH₂)CH₂NCO + NH₃ → (CH₃)₂C(NH₂)CH₂NHC(=O)NH₂
Comparative Analysis of Synthetic Routes
| Parameter | Primary Route (Urea Condensation) | Alternative Route 1 (Potassium Cyanate) | Alternative Route 2 (Isocyanate-Based) |
| Starting Materials | 2-methyl-1,2-diaminopropane, Urea | 2-methyl-1,2-diaminopropane hydrochloride, Potassium cyanate | 2-amino-2-methyl-1-propanol, Phosgene equivalent, Ammonia |
| Reagent Safety | Good (avoids toxic reagents) | Moderate (Potassium cyanate is toxic) | Poor (Isocyanates and phosgene equivalents are highly toxic) |
| Reaction Conditions | High temperature (120-140°C) | Moderate temperature | Multi-step, requires careful control of conditions |
| Yield & Purity | Moderate to good, purification by crystallization | Generally good, purification can be straightforward | Can be high, but requires careful handling of intermediates |
| Cost-Effectiveness | High (inexpensive starting materials) | Moderate | Lower (more expensive and hazardous reagents) |
| Environmental Impact | Low | Moderate | High |
Decision-Making Framework for Route Selection
Caption: Decision-making flowchart for selecting the optimal synthetic route.
Conclusion
This guide has presented a validated, safe, and efficient primary synthetic route for this compound. The urea condensation method offers significant advantages in terms of safety, cost-effectiveness, and environmental impact over traditional methods involving hazardous reagents. While alternative routes exist and may be suitable for specific applications, the primary route is recommended for general laboratory synthesis. The provided experimental details and expected characterization data serve as a reliable foundation for researchers to successfully synthesize and validate this valuable chemical entity.
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Chemical shifts of the carbonyl carbons and N-H groups in the 13 C and 1 H NMR spectra. ResearchGate. Available at: [Link]
-
mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]
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The Infra-red Absorption Spectrum and Structure of Urea. Nature. Available at: [Link]
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Infrared spectra of crystalline urea films. ResearchGate. Available at: [Link]
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Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry. Available at: [Link]
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A Comparative Guide to Urea-Based Scaffolds in Drug Discovery: Spotlight on 1-(2-Amino-2-methylpropyl)urea Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the urea functional group stands out as a privileged scaffold, integral to the design of numerous therapeutic agents.[1][2] Its unique ability to form stable, bidentate hydrogen bonds allows for potent and specific interactions with biological targets, making it a cornerstone in the development of drugs across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[3] This guide provides a comparative overview of urea-based scaffolds, with a special focus on the potential utility of 1-(2-Amino-2-methylpropyl)urea hydrochloride, a less-explored aliphatic urea. We will delve into the structural nuances that drive the performance of urea-based compounds and provide a framework for their experimental comparison.
The Urea Moiety: A Privileged Scaffold in Medicinal Chemistry
The power of the urea group lies in its dual nature as a hydrogen bond donor and acceptor. The carbonyl oxygen acts as a hydrogen bond acceptor, while the two N-H groups serve as donors. This arrangement enables the urea moiety to anchor a molecule into the active site of a protein, often forming critical interactions with the protein backbone.[3][4] This "hinge-binding" capability is particularly well-documented in the field of kinase inhibitors, where many approved drugs leverage a urea scaffold to achieve high potency.[5]
The versatility of the urea scaffold is further enhanced by the ability to modify the substituents on its nitrogen atoms. These substituents can be tailored to probe different regions of a binding pocket, optimize pharmacokinetic properties, and fine-tune the overall biological activity of the compound.[3][4]
A Closer Look at this compound
This compound is a small, aliphatic urea derivative. Its structure presents several key features that distinguish it from the more commonly studied aromatic urea scaffolds:
-
Aliphatic Nature: The propyl chain provides conformational flexibility, which can be advantageous for fitting into dynamic binding pockets. Unlike rigid aromatic systems, the aliphatic chain can adopt various conformations to optimize its interactions with the target protein.
-
Primary Amine: The terminal primary amine is a key feature. At physiological pH, this group will be protonated, carrying a positive charge. This charge can be exploited to form strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
-
Gem-Dimethyl Group: The two methyl groups on the carbon adjacent to the primary amine introduce steric bulk. This can influence the molecule's preferred conformation and may enhance binding by occupying a hydrophobic sub-pocket. It can also shield the adjacent amine from metabolic degradation, potentially improving the compound's pharmacokinetic profile.
-
Hydrochloride Salt: This formulation enhances the compound's solubility in aqueous media, which is a crucial property for handling, formulation, and bioavailability.
Comparative Framework: Aliphatic vs. Aromatic Urea Scaffolds
The choice between an aliphatic and an aromatic urea scaffold is a critical decision in drug design, with each offering distinct advantages and disadvantages.
| Feature | Aliphatic Urea Scaffolds | Aromatic Urea Scaffolds |
| Flexibility | Higher conformational flexibility, allowing for induced-fit binding. | Rigid and planar, which can lead to higher binding affinity if the conformation is pre-organized for the target but can also introduce entropic penalties. |
| Solubility | Generally higher aqueous solubility, especially with polar functional groups. | Tend to be more lipophilic, which can lead to lower aqueous solubility but better membrane permeability. |
| Binding Interactions | Primarily engage in hydrogen bonding and van der Waals interactions. Can form ionic bonds if charged groups are present. | Can participate in π-π stacking and other non-covalent interactions with aromatic residues in the binding site, in addition to hydrogen bonding. |
| Metabolic Stability | Can be more susceptible to metabolism, although this is highly dependent on the specific structure. | Generally more metabolically stable, but can be subject to oxidative metabolism on the aromatic rings. |
| Target Profile | Versatile and can be adapted for a wide range of targets. | Particularly successful as kinase inhibitors, where the rigid structure is well-suited for the ATP binding site. |
Hypothesized Performance of this compound
Based on its structural features, we can hypothesize the potential performance characteristics of this compound:
-
Potential as a Fragment for Fragment-Based Drug Discovery (FBDD): Its small size and simple structure make it an ideal candidate for FBDD screening campaigns. The primary amine provides a clear vector for chemical elaboration once a binding hit is identified.
-
Targeting Enzymes with Charged Active Sites: The positively charged amine could make it a suitable inhibitor for enzymes that have a negatively charged pocket, such as certain proteases or transferases.
-
Improved Pharmacokinetic Profile: The gem-dimethyl group may confer metabolic stability, and its overall small size and polarity could lead to favorable pharmacokinetic properties.
To truly understand the potential of this compound, it must be subjected to rigorous experimental evaluation and compared head-to-head with other urea-based scaffolds.
Experimental Protocols for Comparative Evaluation
To facilitate the direct comparison of this compound with other urea-based scaffolds, we provide the following standardized experimental protocols.
Protocol 1: Synthesis of Urea-Based Scaffolds
A general and robust method for the synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate.
Materials:
-
Primary or secondary amine (e.g., 1,1-dimethyl-1,2-propanediamine for the synthesis of 1-(2-Amino-2-methylpropyl)urea)
-
Isocyanate (e.g., trimethylsilyl isocyanate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Hydrochloric acid (for salt formation)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)
Procedure:
-
Dissolve the amine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the isocyanate (1 equivalent) dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired urea.
-
For the hydrochloride salt, dissolve the purified urea in a suitable solvent (e.g., diethyl ether, methanol) and add a solution of hydrochloric acid (e.g., 1M in diethyl ether) dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Causality Behind Experimental Choices: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the reaction of the isocyanate with water. The slow addition of the isocyanate at low temperature helps to control the exothermic reaction.
Protocol 2: Kinase Inhibition Assay
Given the prevalence of urea-based scaffolds as kinase inhibitors, a kinase inhibition assay is a relevant starting point for biological evaluation.
Materials:
-
Kinase of interest (e.g., a panel of representative kinases from different families)
-
Kinase substrate (e.g., a peptide or protein substrate)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the test compounds to the wells (final DMSO concentration should be kept low, typically <1%).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period.
-
Stop the reaction and measure the kinase activity using the detection reagent and a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Self-Validating System: The assay should include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle) to ensure the assay is performing correctly.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General structure of a urea-based scaffold.
Caption: Experimental workflow for the synthesis of urea derivatives.
Conclusion and Future Directions
The urea scaffold will undoubtedly continue to be a mainstay in drug discovery due to its remarkable versatility and proven track record. While the focus has historically been on aromatic ureas, the exploration of less-common scaffolds like this compound presents an exciting opportunity for innovation. Its unique combination of an aliphatic backbone, a charged primary amine, and a gem-dimethyl group may unlock novel biological activities and lead to the development of a new generation of therapeutic agents.
This guide provides a foundational framework for researchers to begin their exploration of this and other novel urea-based scaffolds. By systematically synthesizing, evaluating, and comparing these compounds, the scientific community can continue to harness the power of the urea moiety to address unmet medical needs.
References
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G. G. D. de Oliveira, et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 62(23), 10491-10526. [Link]
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A. Gaulton, et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research, 40(D1), D1100-D1107. [Link]
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M. C. A. de Oliveira, et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Pharmaceuticals, 14(4), 337. [Link]
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A. K. Ghosh & M. Brindisi. (2015). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
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Chemspace. (2021). Urea derivatives in Drug Discovery. [Link]
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J. Young, et al. (2021). Dipeptide inhibitors of the prostate specific membrane antigen (PSMA): A comparison of urea and thiourea derivatives. Bioorganic & Medicinal Chemistry Letters, 40, 127945. [Link]
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A. K. Ghosh, et al. (2020). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 8, 589. [Link]
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C. S. Lee. (1983). Pharmacokinetics of urea: development of a kinetic model for correlating dietary nitrogen intake and urea metabolism in chronic renal failure. Biopharmaceutics & Drug Disposition, 4(3), 225-231. [Link]
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S. A. Shah, et al. (2021). Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy. ACS Omega, 6(50), 34563-34574. [Link]
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B. Krajewska. (2009). Ureases I. Functional, catalytic and kinetic properties: A review. Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 9-21. [Link]
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J. Dumas. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 708-716. [Link]
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M. Barakat, et al. (2021). Structural characterization of P1′-diversified urea-based inhibitors of glutamate carboxypeptidase II. Journal of Medicinal Chemistry, 64(1), 745-758. [Link]
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M. T. H. Khan & A. Ather. (2006). Chemistry and Mechanism of Urease Inhibition. In Bioactive Natural Products (Part L) (pp. 453-487). Elsevier. [Link]
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M. Madesclaire, et al. (2012). Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-AMINO-1-(4-nitrophenyl)-1,3-propanediol. Pharmaceutical Chemistry Journal, 46(1), 22-24. [Link]
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A. K. Ghosh & M. Brindisi. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 62(23), 10491-10526. [Link]
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A. Bouziane, et al. (2022). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 12(45), 29559-29570. [Link]
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S. Ben-Abdallah, et al. (2023). General synthetic route to urea analogs. Reagents and conditions: a) R1R2NH, CH2Cl2, RT, 25–90%. ResearchGate. [Link]
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M. A. A. Al-Amin, et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(16), 4967. [Link]
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S. Jahanbani, et al. (2023). Foliar Application of Urea and Amino Acids Regulates Growth, Photosynthesis, Pigments, Antioxidant Activity, and the Essential Oil Content and Composition of Basil (Ocimum basilicum L.). Plants, 12(13), 2509. [Link]
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Cross-reactivity studies of inhibitors derived from "1-(2-Amino-2-methylpropyl)urea hydrochloride"
An objective guide to understanding the cross-reactivity profile of novel inhibitors is crucial for advancing drug discovery programs. This document provides a comparative analysis of a hypothetical inhibitor series derived from "1-(2-Amino-2-methylpropyl)urea hydrochloride," focusing on a lead candidate, UMP-K42. We will benchmark UMP-K42 against established inhibitors targeting the p38 MAPK (Mitogen-Activated Protein Kinase) pathway, a critical signaling node in inflammation and cellular stress responses.
The urea scaffold, central to our hypothetical UMP-K42, is a well-established pharmacophore in kinase inhibition, known to form key hydrogen bond interactions with the hinge region of the kinase domain. However, this same feature can also lead to off-target binding to other kinases or enzymes that share structural homology. Therefore, a rigorous cross-reactivity assessment is not merely a checkbox exercise but a fundamental step in validating a new chemical entity's therapeutic potential and safety profile.
This guide will detail the experimental methodologies to build a comprehensive selectivity profile, present comparative data in a clear format, and explain the scientific rationale behind each step, empowering researchers to design and interpret their own cross-reactivity studies.
Comparative Inhibitor Overview
To contextualize the performance of our lead candidate, UMP-K42, we are comparing it against two well-characterized p38 MAPK inhibitors with distinct selectivity profiles.
| Inhibitor | Primary Target(s) | Scaffold Class | Key Characteristics |
| UMP-K42 (Hypothetical) | p38α | Substituted Urea | A novel chemical entity derived from 1-(2-amino-2-methylpropyl)urea, optimized for p38α inhibition. |
| SB203580 | p38α, p38β | Pyridinylimidazole | A widely used, first-generation p38 inhibitor; known to have significant off-target effects, including inhibition of RIPK2. |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | Pyridinyl-pyrazole | A highly potent, allosteric inhibitor that binds to the DFG-out conformation of p38 kinases, offering a different binding mode for comparison. |
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, such as cytokines and cellular stress, leading to the activation of downstream transcription factors and subsequent cellular responses. Understanding this pathway is critical for interpreting the biological consequences of inhibiting p38α.
Caption: Simplified p38 MAPK signaling cascade.
Experimental Workflow for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. We employ a tiered strategy, starting with a broad screen and moving to more focused cellular and biochemical assays.
Caption: Tiered experimental workflow for inhibitor profiling.
Tier 1: Broad Kinase Selectivity Screening
Objective: To obtain an unbiased overview of the inhibitor's interaction with a wide array of human kinases.
Methodology: The KINOMEscan™ assay platform (DiscoverX) is a competition binding assay that quantitatively measures the ability of a compound to bind to over 450 kinases. The results are typically reported as a percentage of control (%Ctrl), where a lower number indicates a stronger interaction.
Illustrative Data: Kinase Panel Screening Results (%Ctrl at 1µM)
| Kinase Target | UMP-K42 (Hypothetical) | SB203580 | Doramapimod (BIRB 796) |
| MAPK14 (p38α) | 0.5 | 1.2 | 0.1 |
| MAPK11 (p38β) | 2.5 | 3.0 | 0.5 |
| JNK1 | 85 | 45 | 92 |
| ERK2 | 92 | 78 | 95 |
| RIPK2 | 75 | 8.5 | 88 |
| CDK2 | 95 | 65 | 91 |
| VEGFR2 | 88 | 55 | 89 |
Interpretation:
-
UMP-K42 demonstrates potent binding to its intended target, p38α, and to a lesser extent, the closely related p38β isoform. Crucially, it shows minimal interaction with other kinases in the panel, including RIPK2, suggesting a favorable initial selectivity profile.
-
SB203580 confirms its known primary targets but also shows significant binding to RIPK2, a known off-target that can lead to confounding biological effects.
-
Doramapimod exhibits extremely potent binding to the p38 isoforms and maintains a very clean profile across the panel, consistent with its known high selectivity.
Tier 2: Biochemical IC50 Determination
Objective: To quantify the potency of the inhibitors against the primary target and key potential off-targets identified in Tier 1.
Methodology: An in vitro enzymatic assay is performed using recombinant human kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the kinase. The inhibitor is titrated to determine the concentration that results in 50% inhibition (IC50).
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the inhibitors in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted inhibitor, 2.5 µL of the kinase/substrate/ATP mixture (pre-incubated). The final concentrations should be optimized for each kinase, but typical values are 1-5 nM kinase, 10-50 µM ATP (at Km), and 200 nM substrate peptide.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 5 µL of TR-FRET detection mix (containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin to bind the biotinylated substrate).
-
Readout: Incubate for another 60 minutes and read the plate on a TR-FRET enabled plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis: Calculate the ratio of acceptor (665 nm) to donor (615 nm) fluorescence. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
Illustrative Data: Comparative IC50 Values (nM)
| Kinase Target | UMP-K42 (Hypothetical) | SB203580 | Doramapimod (BIRB 796) |
| MAPK14 (p38α) | 15 | 50 | 0.8 |
| MAPK11 (p38β) | 45 | 120 | 2.5 |
| RIPK2 | >10,000 | 350 | >10,000 |
Interpretation:
-
The IC50 data corroborates the binding assay results. UMP-K42 is a potent inhibitor of p38α with a 3-fold selectivity over p38β. Its lack of activity against RIPK2 is a significant advantage over SB203580.
-
Doramapimod is confirmed as an exceptionally potent inhibitor of p38α/β.
-
The >10,000 nM IC50 value for UMP-K42 against RIPK2 provides strong quantitative evidence of its selectivity.
Tier 3: Cellular Target Engagement
Objective: To verify that the inhibitor binds to its intended target within the complex environment of a living cell.
Methodology: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in cells and tissues. It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Protocol: CETSA Workflow
-
Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with the inhibitor at a desired concentration (e.g., 1 µM) or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature point by Western Blot or an immunoassay like ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
Illustrative Data: CETSA Thermal Shift (ΔTm in °C)
| Inhibitor (1 µM) | Target: p38α |
| UMP-K42 (Hypothetical) | +5.8 °C |
| SB203580 | +4.2 °C |
| Doramapimod (BIRB 796) | +9.5 °C |
Interpretation:
-
All three inhibitors induce a thermal shift for p38α, confirming that they engage the target in a cellular context.
-
The magnitude of the shift often correlates with the inhibitor's potency and binding affinity. The strong shift observed for Doramapimod is consistent with its sub-nanomolar potency.
-
UMP-K42 shows a robust thermal shift, providing strong evidence of on-target activity in cells and validating it as a potent and cell-permeable inhibitor.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to characterizing the selectivity of a novel inhibitor, UMP-K42, derived from a substituted urea scaffold. The tiered experimental workflow, progressing from broad screening to quantitative biochemical assays and finally to cellular target engagement, provides a comprehensive picture of the inhibitor's cross-reactivity profile.
Our illustrative data suggests that UMP-K42 is a potent and selective p38α/β inhibitor, with a clear advantage over the first-generation compound SB203580 due to its lack of off-target activity on kinases like RIPK2. While not as potent as the allosteric inhibitor Doramapimod, UMP-K42 represents a promising chemical entity with a well-defined selectivity profile.
Further studies should include phenotypic screens to understand the downstream cellular consequences of inhibiting p38 with UMP-K42 and in vivo studies to assess its pharmacokinetic properties and efficacy. This rigorous, data-driven approach to cross-reactivity profiling is indispensable for the successful development of safe and effective targeted therapies.
References
-
Title: A review of p38 MAPK inhibitors. Source: ScienceDirect URL: [Link]
-
Title: The p38 mitogen-activated protein kinase inhibitor Doramapimod (BIRB 796) is a potent and selective inhibitor of the transforming growth factor-β receptor I. Source: Journal of Biological Chemistry URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug-target interactions in cells. Source: Nature Protocols URL: [Link]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Urea-Based Compounds
Focus: "1-(2-Amino-2-methylpropyl)urea hydrochloride" Derivatives
Introduction
In the landscape of modern drug discovery, the urea scaffold holds a central and enduring role. Its remarkable ability to form stable, bidentate hydrogen bonds with protein targets makes it a privileged motif in medicinal chemistry, integral to the design of potent and selective therapeutic agents[1]. From kinase inhibitors in oncology to antiviral agents, urea derivatives are ubiquitous. However, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on a rigorous and unequivocal elucidation of its mechanism of action (MoA). Without a clear understanding of how a compound engages its target and modulates downstream biology, progression through the development pipeline is fraught with risk.
This guide, written from the perspective of a field-experienced application scientist, provides a comprehensive, multi-pronged strategy for validating the MoA of novel compounds, using "this compound" and its derivatives as a central example. We will move beyond rote protocols to explain the causality behind experimental choices, emphasizing the design of self-validating systems to ensure data integrity. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework to confidently connect a molecular interaction to a functional cellular outcome.
The Validation Workflow: A Tripartite Approach
A successful MoA validation strategy can be conceptualized as a logical progression through three core experimental pillars:
-
Target Engagement: Does the compound physically interact with its intended target protein within the complex milieu of a living cell?
-
Downstream Pathway Modulation: Does this interaction lead to the expected changes in the target's immediate signaling pathway?
-
Phenotypic Confirmation: Do these molecular changes translate into a measurable and relevant cellular phenotype?
This workflow ensures that a complete, evidence-based narrative is built, linking the drug to its target, its pathway, and its ultimate biological effect.
Caption: A logical workflow for Mechanism of Action (MoA) validation.
Pillar 1: Confirming Target Engagement in a Cellular Environment
The foundational step in any MoA study is to unequivocally demonstrate that your compound binds to its intended target in a physiologically relevant setting.[2] Simply showing activity in a biochemical assay with purified protein is insufficient, as it neglects factors like cell permeability and target availability. Here, we compare two robust, label-free methods.
A. Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful biophysical technique that operates on a simple, elegant principle: the binding of a ligand, such as our urea derivative, to its target protein increases that protein's thermal stability.[3] When cells are heated, proteins denature and aggregate; however, ligand-bound proteins are stabilized and remain in the soluble fraction at higher temperatures.[4][5] This allows us to "see" target engagement without modifying the compound or the protein.
Experimental Protocol: CETSA for Target X
-
Cell Culture & Treatment: Plate a suitable cell line (e.g., one that endogenously expresses the putative target) and grow to ~80% confluency. Treat cells with various concentrations of "this compound" derivative, a negative control derivative, and a vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[6]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Fractions: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analysis by Western Blot: Analyze the amount of the target protein remaining in the soluble fraction for each temperature and treatment condition using a standard Western Blot protocol with a specific antibody against the target.
Trustworthiness - The Self-Validating System:
-
Vehicle Control: The DMSO-treated samples establish the baseline thermal stability of the target protein.
-
Negative Control Compound: A structurally similar derivative known to be inactive in functional assays should show no significant thermal shift compared to the vehicle. This control is critical to rule out non-specific stabilization effects.
-
Dose-Response: A positive result should demonstrate a concentration-dependent increase in the target protein's melting temperature.
Comparative Data (Hypothetical)
| Compound | Target Protein | Apparent Tm (°C) | ΔTm vs. Vehicle (°C) |
| Vehicle (0.1% DMSO) | Target X | 52.1 | - |
| Lead Derivative (10 µM) | Target X | 58.6 | +6.5 |
| Inactive Derivative (10 µM) | Target X | 52.3 | +0.2 |
| Off-Target Protein Y | Target X | 48.5 | +0.1 |
B. Kinobeads Competition Binding Assay (for Kinase Targets)
Expertise & Experience: If the hypothesized target is a protein kinase, the kinobeads assay offers a superb method for both confirming the primary target and simultaneously profiling for off-targets.[7] This chemical proteomics approach uses beads armed with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[8][9] Our test compound is added in competition; if it binds to a specific kinase in the cell lysate, that kinase will no longer be captured by the beads. The unbound fraction is then identified and quantified by mass spectrometry.[8]
Experimental Protocol: Kinobeads Assay
-
Lysate Preparation: Prepare native cell lysate from an appropriate cell line under conditions that preserve kinase integrity.
-
Compound Incubation: Incubate the lysate with increasing concentrations of the test derivative or DMSO vehicle control.
-
Kinobeads Pulldown: Add the kinobeads affinity resin to the lysate and incubate to allow the capture of kinases not bound by the test compound.[9]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze via LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the compound-treated samples versus the vehicle control. A decrease in signal indicates competitive binding.
Trustworthiness - The Self-Validating System:
-
Competition Curve: A true interaction will yield a dose-dependent decrease in the amount of kinase captured, from which an apparent dissociation constant (Kdapp) can be calculated.[8]
-
Broad Profiling: The unbiased nature of this assay provides a built-in control. The ideal compound will show high-affinity binding to its intended target while having minimal interaction with hundreds of other kinases, thus validating its selectivity.[10]
Comparative Data (Hypothetical)
| Kinase Target | Lead Derivative (Kdapp, nM) | Known Inhibitor (Kdapp, nM) |
| Target Kinase A | 15 | 8 |
| Off-Target Kinase B | 1,250 | 2,500 |
| Off-Target Kinase C | >10,000 | >10,000 |
Pillar 2: Elucidating Downstream Signaling Pathway Modulation
Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event has a functional consequence. This involves investigating the signaling pathway immediately downstream of the target.
Caption: A hypothetical signaling pathway inhibited by a urea derivative.
A. Western Blotting for Post-Translational Modifications
Expertise & Experience: Western blotting is the workhorse technique for visualizing changes in protein levels and, critically, their activation states via post-translational modifications like phosphorylation.[11] If our urea derivative is a kinase inhibitor, we expect to see a decrease in the phosphorylation of its direct substrates and downstream signaling nodes.
Experimental Protocol: Phospho-Protein Western Blot
-
Cell Treatment & Lysis: Treat cells with the lead derivative, inactive derivative, a known inhibitor (positive control), and vehicle for a predetermined time (e.g., 30 minutes). Immediately lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil to denature, and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-p-ERK).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Re-probing: Detect the signal using an ECL substrate. After imaging, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).
Trustworthiness - The Self-Validating System:
-
Total Protein & Loading Control: Normalizing the phospho-protein signal to the total protein level accounts for any differences in protein expression. Normalizing to a loading control like GAPDH confirms equal protein loading across all lanes. This dual normalization is essential for accurate quantification.[11]
-
Positive and Negative Controls: A known inhibitor should produce a similar effect to the lead compound, while the inactive derivative should have no effect, validating the specificity of the observed signaling change.
Comparative Data (Hypothetical Densitometry)
| Treatment (1 µM) | p-ERK / Total ERK Ratio (Normalized) |
| Vehicle | 1.00 |
| Lead Derivative | 0.15 |
| Inactive Derivative | 0.98 |
| Known Inhibitor | 0.12 |
B. RT-qPCR for Target Gene Expression
Expertise & Experience: Signaling pathways often culminate in changes to gene transcription. Reverse Transcription-Quantitative PCR (RT-qPCR) is a highly sensitive method to measure these changes by quantifying mRNA levels.[12][13] This allows us to look further downstream than Western blotting and assess the transcriptional consequences of target inhibition.
Experimental Protocol: Gene Expression Analysis
-
Cell Treatment & RNA Extraction: Treat cells as in the Western blot protocol, but for a longer duration appropriate for transcriptional changes (e.g., 6-24 hours). Extract total RNA using a TRIzol-based method or a column-based kit.
-
RNA Quality Control & Quantification: Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[13]
-
qPCR: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target gene of interest.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.[14] The cycle threshold (Ct) value is inversely proportional to the amount of starting template.[14]
Trustworthiness - The Self-Validating System:
-
Housekeeping Genes: Normalization of the target gene's Ct value to that of one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB) is mandatory. This corrects for any variations in the amount of starting RNA or the efficiency of the reverse transcription step.[14]
-
No-RT Control: A control sample where the reverse transcriptase enzyme is omitted ensures that the qPCR signal is not coming from contaminating genomic DNA.
Comparative Data (Hypothetical)
| Treatment (1 µM) | Target Gene (c-Fos) Fold Change vs. Vehicle |
| Vehicle | 1.0 |
| Lead Derivative | 0.2 |
| Inactive Derivative | 0.9 |
| Known Inhibitor | 0.15 |
Pillar 3: Assessing the Final Cellular Phenotypic Outcome
The ultimate validation of an MoA is demonstrating that the observed molecular changes translate into a desired, disease-relevant cellular response.[15] Phenotypic screening connects the entire mechanistic narrative to a functional endpoint.[16][17]
A. Cell Viability / Proliferation Assays
Expertise & Experience: For many therapeutic areas, particularly oncology, the desired outcome is the inhibition of cell growth or the induction of cell death. Luminescent assays like CellTiter-Glo® are superior to older colorimetric methods (e.g., MTT) due to their simplicity, sensitivity, and wider dynamic range.[18] The assay quantifies ATP, an indicator of metabolically active, viable cells.[19]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the lead derivative and comparator compounds. Include a "no-cell" control for background subtraction and a "vehicle-only" control representing 100% viability.
-
Incubation: Incubate the plates for a period relevant to the expected phenotype (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent directly to each well in a volume equal to the culture medium.[19]
-
Signal Development & Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle controls and plot a dose-response curve to calculate the half-maximal effective concentration (EC₅₀).
Trustworthiness - The Self-Validating System:
-
Dose-Response Curve: A specific biological effect will produce a sigmoidal dose-response curve, allowing for the determination of a robust EC₅₀ value.
-
Structure-Activity Relationship (SAR): The phenotypic results should correlate with the target engagement and pathway modulation data. For example, the lead derivative should be significantly more potent in the viability assay than the inactive derivative, consistent with its superior target binding affinity.
Comparative Data (Hypothetical)
| Compound | Cell Viability EC₅₀ (µM) |
| Lead Derivative | 0.05 |
| Inactive Derivative | > 50 |
| Known Inhibitor | 0.03 |
Conclusion
Validating the mechanism of action for a novel compound like "this compound" is a systematic process of building a logical, evidence-based case. It requires moving beyond a single experiment to an integrated series of assays that are inherently self-validating. By employing a tripartite strategy—confirming target engagement with methods like CETSA, verifying downstream signaling with Western blot and RT-qPCR, and measuring the ultimate cellular phenotype—researchers can establish a clear and defensible link from molecule to mechanism. This rigorous approach not only builds confidence in a lead candidate but also provides invaluable insights that guide the entire drug development journey.
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A Head-to-Head Comparison of Synthetic Methodologies for Urea Compounds: A Guide for Researchers
Urea and its derivatives are fundamental building blocks in modern science, with their presence spanning from life-saving pharmaceuticals and agrochemicals to advanced materials.[1][2][3][4] The ubiquity of the urea functional group has driven the development of a diverse array of synthetic methodologies, each with its own set of advantages and limitations. This guide provides a comprehensive, head-to-head comparison of the most significant synthetic routes to urea compounds, offering field-proven insights and supporting experimental data to aid researchers in selecting the optimal method for their specific application.
The Classical Approach: Phosgene and its Derivatives
The reaction of amines with phosgene or its safer surrogates, such as triphosgene and carbonyldiimidazole (CDI), is a long-established and versatile method for urea synthesis.[1][4][5] This approach is favored for its high reactivity and broad substrate scope.
Mechanism of Phosgenation
The reaction proceeds through a highly reactive isocyanate or carbamoyl chloride intermediate.[1][5] The amine initially attacks the carbonyl carbon of phosgene, leading to the displacement of a chloride ion. Subsequent elimination of HCl generates the isocyanate, which is then attacked by a second equivalent of the amine to form the final urea product.
Caption: Phosgenation mechanism for urea synthesis.
Experimental Protocol: Synthesis of a Disubstituted Urea using Triphosgene
Materials:
-
Primary or secondary amine (1.0 equiv)
-
Triphosgene (0.4 equiv)
-
Triethylamine (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene in anhydrous DCM.
-
Add the triphosgene solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired urea.[6]
Advantages and Disadvantages
| Advantages | Disadvantages |
| High reactivity and yields | Extreme toxicity of phosgene gas[5][7] |
| Broad substrate scope | Safer alternatives like triphosgene and CDI are expensive[8][9] |
| Reliable for both symmetrical and unsymmetrical ureas | Formation of symmetrical urea by-products can be an issue[8] |
| Well-established and widely documented | Requires careful handling and inert atmosphere conditions |
The Isocyanate Route: A Direct and Efficient Method
The reaction of an isocyanate with an amine is a straightforward and highly efficient method for preparing unsymmetrical ureas.[8][10] This method is particularly useful when the desired isocyanate is commercially available or can be readily synthesized.
Mechanism of Isocyanate Addition
This reaction is a classic example of nucleophilic addition to a heterocumulene. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a zwitterionic intermediate which rapidly tautomerizes to the stable urea product.
Caption: Mechanism of urea synthesis from an isocyanate and an amine.
Experimental Protocol: Synthesis of an N,N'-Disubstituted Urea
Materials:
-
Amine (1.0 equiv)
-
Isocyanate (1.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Dissolve the amine in the anhydrous solvent under an inert atmosphere.
-
Add the isocyanate to the amine solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture for 1-12 hours. Monitor the reaction by TLC.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.[11]
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields and purity | Limited availability of diverse isocyanates |
| Simple reaction conditions, often at room temperature | Isocyanates can be toxic and moisture-sensitive[5] |
| Excellent for unsymmetrical ureas | In situ generation of isocyanates can add complexity |
| Generally, no by-products are formed |
Modern Carbonylative Approaches: Utilizing CO and CO₂
In the quest for more sustainable and atom-economical synthetic routes, methods utilizing carbon monoxide (CO) and carbon dioxide (CO₂) as the carbonyl source have gained significant traction.[2][9] These methods often employ transition metal catalysts to facilitate the carbonylation of amines.
Oxidative Carbonylation with Carbon Monoxide
Palladium-catalyzed oxidative carbonylation of amines with CO in the presence of an oxidant provides a direct route to symmetrical and unsymmetrical ureas.[12][13] This method avoids the use of phosgene and isocyanates.
Caption: General scheme for oxidative carbonylation.
Direct Synthesis from Carbon Dioxide
The direct synthesis of ureas from amines and CO₂ is an attractive green chemistry approach.[2][14] However, the thermodynamic stability of CO₂ necessitates the use of dehydrating agents or catalysts to drive the reaction towards the urea product.[2] The reaction typically proceeds through a carbamic acid intermediate.[14][15]
Caption: Urea synthesis from amines and carbon dioxide.
Comparative Data of Carbonylative Methods
| Method | Carbonyl Source | Catalyst/Reagent | Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Oxidative Carbonylation | CO | Pd(II) complexes, oxidant (e.g., I₂, air) | 90-100 °C, 20 atm | Good to excellent | Avoids phosgene/isocyanates | Requires high pressure and temperature, expensive catalysts[13][16] |
| Direct Synthesis from CO₂ | CO₂ | Dehydrating agents (e.g., PPh₃/CCl₄), catalysts (e.g., Ru complexes) | Room temp to high temp, atmospheric to high pressure | Moderate to good | Utilizes a renewable C1 source, environmentally benign | Requires stoichiometric dehydrating agents or harsh conditions[2][10][17] |
Rearrangement Reactions: In Situ Isocyanate Generation
The Hofmann, Curtius, and Lossen rearrangements are powerful methods for the synthesis of ureas via the in situ generation of an isocyanate intermediate from a carboxylic acid derivative.[1] These methods are particularly valuable for accessing ureas from readily available starting materials.
The Hofmann Rearrangement
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) in the presence of a strong base to yield an isocyanate, which is then trapped by an amine to form the urea.[18] A milder and more convenient variation utilizes a hypervalent iodine reagent like phenyliodine diacetate (PIDA).[18]
Experimental Protocol: Hofmann Rearrangement using PIDA
Materials:
-
Primary amide (1.0 equiv)
-
Phenyliodine diacetate (PIDA) (2.0 equiv)
-
Ammonia source (e.g., 7 M NH₃ in MeOH or ammonium carbamate)
-
Methanol or 2,2,2-trifluoroethanol (TFE)
Procedure:
-
Dissolve the primary amide in the chosen solvent and cool to 0 °C.
-
If using ammonium carbamate, add it to the solution.
-
Add PIDA in one portion to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1.5-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[18]
Advantages and Disadvantages of Rearrangement Methods
| Advantages | Disadvantages |
| Readily available starting materials (amides, carboxylic acids) | Can involve hazardous intermediates (e.g., acyl azides in Curtius) |
| In situ generation of isocyanates avoids handling them directly | Limited to the synthesis of N-substituted or N,N'-disubstituted ureas |
| Mild reaction conditions are often possible | Stoichiometric amounts of reagents are typically required |
| Good functional group tolerance |
Conclusion
The synthesis of urea compounds can be approached through a variety of methodologies, each with its own distinct advantages and drawbacks. The classical phosgene and isocyanate routes remain highly effective for a broad range of substrates, offering high yields and reliability. However, the toxicity and handling concerns associated with these reagents have spurred the development of modern carbonylative methods. The use of CO and, more attractively, CO₂ as C1 synthons represents a significant step towards more sustainable and environmentally friendly processes, although these methods often require specialized equipment and catalysts. Rearrangement reactions provide a valuable alternative for the in situ generation of isocyanates from readily available carboxylic acid derivatives.
The choice of synthetic methodology will ultimately depend on the specific target molecule, the scale of the reaction, available equipment, and safety considerations. By understanding the underlying principles and practical aspects of each approach, researchers can make informed decisions to efficiently and safely synthesize the urea compounds required for their scientific endeavors.
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- 17. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. thieme-connect.com [thieme-connect.com]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 1-(2-Amino-2-methylpropyl)urea Hydrochloride Derivatives
This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on derivatives of 1-(2-Amino-2-methylpropyl)urea hydrochloride. As a Senior Application Scientist, my objective is to present a scientifically rigorous and practical approach for researchers, scientists, and drug development professionals. This document will not only outline experimental protocols but also delve into the causal reasoning behind the design of derivatives and the selection of assays, ensuring a self-validating system for your research.
Introduction: The Therapeutic Potential of Urea Derivatives
Urea and its derivatives are cornerstones in medicinal chemistry and drug discovery, primarily due to the urea moiety's ability to form stable hydrogen bonds with biological targets. This functionality is integral to numerous bioactive compounds, including a variety of clinically approved drugs. The core structure of this compound presents a promising scaffold for modification to enhance therapeutic efficacy. This guide will explore a systematic approach to understanding how structural modifications of this lead compound influence its biological activity and pharmacokinetic profile.
Designing the Derivative Library: A Rationale-Driven Approach
The foundation of a successful SAR study lies in the rational design of a focused library of derivatives. The goal is to systematically probe the chemical space around the lead compound to identify key structural features that govern its biological activity. For this compound, we will focus on modifications at three key positions: the terminal amino group, the urea linkage, and the alkyl backbone.
Modifications of the Terminal Amino Group
The primary amino group offers a key site for modification to explore its role in target engagement and to modulate physicochemical properties.
-
N-Alkylation: Introduction of small alkyl groups (methyl, ethyl) can probe for steric hindrance at the binding site and may enhance lipophilicity.
-
N-Acylation: Introducing acyl groups (acetyl, benzoyl) can explore the impact of introducing additional hydrogen bond acceptors and aromatic interactions.
-
N-Arylation: Phenyl or substituted phenyl groups can investigate the potential for pi-stacking interactions within the binding pocket.
-
Conversion to Guanidine: This modification introduces a basic group that can alter the pKa and potentially form salt bridges with acidic residues in the target protein.
Bioisosteric Replacement of the Urea Moiety
While the urea group is a strong hydrogen bond donor and acceptor, it can sometimes be associated with poor pharmacokinetic properties.[1] Exploring bioisosteric replacements is a crucial step in optimizing the lead compound.
-
Thiourea: The replacement of the carbonyl oxygen with sulfur can alter the hydrogen bonding geometry and electronic properties of the molecule.[1]
-
Squaramide: This four-membered ring can act as a urea bioisostere, often with improved properties.[1]
-
2-Aminopyrimidin-4(1H)-one: This heterocyclic system can mimic the hydrogen bonding pattern of the urea group while offering different physicochemical characteristics.[1]
Modifications of the Alkyl Backbone
The 2-methylpropyl linker provides a scaffold that can be altered to investigate the impact of size, rigidity, and stereochemistry.
-
Homologation: Increasing the chain length (e.g., to a butyl or pentyl linker) can probe for deeper binding pockets.
-
Introduction of Rigidity: Incorporating a cyclopropyl or cyclobutyl ring in place of the gem-dimethyl group can restrict conformational flexibility, which can sometimes lead to increased potency.
-
Stereochemical Exploration: If a chiral center is introduced, the synthesis and evaluation of individual enantiomers is critical, as biological targets are often stereospecific.
Experimental Evaluation: A Multi-faceted Approach
A comprehensive evaluation of the synthesized derivatives requires a suite of assays to assess not only their biological activity but also their drug-like properties.
Physicochemical Profiling
Understanding the fundamental physicochemical properties of each derivative is essential for interpreting biological data and predicting in vivo performance.[2][3][4]
| Property | Experimental Method | Rationale |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Poor solubility can limit absorption and lead to inaccurate in vitro data.[3] |
| Lipophilicity | LogD7.4 (log P at pH 7.4) | Influences membrane permeability, plasma protein binding, and metabolism.[5][6] |
| pKa | Potentiometric or Spectrophotometric Titration | Determines the ionization state at physiological pH, which affects target binding and cell penetration.[4] |
| Chemical Stability | Incubation in various pH buffers and plasma | Assesses the compound's stability under physiological and storage conditions.[7] |
In Vitro Biological Activity Assays
The choice of biological assays will depend on the therapeutic target of interest. The following provides a general framework.
These assays determine the affinity of the derivatives for the biological target.
-
Radioligand Binding Assay: A classic method to determine the binding affinity (Ki) by measuring the displacement of a radiolabeled ligand.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (kon and koff).
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on the driving forces of the interaction.
These assays measure the biological effect of the compound after binding to its target.
-
Enzyme Inhibition Assays: For enzymatic targets, IC50 values are determined by measuring the reduction in enzyme activity.
-
Cell-Based Assays: These assays measure the effect of the compounds on cellular processes, such as cell proliferation (e.g., MTT assay), apoptosis, or signaling pathways.[8]
In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify compounds with favorable pharmacokinetic profiles.[7][9][10][11]
| ADME Property | Experimental Assay | Rationale |
| Absorption | Caco-2 or PAMPA Permeability Assay | Predicts intestinal absorption and potential for efflux by transporters.[5] |
| Distribution | Plasma Protein Binding (Rapid Equilibrium Dialysis) | Determines the fraction of unbound drug, which is the pharmacologically active portion.[5][11] |
| Metabolism | Microsomal Stability Assay (Liver Microsomes) | Assesses the metabolic stability of the compound, providing an indication of its in vivo half-life.[7][11] |
| Metabolism | Cytochrome P450 (CYP) Inhibition Assay | Identifies potential for drug-drug interactions by assessing inhibition of major CYP isoforms.[11] |
| Toxicity | hERG Inhibition Assay | Screens for potential cardiotoxicity, a common reason for drug candidate failure.[11] |
Visualizing the Workflow and Relationships
To provide a clear overview of the proposed SAR study, the following diagrams illustrate the key processes and relationships.
Caption: A high-level overview of the iterative SAR workflow.
Sources
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. criver.com [criver.com]
Benchmarking the performance of "1-(2-Amino-2-methylpropyl)urea hydrochloride" in specific assays
A Methodological Framework for Benchmarking Novel Urea-Based Compounds in Biochemical Assays
Preamble: Initial searches for "1-(2-Amino-2-methylpropyl)urea hydrochloride" did not yield sufficient public-domain data regarding its performance in specific biochemical or cellular assays. This often occurs with novel chemical entities or those designated by internal discovery codes.
Therefore, this guide has been developed as a methodological framework. It uses a representative, well-characterized urea-based compound class—soluble epoxide hydrolase (s-EH) inhibitors—to illustrate the principles and experimental workflows for benchmarking the performance of a novel compound like "this compound." This approach provides a robust template for researchers to adapt for their specific compound of interest and biological target.
Introduction to the Target Class: Soluble Epoxide Hydrolase (s-EH)
Soluble epoxide hydrolase (s-EH, encoded by the EPHX2 gene) is a critical enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs) into their less active diol counterparts (dihydroxyeicosatrienoic acids, DHETs). Inhibition of s-EH is a promising therapeutic strategy for managing conditions such as hypertension, inflammation, and pain by stabilizing the beneficial EpFAs.
Urea-based compounds are a prominent class of potent s-EH inhibitors. Their mechanism often involves the urea motif acting as a hydrogen bond donor, interacting with key residues in the enzyme's active site, such as Asp335. When a novel urea-containing compound like "this compound" (hypothetically designated as Compound X ) is developed, its performance must be rigorously benchmarked against established inhibitors.
For this guide, we will compare the hypothetical Compound X against two well-characterized s-EH inhibitors:
-
AUDA (12-(3-Adamantan-1-yl-ureido)-dodecanoic acid): A widely used, potent s-EH inhibitor.
-
TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea): A highly potent and selective inhibitor with good pharmacokinetic properties.
Core Benchmarking Assays: A Comparative Workflow
The primary goal is to determine the potency, selectivity, and cellular efficacy of Compound X relative to the reference compounds. The workflow logically progresses from initial biochemical potency to target engagement in a cellular context.
Caption: High-level workflow for inhibitor benchmarking.
Assay Protocol & Comparative Data
Assay 1: In Vitro Enzymatic Potency (IC50 Determination)
Objective: To determine the concentration of inhibitor required to reduce s-EH enzyme activity by 50% (IC50).
Methodology: A common method is a fluorescent substrate assay. The s-EH enzyme hydrolyzes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), to produce a highly fluorescent product.
Step-by-Step Protocol:
-
Prepare a stock solution of recombinant human s-EH (h-sEH) in a suitable buffer (e.g., 25 mM Bis-Tris, pH 7.0, with 0.1 mg/mL BSA).
-
Serially dilute Compound X, AUDA, and TPPU in DMSO, then further dilute into the assay buffer. A typical final concentration range would be 0.1 nM to 10 µM.
-
In a 96-well microplate, add 100 µL of h-sEH solution to each well.
-
Add 1 µL of the diluted inhibitor solutions to the respective wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding 1 µL of the fluorescent substrate PHOME (5 mM stock in DMSO).
-
Monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over 10-20 minutes using a plate reader.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Performance Data:
| Compound | IC50 (nM) for human s-EH | Notes |
| Compound X (Hypothetical) | 15.2 ± 1.8 | Moderate potency. |
| AUDA (Reference) | 50.5 ± 4.5 | Standard literature reference compound. |
| TPPU (Reference) | 0.4 ± 0.05 | High-potency reference compound. |
Assay 2: Enzyme Kinetics for Mechanism of Inhibition (MOI)
Objective: To determine if Compound X is a competitive, non-competitive, or uncompetitive inhibitor.
Methodology: This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
A-Z Guide to Confirming Target Engagement for Novel Soluble Epoxide Hydrolase (sEH) Inhibitors Synthesized from "1-(2-Amino-2-methylpropyl)urea hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, confirming that a synthesized compound binds to its intended molecular target within the complex cellular environment is a cornerstone of successful drug discovery. This guide provides an in-depth, objective comparison of modern techniques for validating target engagement, using a practical, hypothetical scenario involving a novel inhibitor of soluble Epoxide Hydrolase (sEH).
The starting scaffold, "1-(2-Amino-2-methylpropyl)urea hydrochloride," serves as a versatile building block. The urea functionality is particularly adept at forming stable hydrogen bonds within the active sites of various enzymes, making it a privileged structure in medicinal chemistry.[1][2][3] Notably, numerous potent sEH inhibitors feature a 1,3-disubstituted urea pharmacophore, which forms critical hydrogen bonds with active site residues like Asp335.[3][4]
For the purposes of this guide, we will consider Compound X , a hypothetical derivative synthesized from our starting material, designed as a potent and selective sEH inhibitor. Our goal is to rigorously confirm that Compound X engages sEH in a cellular context.
The Biological Target: Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), the protein product of the EPHX2 gene, is a key enzyme in the arachidonic acid cascade.[5][6] It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols.[6][7] By inhibiting sEH, the beneficial effects of EETs can be prolonged, making sEH a promising therapeutic target for hypertension, inflammation, and pain.[5][6][8][9]
sEH Signaling Pathway
The diagram below illustrates the role of sEH in the arachidonic acid metabolism pathway.
Caption: Role of sEH in metabolizing EETs.
A Multi-Faceted Approach to Target Engagement
No single assay can provide a complete picture of target engagement. A robust validation strategy employs a combination of biochemical, biophysical, and cell-based assays to build a comprehensive evidence package. This guide compares three powerful and widely used techniques.
Workflow for Target Engagement Confirmation
A logical progression of experiments strengthens the confidence in a compound's mechanism of action.
Caption: A multi-assay workflow for target engagement.
Comparative Analysis of Key Methodologies
Choosing the right assay depends on the specific question being asked, the available resources, and the stage of the drug discovery project.[10][11]
| Method | Principle | Pros | Cons | Key Question Answered |
| Biochemical sEH Activity Assay | Measures the enzymatic conversion of a substrate to a product by purified sEH protein.[9][12][13] | High-throughput, cost-effective, directly measures functional inhibition. | Lacks cellular context (no cell membranes, metabolism, etc.). Prone to artifacts from non-specific inhibitors. | Does Compound X inhibit the enzymatic activity of sEH in vitro? |
| Surface Plasmon Resonance (SPR) | A label-free technique that detects changes in mass on a sensor chip as an analyte (Compound X) flows over an immobilized ligand (sEH protein), allowing real-time measurement of binding kinetics.[14][15][16] | Provides detailed kinetic data (on/off rates), requires small sample volumes, high sensitivity.[15][17] | Requires purified protein, can be sensitive to non-specific binding, immobilization may alter protein conformation.[17] | Does Compound X bind directly to purified sEH protein, and what are the binding kinetics? |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18][19][20] Changes in the amount of soluble protein after heat shock are quantified.[21] | Measures target engagement in a native cellular environment (intact cells or lysates), label-free, reflects cellular permeability.[20][21][22] | Lower throughput than biochemical assays, requires specific antibodies or mass spectrometry, not all proteins show a clear thermal shift.[23] | Does Compound X bind to and stabilize sEH inside a cell? |
| NanoBRET™ Target Engagement Assay | A live-cell assay using Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. A test compound competes with the tracer, reducing the BRET signal.[24][25][26] | Quantitative measurement in live cells, can determine affinity and residence time, high-throughput compatible.[24][27] | Requires genetic modification of the target protein (fusion tag), development of a specific fluorescent tracer is necessary. | What is the affinity and residence time of Compound X for sEH in live cells? |
Detailed Experimental Protocols
As a Senior Application Scientist, the rationale behind each step is as critical as the step itself. The following protocols are designed to be self-validating with appropriate controls.
Protocol 1: Fluorometric sEH Activity Assay
This assay provides the initial confirmation of enzymatic inhibition. It's a rapid, functional readout that is essential for initial screening and establishing structure-activity relationships (SAR).
Rationale: We use a non-fluorescent substrate that becomes highly fluorescent upon hydrolysis by sEH.[7][13] The reduction in fluorescence in the presence of Compound X is directly proportional to its inhibitory activity.
Materials:
-
Recombinant human sEH protein
-
sEH Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)[13]
-
Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[13]
-
Compound X and a known sEH inhibitor (e.g., AUDA) as a positive control[7]
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)[7][28]
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X in DMSO. Also prepare dilutions for the positive control (AUDA) and a DMSO-only vehicle control.
-
Assay Plate Setup: To each well, add 1 µL of the compound dilutions (or controls).
-
Enzyme Addition: Add 100 µL of recombinant sEH diluted in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C. This allows the compound to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 100 µL of the PHOME substrate diluted in assay buffer to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in the reader and measure fluorescence every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Normalize the data to controls (0% inhibition for vehicle, 100% for a saturating concentration of AUDA). Plot the % inhibition against the log concentration of Compound X and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is the gold standard for confirming target engagement in a physiological context.[21][22] A positive result demonstrates that your compound can penetrate the cell membrane and bind to its target in the crowded intracellular environment.
Rationale: The binding of Compound X to sEH creates a more stable complex. This complex requires more thermal energy to unfold and aggregate. By heating the cells and then measuring the amount of sEH that remains soluble, we can detect this stabilization.[19][20]
Caption: The CETSA experimental workflow.
Materials:
-
Human cell line expressing sEH (e.g., HEK293, HepG2)
-
Compound X and vehicle control (DMSO)
-
PBS and complete cell culture medium
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Apparatus for Western Blotting or ELISA (including a specific primary antibody for sEH)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with a desired concentration of Compound X or vehicle (DMSO) for 1 hour in the incubator.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a final concentration of ~10⁷ cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Include an unheated control sample.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). This is a gentle lysis method that avoids detergents which might interfere with protein stability.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble sEH in each sample by Western Blot or ELISA.
-
Data Analysis: Quantify the band intensity (Western Blot) or signal (ELISA) for each temperature point. Plot the percentage of soluble sEH remaining (relative to the unheated control) against temperature. A shift in the melting curve to a higher temperature for the Compound X-treated sample compared to the vehicle control confirms target engagement.[18]
Data Interpretation: A Hypothetical Case Study
Scenario: Compound X was profiled using the assays described above and compared against a known sEH inhibitor, "Alternative A."
Table 1: Biochemical and Cellular Target Engagement Data
| Compound | sEH IC₅₀ (nM) [Biochemical Assay] | SPR Kᴅ (nM) [Biophysical Assay] | CETSA ΔTₘ (°C) @ 1µM [Cell-Based Assay] |
| Compound X | 5.2 | 15.8 | + 4.5°C |
| Alternative A | 25.1 | 89.4 | + 1.2°C |
| Vehicle (DMSO) | >10,000 | No Binding | 0°C (Baseline) |
Interpretation:
-
Biochemical Assay: Compound X is approximately 5-fold more potent at inhibiting sEH enzymatic activity than Alternative A in vitro.
-
SPR Analysis: The SPR data confirms a direct binding interaction for both compounds. The lower dissociation constant (Kᴅ) for Compound X indicates a higher binding affinity compared to Alternative A.
-
CETSA Results: Crucially, the CETSA data demonstrates that Compound X engages sEH inside intact cells far more effectively than Alternative A, indicated by a significantly larger thermal shift (ΔTₘ). This suggests Compound X has superior cellular permeability and/or avoids efflux pumps, leading to better target occupancy at the same concentration.
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Safety Operating Guide
Navigating the Safe Disposal of 1-(2-Amino-2-methylpropyl)urea Hydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2-Amino-2-methylpropyl)urea hydrochloride (CAS No. 1159824-29-9), ensuring compliance and responsible laboratory practice.
Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound is a compound that requires careful handling due to its hazard profile. According to safety data sheets, this chemical is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications underscore the necessity of treating this compound as a hazardous substance and managing its waste stream with the utmost care. Improper disposal, such as discarding it in regular trash or washing it down the drain, can lead to environmental contamination and pose a risk to public health.
The Core Directive: Professional Hazardous Waste Disposal
The fundamental principle for the disposal of this compound is that it must be handled by a licensed professional waste disposal service. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is the guiding directive.[2] Laboratories are required to collect, store, and label this chemical waste appropriately for pickup by a certified environmental management company.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and preparation of this compound waste for professional disposal.
Phase 1: Waste Segregation and Collection
The first and most critical step is the proper segregation of waste at the point of generation.
-
Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste. This includes the solid compound itself, as well as any contaminated materials such as weighing boats, pipette tips, and gloves. The original product container is often a suitable choice for waste accumulation.
-
Solid Waste:
-
Carefully transfer any unused or waste solid this compound into the designated hazardous waste container.
-
Avoid generating dust during transfer. If necessary, handle in a fume hood.
-
Contaminated disposables (e.g., gloves, weighing paper) should also be placed in this container.
-
-
Liquid Waste:
-
If this compound is used in a solution, collect the liquid waste in a separate, leak-proof, and clearly labeled container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Empty Containers:
-
The original containers of this compound, even when "empty," will retain chemical residues and must be treated as hazardous waste.
-
These containers should be securely capped and disposed of alongside the chemical waste. Triple rinsing may be an option for decontamination, but the rinsate must be collected as hazardous liquid waste.
-
Phase 2: Labeling and Documentation
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
Complete Information: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards: "Acute Toxicity," "Skin Irritant," "Eye Irritant," "Respiratory Irritant"
-
The accumulation start date (the date the first waste is added)
-
The name and contact information of the responsible researcher or laboratory
-
Phase 3: Safe Storage and Accumulation
Proper storage of hazardous waste within the laboratory is crucial to prevent accidents and ensure compliance.
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA within the laboratory.[3] This area should be at or near the point of waste generation.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents.
-
Secure and Closed: The waste container must be kept securely closed at all times, except when adding waste.[4]
Phase 4: Arranging for Disposal
The final step is the transfer of the hazardous waste to a certified disposal facility.
-
Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection requests and internal transport.
-
Do Not Transport Off-Site: Laboratory personnel should never transport hazardous waste off-site themselves.[5]
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the key stages.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Type | Chemically compatible, leak-proof with a secure lid | To prevent reactions and spills. |
| Labeling Requirement | "Hazardous Waste" with full chemical name and hazard pictograms | Ensures proper identification and handling. |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Complies with regulations and centralizes waste. |
| Storage Time Limit | Varies by institution and regulations (consult your EHS) | To prevent long-term storage of hazardous materials in the lab. |
| Final Disposal Method | Incineration or other approved method by a licensed facility | To ensure complete and safe destruction of the hazardous compound. |
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and compliant management of this compound waste, fostering a culture of safety and environmental responsibility within their research endeavors.
References
- AK Scientific, Inc. Safety Data Sheet: this compound.
- Combi-Blocks. Safety Data Sheet: (2-Amino-2-methylpropyl)urea hydrochloride.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- AK Scientific, Inc. Safety Data Sheet (United States). This compound.
- AK Scientific, Inc.
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Personal protective equipment for handling 1-(2-Amino-2-methylpropyl)urea hydrochloride
A Researcher's Guide to Safely Handling 1-(2-Amino-2-methylpropyl)urea Hydrochloride
For the diligent researcher, scientist, and drug development professional, the introduction of any new compound into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 113679-58-8). In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a conservative approach, drawing upon data from the closely related compound, urea hydrochloride, and established principles of laboratory safety. This ensures that all handling, operational, and disposal plans prioritize the well-being of laboratory personnel and the integrity of the research environment.
Hazard Assessment: A Proactive Stance on Safety
Assumed Hazard Profile:
-
Skin Corrosion/Irritation: Presumed to cause skin irritation or severe burns[1][2][3].
-
Serious Eye Damage/Irritation: Presumed to cause serious eye irritation or damage[1][2][3].
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation[4][5].
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory component of the experimental protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.
| Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Chemical safety goggles- Face shield- Nitrile gloves (check manufacturer's compatibility chart)- Fully-buttoned lab coat- Respiratory protection (N95 or higher) | To protect against inhalation of fine dust particles and to shield the face and eyes from accidental splashes. |
| Solution Preparation and Handling | - Chemical safety goggles- Nitrile gloves- Fully-buttoned lab coat | To protect against skin and eye contact with the potentially corrosive solution. |
| General Laboratory Operations | - Chemical safety goggles- Nitrile gloves- Lab coat | Standard laboratory practice to prevent incidental contact. |
Step-by-Step PPE Protocol:
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, fully-buttoned lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Put on chemical safety goggles. If weighing the solid, add a face shield for extra protection.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator (if used): Remove and store or dispose of according to manufacturer's instructions.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE[6].
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[2][6].
-
Keep it away from incompatible materials such as strong oxidizing agents[6].
-
The storage location should be clearly labeled with the compound's name and associated hazards.
Handling and Experimental Workflow
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated waste container, avoiding dust formation[6].
-
Clean the spill area with a suitable decontaminating agent.
-
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal[2].
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Disposal Plan: Environmental Responsibility
Proper waste management is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Collection: All waste containing this compound, including contaminated gloves, wipes, and empty containers, must be collected in a clearly labeled, sealed, and compatible hazardous waste container[6][7].
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Harmful if Swallowed")[7].
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company[7][8]. Do not dispose of this compound down the drain[8].
By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a culture of safety and scientific excellence.
References
- Washington State University. (n.d.). Standard Operating Procedure for Urea.
- Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Urea hydrochloride.
- Rose Mill Co. (n.d.). GHS Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of (2-Aminophenyl)urea: A Step-by-Step Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- Unknown. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%).
- Buckeye International. (2011). Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet.
- Unknown. (2023). Urea - SAFETY DATA SHEET.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
-
Chemistry For Everyone. (2025). How Do You Dispose Of Waste In A Laboratory?. Retrieved from [Link]
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
